Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKREXSNCMGTJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426875 | |
| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217741-88-2 | |
| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid
CAS Number: 1217741-88-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring a furan moiety, offers novel opportunities for the development of therapeutic peptides with enhanced biological activity.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1]
This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, designed to be a valuable resource for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1217741-88-2[1] |
| Molecular Formula | C₂₂H₁₉NO₅[1] |
| Molecular Weight | 377.4 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 177-182 °C[1] |
| Optical Rotation | [a]D25 = -51 ± 2º (c=1 in DMF)[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Solubility | Soluble in organic solvents such as DMF |
| Storage | Store at 0-8 °C[1] |
Synthesis of this compound
A plausible synthetic route could involve a Mannich-type reaction or a Strecker synthesis, followed by Fmoc protection. A generalized workflow is illustrated below.
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol:
This is a representative protocol and may require optimization.
-
Synthesis of (S)-3-amino-3-(2-furyl)-propionic acid: This step can be achieved through various asymmetric synthesis methods. One approach is the use of a chiral auxiliary or a chiral catalyst in a reaction involving furfural, a malonic acid derivative, and an ammonia source.
-
Fmoc Protection:
-
Dissolve (S)-3-amino-3-(2-furyl)-propionic acid in an aqueous solution of a suitable base, such as sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent (e.g., dioxane or acetone) dropwise while maintaining the temperature and pH.
-
Stir the reaction mixture for several hours at room temperature.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain on a solid support (resin). The furan moiety can introduce unique conformational constraints or act as a pharmacophore in the final peptide.
The general cycle of Fmoc-SPPS is depicted in the following diagram:
Caption: General workflow of an Fmoc-SPPS cycle incorporating the title compound.
Detailed Experimental Protocol for a Single Coupling Cycle:
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (e.g., 4 equivalents) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times).
-
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.
Analytical Characterization
The identity and purity of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the furan ring, the propionic acid backbone, and the fluorenyl and methoxy groups of the Fmoc protecting group.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of Fmoc-amino acids. A typical analysis would involve a C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA). The purity is generally expected to be ≥ 98%.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 378.4.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for peptide chemists and drug development professionals. Its unique furan-containing structure provides an avenue for creating novel peptides with potentially enhanced biological properties. A thorough understanding of its properties, handling, and application in SPPS is essential for its successful utilization in research and development.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F. (2004). Solid-phase synthesis: a practical guide. CRC press.
Sources
A Comprehensive Technical Guide to the Physical Properties of Fmoc-Furyl-Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the key physical and chemical properties of Fmoc-furyl-propionic acid, a crucial building block in peptide synthesis and medicinal chemistry. Understanding these characteristics is paramount for its effective application in the design and development of novel therapeutics. This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and providing a framework for its practical use.
Introduction: The Significance of the Furan Moiety in Peptide Chemistry
Fmoc-furyl-propionic acid, an amino acid derivative carrying the fluorenylmethyloxycarbonyl (Fmoc) protecting group, is distinguished by the presence of a furan ring. This heterocyclic moiety is not merely a structural component; it imparts unique electronic and conformational properties that can influence the biological activity and pharmacokinetic profile of a peptide. Its incorporation into peptide chains is a strategic choice for researchers aiming to explore novel chemical spaces and enhance the therapeutic potential of their molecules. The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.
Core Physicochemical Properties
The physical properties of Fmoc-furyl-propionic acid can vary depending on the specific isomer. The most commonly utilized variants are the (S) and (R) enantiomers of Fmoc-3-amino-3-(2-furyl)propionic acid, as well as the racemic mixture. It is crucial to select the appropriate isomer for the intended stereospecific application.
Table 1: Key Physicochemical Data of Fmoc-Furyl-Propionic Acid Isomers
| Property | Fmoc-(S)-3-amino-3-(2-furyl)propionic acid | Fmoc-(R)-3-amino-3-(2-furyl)propionic acid | Fmoc-DL-3-amino-3-(2-furyl)propionic acid | Fmoc-β-(2-furyl)-Ala-OH |
| Synonyms | Fmoc-D-β-Ala-(2-furyl)-OH | Fmoc-L-β-Ala-(2-furyl)-OH | - | (S)-2-(Fmoc-amino)-3-(2-furyl)propionic acid |
| CAS Number | 1217741-88-2[1][2] | 511272-45-0[3] | 282525-14-8[4] | 159611-02-6[5] |
| Molecular Formula | C₂₂H₁₉NO₅[1][2] | C₂₂H₁₉NO₅[3] | C₂₂H₁₉NO₅[4] | C₂₂H₁₉NO₅[5] |
| Molecular Weight | 377.4 g/mol [1][3] | 377.4 g/mol [3] | 377.39 g/mol [4] | 377.39 g/mol [5] |
| Appearance | White powder[1] | - | - | - |
| Melting Point | 177-182 °C[1] | - | - | 139 °C[5] |
| Boiling Point | - | - | 579.6±50.0 °C (Predicted)[4] | - |
| Density | - | - | 1.316±0.06 g/cm³ (Predicted)[4] | - |
| Optical Rotation | [a]D25 = -51 ± 2º (C=1 in DMF)[1] | - | - | - |
| Purity | ≥ 98% (HPLC)[1][2] | - | - | - |
| Storage | 0-8 °C[1] | 0-8°C[3] | - | 2-8°C[5] |
The parent carboxylic acid, 3-(2-Furyl)propionic acid, which lacks the Fmoc and amino groups, exhibits significantly different properties, with a much lower melting point of 56-60 °C and a molecular weight of 140.14 g/mol .[6]
Solubility Profile: A Critical Parameter for Reaction Kinetics
The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting reaction kinetics and coupling efficiency. While comprehensive solubility data in a wide range of solvents is not extensively published, general observations and studies on similar compounds provide valuable guidance.
Fmoc-amino acids generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). A study on a green solvent alternative, PolarClean, demonstrated that most Fmoc-amino acids are highly soluble (>0.9 M), with all tested exhibiting solubility greater than 0.4 M.[7] This suggests that Fmoc-furyl-propionic acid is likely to have favorable solubility in these and similar solvent systems.
Experimental Protocol: Determination of Solubility
A standardized protocol for determining the solubility of Fmoc-furyl-propionic acid in a given solvent involves the following steps:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the solution to remove any undissolved solid.
-
Quantification: Analyze a known volume of the supernatant to determine the concentration of the dissolved compound. This can be achieved through techniques such as UV-Vis spectroscopy (by creating a calibration curve) or by evaporating the solvent and weighing the residue.
Caption: Workflow for determining the solubility of Fmoc-furyl-propionic acid.
Spectroscopic and Chromatographic Characterization
The identity and purity of Fmoc-furyl-propionic acid are confirmed through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will show characteristic signals for the furan ring protons, the aliphatic protons of the propionic acid backbone, and the distinct aromatic protons of the Fmoc group. One synthetic procedure for a similar compound, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, confirmed the product's structure using ¹H and ¹³C NMR.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the carbonyl stretching frequencies of the carboxylic acid and the carbamate of the Fmoc group, as well as the characteristic vibrations of the furan ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Fmoc-furyl-propionic acid. A purity of ≥ 98% is typically required for use in peptide synthesis.[1][2] The retention time under specific chromatographic conditions serves as an identifier.
Thermal Stability and Storage Considerations
Fmoc-furyl-propionic acid is a stable, solid compound under standard laboratory conditions. The recommended storage temperature is between 0-8 °C to minimize potential degradation over long-term storage.[1][3][5] The melting point of the (S)-isomer is in the range of 177-182 °C, indicating good thermal stability for typical applications in peptide synthesis, where reaction temperatures are generally much lower.[1]
Conclusion: A Versatile Tool for Advanced Peptide Design
The well-defined physical properties of Fmoc-furyl-propionic acid, including its high purity, good thermal stability, and favorable solubility in common synthesis solvents, make it a reliable and versatile reagent for researchers. The presence of the furan moiety offers a unique opportunity to introduce novel structural and electronic features into peptides, potentially leading to enhanced biological activity and improved therapeutic profiles. A thorough understanding of its physical characteristics, as outlined in this guide, is the foundation for its successful application in the laboratory.
References
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-(S)-3-Amino-3-(2-furyl)-propionic acid | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-DL-3-(FURAN-2-YL)-3-AMINO-PROPIONIC ACID | 282525-14-8 [amp.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-(2-呋喃)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Fmoc-β-furyl-alanine: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of Fmoc-β-furyl-alanine in Modern Drug Discovery and Peptide Science
In the landscape of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptides, such as their stability, conformation, and receptor-binding affinity. Among these, Fmoc-β-furyl-alanine stands out as a versatile building block. The presence of the furan moiety, a heterocyclic aromatic ring, introduces unique steric and electronic properties that can significantly influence the biological activity of a peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this amino acid derivative particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide assembly.[1]
This in-depth technical guide provides a comprehensive overview of a robust synthetic route for Fmoc-β-furyl-alanine, designed for researchers, scientists, and drug development professionals. We will delve into a plausible and accessible two-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and thorough characterization data. Our focus is not only on the procedural steps but also on the underlying chemical principles that ensure a successful and reproducible synthesis.
Strategic Approach to the Synthesis of Fmoc-β-furyl-alanine
The synthesis of Fmoc-β-furyl-alanine can be logically approached in two main stages: first, the asymmetric synthesis of the core amino acid, β-(2-furyl)-L-alanine, followed by the protection of its α-amino group with the Fmoc moiety. This strategy allows for the careful control of stereochemistry in the initial phase and employs a well-established and high-yielding protection reaction in the final step.
Caption: Overall synthetic workflow for Fmoc-β-furyl-alanine.
Part 1: Synthesis of the β-(2-furyl)-L-alanine Precursor via Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. By employing a chiral auxiliary, this reaction can be adapted for the asymmetric synthesis of L-amino acids, which are the biologically relevant enantiomers for peptide synthesis. This section outlines a detailed protocol for the synthesis of β-(2-furyl)-L-alanine starting from furfural.
Causality Behind Experimental Choices:
-
Furfural as the Starting Material: Furfural is a readily available and inexpensive aldehyde derived from biomass, making it an economical starting point for the synthesis.
-
Asymmetric Strecker Approach: The use of a chiral amine as a component of the reaction or a chiral catalyst is crucial for inducing stereoselectivity and obtaining the desired L-enantiomer of the amino acid. This avoids the need for tedious and often inefficient chiral resolution at a later stage.
-
Hydrolysis of the Aminonitrile: The intermediate α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid functionality of the amino acid.
Detailed Experimental Protocol: Asymmetric Strecker Synthesis of β-(2-furyl)-L-alanine
-
Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) in a suitable solvent such as methanol. Add a chiral amine (e.g., (R)-(-)-2-phenylglycinol) (1.1 eq) and stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of potassium cyanide (KCN) (1.5 eq) in water. Slowly add the KCN solution to the imine solution while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 24 hours.
-
Hydrolysis: After 24 hours, acidify the reaction mixture with concentrated hydrochloric acid (HCl) and heat to reflux for 6-8 hours. This will hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude β-(2-furyl)-L-alanine. The crude product can be purified by recrystallization from a water/ethanol mixture.
Part 2: Fmoc Protection of β-(2-furyl)-L-alanine
With the chiral amino acid precursor in hand, the next and final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, and we will describe a robust protocol using Fmoc-Cl.
Causality Behind Experimental Choices:
-
Fmoc-Cl as the Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reactive and efficient reagent for the introduction of the Fmoc group.
-
Schotten-Baumann Conditions: The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the HCl byproduct generated during the reaction. This ensures a high yield and minimizes side reactions.
-
Extraction and Purification: A straightforward acid-base workup allows for the separation of the desired Fmoc-protected amino acid from unreacted starting materials and byproducts.
Sources
molecular structure of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
An In-Depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid: Structure, Synthesis, and Application in Modern Drug Discovery
Executive Summary
This compound is a non-canonical, β-amino acid that has emerged as a pivotal building block in medicinal chemistry and peptide science. Its unique molecular architecture combines three strategically important features: the base-labile Fmoc protecting group essential for modern peptide synthesis, a β-amino acid backbone that imparts conformational rigidity and enzymatic stability to peptide structures, and a biologically active furan moiety. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, it explores the rationale for its use in drug development, highlighting how the incorporation of the furan scaffold can lead to novel peptidomimetics with enhanced therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their research and development endeavors.
The Strategic Value of Non-Canonical Amino Acids
The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by proteases. A prevailing strategy to overcome this limitation is the development of peptidomimetics, which involves incorporating non-natural amino acids to alter the peptide backbone. Beta-amino acids are particularly valuable in this context; their extended backbone introduces unique conformational possibilities and can promote the formation of stable secondary structures that are resistant to enzymatic cleavage.
Concurrently, the furan scaffold, a five-membered aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] It often serves as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, receptor binding interactions, and overall bioavailability.[3] this compound is uniquely positioned at the intersection of these two strategic fields, offering a pre-packaged solution for creating novel, stable, and potentially highly active peptide-based therapeutics.[4]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's constituent parts is critical to appreciating its utility. The structure can be deconstructed into three key functional components.
Structural Deconstruction
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group : This is the cornerstone of its application in modern peptide synthesis.[5] The Fmoc group temporarily blocks the α-amino group, preventing self-polymerization during the coupling reaction.[5][6] Its primary advantage is its lability under mild basic conditions (e.g., piperidine), which allows for iterative deprotection and chain elongation without damaging the growing peptide or acid-sensitive side-chain protecting groups.[7][] This orthogonal protection scheme is the foundation of Fmoc-based SPPS.[7]
-
The β-Amino Acid Backbone : Unlike natural α-amino acids, the amino group is attached to the beta-carbon relative to the carboxyl group. This additional carbon atom in the backbone increases conformational flexibility and allows for the formation of unique, stable helical structures in β-peptides. These structures are not recognized by most proteases, significantly enhancing the in-vivo half-life of the resulting peptide.
-
The (S)-Stereocenter : The chiral carbon bonded to the amino and furyl groups is in the (S)-configuration. Maintaining stereochemical purity is paramount in drug development, as different enantiomers can have vastly different biological activities and toxicological profiles.
-
The 2-Furyl Side Chain : The furan ring is a versatile moiety with a rich history in medicinal chemistry.[3] It is an electron-rich aromatic system capable of participating in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. Its incorporation into a peptide chain can influence conformation and enhance binding to biological targets.[9] Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][10]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 1217741-88-2 | [11] |
| Molecular Formula | C₂₂H₁₉NO₅ | [12] |
| Molecular Weight | 377.39 g/mol | [12] |
| Appearance | Solid | [12] |
| Purity | Typically ≥98% | [12] |
| Synonyms | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | [12] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][11] This technique has become the method of choice for peptide synthesis due to its efficiency, amenability to automation, and the use of milder reaction conditions compared to older Boc-based methods.[6][13]
The SPPS Cycle: A Validating Workflow
SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[7] The workflow itself is a self-validating system; the success of each step is confirmed before proceeding to the next, ensuring high purity of the final product.
The following protocol outlines the incorporation of this compound into a peptide sequence using a manual synthesis approach on a Rink Amide resin, which yields a C-terminal amide upon final cleavage.
Detailed Experimental Protocol
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh)
-
This compound
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Solvents: Anhydrous, amine-free DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: IPA (Isopropanol)
-
Reaction Vessel with a sintered glass filter
Protocol Steps:
-
Resin Preparation & Swelling (Step 1):
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation (e.g., nitrogen bubbling). This is crucial for exposing the reactive sites within the resin beads.[13][14]
-
Drain the DMF.
-
-
Fmoc Deprotection (Step 2):
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3-5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes. The use of a secondary amine like piperidine is critical; it not only cleaves the Fmoc group via β-elimination but also scavenges the resulting dibenzofulvene byproduct to prevent side reactions.[15]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
-
Amino Acid Activation & Coupling (Step 3):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The base is essential for activating the carboxyl group of the amino acid.
-
Allow the mixture to pre-activate for 1-2 minutes.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature.[7] HCTU is a highly efficient coupling reagent that minimizes racemization and side reactions.[16]
-
-
Washing & Monitoring (Step 4):
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then IPA (2-3 times) to remove excess reagents and byproducts.[15]
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling, as there are no free primary amines remaining. Proline residues will not give a positive result with this test.[16] If the test is positive, the coupling step can be repeated.
-
-
Chain Elongation:
-
To add the next amino acid, return to Step 2 (Fmoc Deprotection). Repeat the cycle until the desired peptide sequence is synthesized.
-
Workflow Visualization
The cyclical nature of Fmoc-based SPPS is illustrated in the diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Navigating the Challenges of Fmoc-Furyl-Amino Acid Solubility in DMF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as furan-containing derivatives, into peptide chains is a rapidly advancing frontier in medicinal chemistry and drug discovery. These unique building blocks offer the potential to modulate peptide conformation, enhance biological activity, and improve pharmacokinetic profiles. However, the successful application of Fmoc-furyl-amino acids in solid-phase peptide synthesis (SPPS) is critically dependent on their solubility in the primary solvent, N,N-Dimethylformamide (DMF). This guide provides a comprehensive technical overview of the factors governing the solubility of Fmoc-furyl-amino acids in DMF, offering field-proven insights and detailed protocols to overcome common challenges.
Introduction: The Double-Edged Sword of Fmoc-Protected Amino Acids
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for mild deprotection conditions.[1] However, the bulky, aromatic nature of the Fmoc group can significantly impact the solubility of the corresponding amino acid derivative.[2] This is particularly true for amino acids with hydrophobic or aromatic side chains, where intermolecular interactions can lead to aggregation and poor dissolution.[1][2]
Fmoc-furyl-amino acids, such as Fmoc-L-2-furylalanine, present a unique solubility challenge. The furan ring, while contributing to the novel properties of the amino acid, also introduces a degree of aromaticity and hydrophobicity that can exacerbate the solubility issues associated with the Fmoc group.[3] Understanding and mitigating these solubility challenges is paramount for efficient peptide synthesis.
The Science of Solubility: Key Factors at Play
The dissolution of an Fmoc-amino acid in DMF is a complex interplay of several factors:
-
Molecular Structure: The inherent hydrophobicity of both the Fmoc group and the amino acid side chain is a primary determinant of solubility.[2] The furan moiety in Fmoc-furyl-amino acids, with its aromatic character, can contribute to π-stacking interactions, potentially leading to aggregation.
-
Solvent Quality: The purity of the DMF is critical.[2][4] Over time, DMF can degrade to form dimethylamine, which can compromise the integrity of the Fmoc group and affect solubility.[2][4] The presence of water in the solvent can also negatively impact the dissolution of hydrophobic compounds.
-
Temperature: While gentle heating can improve solubility, excessive heat can lead to the degradation of the Fmoc-amino acid.[5]
-
Intermolecular Interactions: The formation of intermolecular hydrogen bonds and other non-covalent interactions can lead to the formation of aggregates that are difficult to dissolve.[5]
Quantitative Solubility: A General Overview
| Amino Acid Type | General Solubility in DMF |
| Aliphatic (e.g., Gly, Ala) | Good to Excellent |
| Hydrophobic (e.g., Val, Leu, Ile) | Variable to Good |
| Aromatic (e.g., Phe, Trp) | Good |
| Polar (e.g., Ser, Thr) | Good |
| Acidic/Basic (Protected) | Variable to Good |
Note: This table provides a general guide. Actual solubility can vary based on specific protecting groups and experimental conditions.[5]
Based on its structure, Fmoc-furyl-alanine would be expected to have solubility characteristics similar to other aromatic Fmoc-amino acids, with the potential for reduced solubility due to the specific electronic and steric properties of the furan ring.
Experimental Protocols for Enhanced Dissolution
Standard Dissolution Protocol
This protocol outlines the standard procedure for dissolving Fmoc-amino acids in DMF.
-
Preparation: Weigh the desired amount of the Fmoc-furyl-amino acid into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.
-
Initial Dissolution: Vortex the vial for 1-2 minutes to suspend the solid.
-
Sonication: If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[5] Sonication helps to break up solid particles and aggregates.[2]
-
Gentle Warming: If solubility remains an issue, gently warm the solution to approximately 37°C with intermittent vortexing.[5] It is crucial to avoid excessive or prolonged heating.[5]
-
Immediate Use: Once dissolved, use the solution immediately for the coupling reaction to prevent potential precipitation.
Protocol for Utilizing Co-solvents
For particularly challenging Fmoc-furyl-amino acids, the use of a co-solvent can significantly enhance solubility.
-
Co-solvent Selection: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are excellent choices as they generally have higher solvating power than DMF.[2][5]
-
Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of the Fmoc-furyl-amino acid in the chosen co-solvent (e.g., 100 mg/mL in DMSO).[5]
-
Blending: In a separate vial, add the required volume of DMF for your coupling reaction.
-
Addition of Stock: Add a small volume of the concentrated co-solvent stock solution to the DMF.
-
Homogenization: Vortex the mixture thoroughly to ensure a homogenous solution.
-
Coupling: Proceed with the activation and coupling steps as per your standard SPPS protocol.
Visualizing the Workflow
The following diagram illustrates the decision-making process for dissolving a challenging Fmoc-furyl-amino acid.
Troubleshooting and Advanced Strategies
In cases of persistent solubility issues, consider the following advanced strategies:
-
"Magic Mixture": For extremely difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.[5]
-
Alternative Solvents: NMP can be used as a complete replacement for DMF in many cases, offering superior solvating power for hydrophobic peptides.[4][5]
-
Chaotropic Salts: While more relevant for on-resin aggregation, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling can disrupt intermolecular hydrogen bonds.[5]
Conclusion: A Pathway to Success
The successful incorporation of Fmoc-furyl-amino acids into synthetic peptides hinges on a thorough understanding of their solubility characteristics in DMF. By employing high-purity solvents, utilizing appropriate dissolution techniques such as sonication and gentle warming, and considering the use of co-solvents when necessary, researchers can overcome the challenges posed by these valuable and unique building blocks. This proactive approach to solubility management will ultimately lead to higher purity crude peptides, more efficient syntheses, and accelerated progress in the development of novel peptide-based therapeutics.
References
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Advances in Fmoc solid-phase peptide synthesis. Current opinion in chemical biology, 13(5-6), 638–643.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.
- Cui, H., & Zhang, L. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accounts of chemical research, 52(11), 3245–3255.
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
- Taleb, O., et al. (2007). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 13(10), 673–680.
-
Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
- Toth, G. K., & Varamini, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 179.
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
- Cinelli, M. A., & Colacino, E. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2057–2073.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 5). The Crucial Role of Fmoc-L-3-(2-Furyl)-alanine in Modern Peptide Synthesis. Retrieved from [Link]
Sources
stability of furan moiety in peptide synthesis
An In-Depth Technical Guide to the Stability and Strategic Incorporation of the Furan Moiety in Peptide Synthesis
Executive Summary
The furan ring is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a highly attractive moiety for incorporation into peptide-based therapeutics to modulate their structure, function, and metabolic stability.[1][3] The most common method for this is the use of Fmoc-protected 3-(2-furyl)alanine (Fua) in standard solid-phase peptide synthesis (SPPS).[4] However, the electron-rich nature of the furan ring renders it susceptible to degradation under the strongly acidic conditions required for the final cleavage of the peptide from the resin.[5][6][7]
This guide provides a comprehensive analysis of the stability challenges associated with the furan moiety in SPPS. It elucidates that this instability is critically dependent on the furan's position within the peptide sequence, with N-terminal furans being particularly labile.[5][7] Drawing from field-proven research, we detail the "aromatic capping" strategy—a robust and elegant solution that leverages π-π stacking interactions to completely shield the furan ring from acid-mediated degradation.[6][7] This guide offers detailed, step-by-step protocols for the successful synthesis of peptides containing furan moieties at any position, empowering researchers to confidently harness the full potential of this versatile building block in modern peptide chemistry and drug discovery.
Chapter 1: The Furan Moiety - A Privileged Scaffold in Peptide-Based Drug Discovery
The furan ring system is a cornerstone in medicinal chemistry, celebrated for its presence in a wide spectrum of biologically active molecules.[8][9] Its value stems from a unique combination of aromaticity, polarity conferred by the oxygen heteroatom, and a compact five-membered ring structure.[3] These features allow furan derivatives to engage in various non-covalent interactions with biological targets and often enhance pharmacokinetic profiles.[2]
In the context of peptide science, the incorporation of furan-containing non-proteinogenic amino acids, such as 3-(2-furyl)alanine (Fua), offers several strategic advantages:
-
Structural Scaffolding: The rigid furan ring can impose conformational constraints on the peptide backbone, helping to stabilize specific secondary structures (e.g., turns or helices) that may be crucial for biological activity.
-
Bioisosteric Replacement: Furan can serve as a bioisostere for other aromatic rings like phenyl or thiophene, enabling fine-tuning of steric and electronic properties to optimize receptor binding and activity.[1]
-
A Handle for Post-Synthetic Modification: The furan moiety is not merely a passive structural element. It can be selectively oxidized to a highly reactive keto-enal intermediate, providing a powerful tool for site-specific peptide labeling, cyclization, or covalent crosslinking to biological targets.[4][5][6]
The commercial availability of N-α-Fmoc-protected L-3-(2-furyl)alanine makes its incorporation compatible with the widely used Fmoc/tBu SPPS methodology, providing a direct route to these modified peptides.[4]
Chapter 2: The Core Challenge - Instability of the Furan Ring in Standard SPPS Workflows
The principal obstacle in the synthesis of furan-containing peptides is the inherent acid lability of the furan ring.[7][10] Furan is an electron-rich aromatic system that is highly susceptible to electrophilic attack, especially protonation under strongly acidic conditions.[11] The final step in Fmoc-SPPS involves treating the peptide-resin conjugate with a cleavage cocktail, which is typically composed of neat trifluoroacetic acid (TFA) with various scavengers.[12]
Under these harsh conditions, the furan ring can be protonated, leading to a cascade of reactions that may include ring-opening, polymerization, or other undefined degradation pathways.[6][10][11] This was clearly demonstrated in early attempts to synthesize N-terminally furan-modified peptides, where cleavage with a standard TFA-based cocktail resulted in a complex mixture of byproducts, with none of the desired product detectable by LC-MS analysis.[6][7] This instability compromises the purity and yield of the final peptide, representing a significant bottleneck for its widespread use.
Caption: Proposed acid-catalyzed degradation of the furan ring.
Chapter 3: A Position-Dependent Phenomenon - Analyzing Furan Stability within the Peptide Sequence
Crucially, the degradation of the furan moiety during acidic cleavage is not uniform but is highly dependent on its position within the peptide chain.[5] Extensive studies have revealed a clear pattern of stability, which dictates the synthetic strategy required.
-
Internal and C-Terminal Positions: When Fmoc-Fua-OH is incorporated at an internal position or is the C-terminal residue of the peptide, the furan ring exhibits remarkable stability. It remains intact during standard TFA-based cleavage, allowing for the isolation of the desired peptide in high purity.[7]
-
N-Terminal Position: In stark contrast, when the furan moiety is located at the N-terminus of the peptide (e.g., introduced via capping with 3-(2-furyl)propanoic acid or as an N-terminal Fua residue), it is extremely vulnerable to acid-catalyzed degradation.[6][7] This heightened sensitivity results in the complete loss of the desired product upon cleavage.
This positional dependence is a critical diagnostic feature. The increased susceptibility of the N-terminal furan is likely due to its greater solvent exposure and the electronic influence of the free N-terminal ammonium group under acidic conditions, which may facilitate the initial protonation event that triggers degradation.
| Position of Furan Moiety | Cleavage Cocktail | Observed Outcome | Reference |
| N-Terminal | TFA / DTT / H₂O | Complete degradation, complex mixture | [6] |
| N-Terminal | TFA / TIS / H₂O | Complete degradation | [7] |
| Internal | TFA / TIS / H₂O | Stable, pure peptide obtained | [7] |
| C-Terminal | TFA / TIS / H₂O | Stable, pure peptide obtained | [6] |
| N-Terminal (Capped) | TFA / TIS / H₂O | Stable, pure peptide obtained | [5][6] |
| Table 1. Summary of Furan Stability as a Function of Sequence Position and Cleavage Conditions. |
Chapter 4: The "Aromatic Capping" Strategy - A Robust Solution for Furan Stabilization
To overcome the severe instability of the N-terminal furan, a highly effective "aromatic capping" strategy has been developed.[5][6] This method involves acylating the N-terminal amino group of the peptide with a sterically demanding aromatic carboxylic acid after the full peptide sequence has been assembled.
The protective effect is attributed to intramolecular π-π stacking between the electron-rich furan ring and the electron system of the aromatic capping group.[6][7] This non-covalent interaction effectively shields the furan moiety, sterically hindering its protonation and subsequent degradation during the final TFA cleavage step. This simple yet powerful modification allows for the routine synthesis of N-terminally furan-modified peptides in high purity.[5] Examples of successful capping agents include acridine-9-carboxylic acid and 2-naphthoic acid.[6]
Caption: π-π stacking shields the N-terminal furan from acid.
Chapter 5: Field-Proven Methodologies for Synthesizing Furan-Containing Peptides
The successful synthesis of furan-containing peptides hinges on selecting the appropriate strategy based on the intended location of the furan moiety. The following protocols are validated and widely applicable.
Protocol 5.1: Standard Fmoc-SPPS of Peptides with Internal or C-Terminal Furan Moieties
This protocol applies when the furan-containing amino acid, Fmoc-L-3-(2-furyl)alanine, is located internally or at the C-terminus.
-
Resin Selection & First Amino Acid Coupling: Swell an appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for protected fragments) in N,N-dimethylformamide (DMF) for 30 minutes. Couple the first Fmoc-protected amino acid according to standard procedures.
-
Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the peptide sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate a 4-fold molar excess of the next Fmoc-amino acid (including Fmoc-L-3-(2-furyl)alanine) with a suitable coupling agent (e.g., HCTU/DIPEA or DIC/OxymaPure in DMF) for 5 minutes, then add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash thoroughly with DMF.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[12]
-
Add the cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 5.2: Synthesis of N-Terminally Furan-Modified Peptides using Aromatic Capping
This protocol is essential when the furan moiety is at the N-terminus.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support as described in Protocol 5.1, steps 1-3. The final step should be the removal of the N-terminal Fmoc group to expose the free amine.
-
Aromatic Capping:
-
Dissolve a 4-fold molar excess of the aromatic carboxylic acid (e.g., 2-naphthoic acid) and an activating agent (e.g., HCTU/DIPEA) in DMF.
-
Add the activation mixture to the peptide-resin and allow the capping reaction to proceed for 2-4 hours.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
-
Cleavage and Purification: Proceed with the cleavage, precipitation, and purification steps as described in Protocol 5.1, steps 4-5. The aromatic cap will ensure the furan moiety remains intact during the TFA treatment.[6][7]
Caption: Decision workflow for synthesizing furan-peptides.
Chapter 6: Post-Synthetic Modification - Leveraging the Furan Moiety as a Reactive Handle
The successful synthesis and purification of furan-containing peptides is often the prelude to their use in more advanced applications. The stability of the furan ring under neutral or basic conditions allows it to be carried through the synthesis, after which its reactivity can be "switched on." A prominent application is the furan-oxidation labeling technology.[5][6] In this process, the purified peptide is treated with a mild oxidizing agent, such as N-bromosuccinimide (NBS), which selectively converts the furan ring into a highly reactive 1,4-endodione intermediate. This electrophilic species can then react with various nucleophiles, such as primary amines on labeling reagents or side chains of other biomolecules, enabling site-specific modification.[4][13] This dual nature—stable during synthesis and selectively reactive post-synthesis—is what makes the furan moiety such a powerful tool for chemical biology and peptide engineering.
Conclusion
The furan moiety is a valuable and versatile building block for the design of novel peptides with enhanced structural and functional properties. While its inherent sensitivity to acid presents a significant challenge within the context of standard Fmoc-SPPS, this guide has demonstrated that the challenge is surmountable with a rational, evidence-based approach. The key to success lies in understanding the critical role of the furan's position within the peptide sequence. For internal and C-terminal placements, standard protocols are effective. For the highly sensitive N-terminal position, the "aromatic capping" strategy provides a simple and robust method to protect the moiety during acidic cleavage. By employing these field-proven methodologies, researchers can confidently and reliably synthesize furan-containing peptides, unlocking their full potential for applications ranging from drug discovery to the development of sophisticated chemical biology probes.
References
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 4026-4029.
-
BenchChem. (2025). The Furan Scaffold: A Versatile Player in Medicinal Chemistry. BenchChem Technical Guides.
-
Vannecke, W. (2020). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library.
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58.
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
-
Reddy, T. J., et al. (2020). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 25(24), 5919.
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Communication: Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.
-
BenchChem. (2025). The Furan Scaffold: A Versatile Player in Biological Activity. BenchChem Technical Guides.
-
Sharma, G., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6031.
-
Kuznetsov, A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal.
-
BenchChem. (2025). Common side reactions in the synthesis of furan-2,4-diones. BenchChem Technical Guides.
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences Tech Center.
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharma Guideline.
-
Das, D., et al. (2020). Furan-thiol-amine (FuTine) multicomponent reaction (MCR) for chemoselective modification and cyclization of peptides. ResearchGate.
-
Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijabbr.com [ijabbr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Integration of Unnatural Amino Acids in Solid-Phase Peptide Synthesis
Abstract
The strategic incorporation of unnatural amino acids (Uaas) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) represents a transformative approach in modern drug discovery and chemical biology.[1][2] By transcending the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic profiles, including improved stability, greater potency, and novel functionalities.[3][] This guide provides an in-depth technical exploration of the principles, methodologies, and challenges associated with integrating Uaas into SPPS workflows. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, from protecting group strategy and coupling reagent selection to final peptide characterization.
Introduction: Expanding the Chemical Alphabet of Peptides
The foundational principle of SPPS, as pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5] This method provides precise control over the peptide sequence.[1] The introduction of Uaas, which are non-proteinogenic amino acids, significantly broadens the chemical diversity and functional potential of synthetic peptides.[3][6] These modifications can range from simple alterations, such as substituting an L-amino acid with its D-enantiomer to impart resistance to enzymatic degradation, to incorporating complex residues with fluorescent tags, photocrosslinkers, or bioorthogonal handles for subsequent conjugation.[3]
The successful synthesis of these modified peptides is contingent upon a nuanced understanding of the unique chemical properties of each Uaa and the adaptation of standard SPPS protocols to accommodate them.[3] Key areas of consideration include steric hindrance, altered reactivity of side chains, and the selection of appropriate orthogonal protecting groups.[3]
The Core of the Matter: Adapting Fmoc/tBu SPPS for Unnatural Amino Acids
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, typically based on tert-butyl (tBu), for permanent side-chain protection.[5][7] This orthogonal protection scheme is critical, as it allows for the selective deprotection of the Nα-amino group at each cycle without disturbing the side-chain protectors.[5][8]
The Modified SPPS Cycle: A Step-by-Step Causality
The incorporation of a Uaa follows the same fundamental iterative cycle as natural amino acids, but with critical modifications to address potential challenges.[3]
Experimental Protocol: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
-
Resin Swelling:
-
Action: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel and add N,N-dimethylformamide (DMF).[3] Allow to swell for at least 30 minutes.
-
Causality: Proper swelling of the polymer matrix is essential to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency. Insufficient swelling can lead to truncated sequences.
-
-
Fmoc Deprotection:
-
Action: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[3][9] Repeat once.
-
Causality: Piperidine, a secondary amine, acts as a base to remove the acidic proton on the fluorenyl group of the Fmoc protector, initiating a β-elimination reaction that liberates the free Nα-amine.[7] The resulting dibenzofulvene byproduct is scavenged by excess piperidine to prevent side reactions.[7]
-
-
Washing:
-
Action: Thoroughly wash the resin with DMF to remove residual piperidine and the fulvene-piperidine adduct.
-
Causality: Incomplete washing can lead to the neutralization of the incoming activated amino acid by residual base, significantly reducing coupling efficiency.
-
-
Amino Acid Coupling (The Critical Step for Uaas):
-
Action: Dissolve the Fmoc-protected Uaa and a suitable coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) in DMF. Add this activation mixture to the resin.[10]
-
Causality: The coupling reagent activates the carboxylic acid of the incoming amino acid, typically by forming a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine on the resin-bound peptide. The choice of reagent is paramount for Uaas (see Section 3).
-
-
Monitoring and Recoupling:
-
Action: Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to check for the presence of free primary amines. A positive result (blue color) indicates incomplete coupling.
-
Causality: Uaas, particularly those that are sterically hindered, may couple inefficiently.[11] Failure to achieve complete coupling before proceeding will result in deletion sequences, which are often difficult to separate from the target peptide. If the test is positive, a second coupling (recoupling) is performed.
-
-
Washing:
-
Action: Wash the resin with DMF to remove excess reagents and byproducts.
-
Causality: This step prepares the resin-bound peptide for the next cycle of deprotection and coupling.
-
This cycle is repeated for each amino acid in the sequence.[3]
Visualizing the Workflow
The iterative nature of SPPS, adapted for Uaas, can be visualized as a cyclical process.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Overcoming the Hurdles: Coupling Strategies for Challenging Uaas
The primary challenge in incorporating Uaas lies in the coupling step.[] Steric hindrance from bulky side chains or α,α-disubstitution can significantly slow down the rate of peptide bond formation.[3][11] This necessitates the use of more potent coupling reagents than those typically used for standard amino acids.
A Hierarchy of Coupling Reagents
The choice of coupling reagent is a critical decision based on the structure of the Uaa.
| Coupling Reagent Class | Examples | Efficacy with Hindered Uaas | Notes |
| Carbodiimides | DIC, EDC | Low to Moderate | Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency. DIC is common in SPPS as its urea byproduct is soluble.[10][12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly reactive and effective for hindered couplings. PyBOP's byproducts are non-carcinogenic, unlike its predecessor BOP.[10] PyAOP is among the most reactive.[10] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Very High | HATU is currently one of the most widely used and effective reagents, particularly for overcoming steric hindrance.[10] COMU offers comparable efficiency to HATU with improved safety and solubility profiles.[12] |
Decision Pathway for Reagent Selection
The selection process can be guided by a logical decision tree based on the Uaa's properties.
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.[3]
Orthogonal Protecting Groups: The Key to Precision
For Uaas with reactive side chains, an additional layer of orthogonal protection is required.[8] This "auxiliary" protecting group must be stable to both the basic conditions of Fmoc removal and the strong acid used for final cleavage, but removable under specific, mild conditions to allow for on-resin modification, such as cyclization or branching.[8]
| Protecting Group | Chemical Structure | Removal Conditions | Orthogonal To |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Fmoc/tBu |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Fmoc/tBu |
| Mmt | 4-Methoxytrityl | 1-2% TFA in DCM | Fmoc/tBu |
This table provides examples of commonly used auxiliary orthogonal protecting groups.
The ability to selectively deprotect a specific side chain on the solid support is a powerful tool for creating complex peptide architectures.[8] For instance, a lysine side chain could be protected with ivDde, allowing for its selective deprotection and subsequent acylation with a fatty acid while the peptide remains anchored to the resin.[13]
Final Cleavage and Characterization: Validating the Synthesis
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all permanent side-chain protecting groups.[5]
The Cleavage Cocktail
This is typically achieved using a "cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a mixture of scavengers.
-
TFA (95%): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[7]
-
Triisopropylsilane (TIS, 2.5%): A scavenger that quenches reactive carbocations generated during the cleavage of protecting groups, preventing re-attachment to sensitive residues like Trp and Met.
-
Water (2.5%): Acts as a scavenger and helps to hydrolyze the bond to the resin.
Purification and Analysis
The crude peptide, now cleaved from the resin, is precipitated in cold diethyl ether, washed, and dried.[3] Subsequent purification is almost always necessary and is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][14]
The identity and purity of the final Uaa-containing peptide must be rigorously confirmed.[15]
-
RP-HPLC: Assesses the purity of the peptide sample by separating the target peptide from deletion sequences, incompletely deprotected species, and other impurities.[14][15]
-
Mass Spectrometry (MS): Provides the definitive confirmation of the peptide's identity by measuring its molecular weight.[16] High-resolution mass spectrometry (e.g., ESI-TOF) can confirm the elemental composition, and tandem MS (MS/MS) can be used to sequence the peptide, confirming the precise location of the Uaa.[16][17]
Conclusion: A New Frontier in Peptide Science
The incorporation of unnatural amino acids via SPPS is an indispensable tool in modern chemical biology and drug development.[1] While challenges such as steric hindrance and complex protection schemes exist, they are surmountable through the rational selection of potent coupling reagents, orthogonal protecting groups, and optimized reaction protocols.[3] By expanding the chemical repertoire of peptides, scientists can design next-generation therapeutics and molecular probes with precisely tailored properties, opening new avenues for both fundamental research and clinical applications.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.
- Commonly Used Coupling Reagents in Peptide Synthesis.
- A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- Efficient Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF - ResearchGate.
- The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- (PDF) Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate.
- Unnatural Amino Acids. CPC Scientific.
- Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. NIH.
- Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers.
- Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. PubMed.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
- Combining Non-canonical Amino Acid Mutagenesis and Native Chemical Ligation for Multiply Modifying Proteins: A case study of α-synuclein post-translational modifications. PubMed Central.
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed.
- Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
- On-demand deprotection of Thz and Acm PGs via palladium complexes. a... ResearchGate.
- Peptide release, side-chain deprotection, work-up, and isolation. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. file.globalso.com [file.globalso.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. bachem.com [bachem.com]
- 13. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. almacgroup.com [almacgroup.com]
- 15. bachem.com [bachem.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Furan-Containing Amino Acids in Peptidomimetics: A Technical Guide for Drug Discovery
Abstract
Peptidomimetics represent a pivotal strategy in modern drug discovery, aiming to overcome the inherent limitations of natural peptides as therapeutic agents. This guide delves into the specialized niche of incorporating furan-containing amino acids into peptide scaffolds. We will explore the unique physicochemical properties of the furan moiety and how its integration can enforce conformational rigidity, enhance metabolic stability, and provide novel pharmacophoric features. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and a critical evaluation of the role of these non-natural amino acids in shaping the future of peptide-based therapeutics.
Introduction: The Peptidomimetic Imperative and the Rise of Non-Natural Amino Acids
Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high potency and selectivity. However, their therapeutic potential is often hampered by poor oral bioavailability, rapid proteolytic degradation, and conformational flexibility, which can lead to reduced receptor affinity and specificity[1][2]. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a native peptide while addressing these liabilities. A powerful approach in peptidomimetic design is the incorporation of non-natural amino acids, which can introduce novel structural and functional properties[2][3].
Among the diverse array of unnatural building blocks, furan-containing amino acids have emerged as a particularly versatile tool. The furan ring, a five-membered aromatic heterocycle with an oxygen atom, offers a unique combination of steric and electronic properties that can be strategically exploited in peptide design[4][5]. This guide will provide a comprehensive overview of the synthesis, incorporation, and application of furan-containing amino acids in the development of next-generation peptidomimetics.
The Furan Scaffold: A Privileged Element in Medicinal Chemistry
The furan ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and biologically active compounds[4][5][6][7]. Its utility stems from a unique confluence of properties:
-
Bioisosterism: The furan ring can act as a bioisostere for phenyl rings and other aromatic systems, offering distinct steric and electronic profiles that can modulate receptor interactions and metabolic stability[5].
-
Conformational Constraint: The rigid, planar structure of the furan ring can significantly restrict the conformational freedom of the peptide backbone, helping to lock the molecule into a bioactive conformation[1][8][9][10]. This pre-organization can lead to enhanced binding affinity and selectivity.
-
Hydrogen Bonding Capacity: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating intramolecular hydrogen bonds that stabilize specific secondary structures, such as β-turns, or intermolecular interactions with biological targets[4][5].
-
Chemical Versatility: The furan ring can be readily functionalized, allowing for the introduction of diverse substituents to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting peptidomimetic[6][11].
These properties make furan-containing amino acids highly attractive building blocks for constructing peptidomimetics with improved drug-like characteristics.
Synthesis of Furan-Containing Amino Acids
The successful application of furan-containing amino acids in peptidomimetics begins with their efficient and stereocontrolled synthesis. Several synthetic strategies have been developed, often starting from readily available furan precursors or carbohydrate derivatives.
A notable example is the synthesis of furanoid sugar amino acids, which are hybrid structures carrying both amino and carboxyl groups on a rigid furanose sugar ring[12][13][14]. These molecules can serve as dipeptide isosteres, replacing two amino acid residues in a peptide sequence[12][13][14].
Illustrative Synthetic Pathway: Synthesis of a Furanoid Sugar Amino Acid
The following diagram illustrates a conceptual synthetic pathway for a furanoid sugar amino acid, highlighting key transformations.
Sources
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijabbr.com [ijabbr.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 12. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid | Semantic Scholar [semanticscholar.org]
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid safety data sheet
An In-Depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid: Properties, Safety, and Handling for Advanced Peptide Synthesis
Introduction
This compound is a specialized amino acid derivative crucial for advancing peptide-based drug discovery and development.[1][2] As a non-canonical building block, it incorporates a furan moiety, a heterocyclic aromatic ring that can introduce unique conformational constraints and potential biological activity into a peptide sequence.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed safety and handling protocol synthesized from available data for structurally related compounds, and its application in Solid-Phase Peptide Synthesis (SPPS).
The core of its utility lies in the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group for the amine functionality, which is central to modern SPPS.[][4][5][6] This protection strategy allows for the iterative addition of amino acids under mild conditions, preserving the integrity of acid-sensitive functionalities within the peptide sequence and on the solid support resin.[4][5][6] The furan ring, in particular, enhances the structural diversity of synthetic peptides, making this compound a valuable tool for medicinal chemists aiming to develop novel therapeutic peptides with improved efficacy and selectivity.[1][2]
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in the laboratory. The following table summarizes its key characteristics based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₉NO₅ | [1][2][7] |
| Molecular Weight | 377.4 g/mol | [1][2] |
| CAS Number | 1217741-88-2 | [2][7] |
| Appearance | White powder / Solid | [2][7] |
| Purity | ≥ 98% (via HPLC) | [2] |
| Melting Point | 177-182 °C | [2] |
| Optical Rotation | [a]D25 = -51 ± 2º (c=1 in DMF) | [2] |
| Synonyms | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, Fmoc-D-β-Ala-(2-furyl)-OH | [2][7] |
Safety, Handling, and Hazard Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be established by examining data from structurally similar Fmoc-protected amino acids and related chemical families. The following sections outline the potential hazards and the necessary precautions for researchers.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be treated as a substance with potential health hazards.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[8][9] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][9]
-
Ingestion: May be harmful if swallowed.[8] Accidental ingestion should be avoided by adhering to strict laboratory hygiene standards.
-
Skin and Eye Contact: May cause skin irritation and serious eye irritation.[10] Direct contact should be prevented through the use of appropriate personal protective equipment (PPE).
The following precautionary statements are advised:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] Recommended storage temperature is between 0-8°C.[1][2]
-
Stability: The compound is stable under recommended storage conditions.[8]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
Emergency and First-Aid Procedures
In the event of exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][12]
Experimental Protocols and Applications
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS).[1][2] SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains.[5][6]
Workflow for Incorporating into a Peptide Sequence via SPPS
The following diagram and protocol outline the standard workflow for incorporating this amino acid into a growing peptide chain on a solid support resin.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc chemistry.
Detailed Step-by-Step Protocol for Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[5] This step liberates a free amine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (1.5-3 equivalents) and a coupling agent such as HATU or HBTU (1.5-3 equivalents) in DMF.
-
Add a base, typically Diisopropylethylamine (DIPEA) (2-4 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. The reaction progress can be monitored using a qualitative test like the Kaiser test.
-
-
Final Wash: Wash the resin again with DMF to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
Safe Handling and Emergency Response Workflow
Proper laboratory practice requires a clear and logical workflow for both routine handling and emergency situations. The following diagram illustrates this process.
Caption: Workflow for safe handling and emergency response.
Conclusion
References
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
-
Capot Chemical Co., Ltd. MSDS of (S)-3-aMino-3-furan-2-YL-propionic acid. [Link]
-
ResearchGate. “Bird's eye view” of the total synthesis of the furanoid (Fmoc–RibAFU(ip) - OH (1)) and pyranoid (Fmoc–GlcAPU(Me)–OH (2)) β-Sugar Amino Acid derivatives. [Link]
-
PubChem. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. [Link]
-
AAPPTec. Fmoc-Amino Acids for Peptide Synthesis. [Link]
-
Covetrus. MATERIAL SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF SUBSTANCE AND CONTACT INFORMATION. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethylcyclohexane, 99+%. [Link]
-
Mount Medix. SECTION 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY / UNDERTAKING SECTION 2. HAZARDS IDENTIFICATION. [Link]
-
DC Fine Chemicals. Safety Data Sheet - Propionic acid. [Link]
-
Nacalai Tesque. Safety Data Sheet - Paraformaldehyde. [Link]
-
Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. peptide.com [peptide.com]
- 9. capotchem.cn [capotchem.cn]
- 10. kishida.co.jp [kishida.co.jp]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. archpdfs.lps.org [archpdfs.lps.org]
Methodological & Application
Application Notes and Protocols: A Guide to the Successful Incorporation of 3-(2-Furyl)propionic Acid via Fmoc-SPPS
Introduction: Expanding the Chemical Diversity of Peptides
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide sequences with high fidelity.[1][2] The incorporation of non-natural amino acids and other carboxylic acid-containing moieties has become a critical strategy in drug discovery and materials science.[3][4] These novel building blocks can confer unique structural and functional properties, such as enhanced proteolytic stability, improved receptor binding affinity, and novel pharmacological activities.
This technical guide provides a comprehensive, field-proven protocol for the incorporation of 3-(2-furyl)propionic acid into a growing peptide chain using standard Fmoc-SPPS chemistry. We will delve into the rationale behind each step, from resin selection to the final cleavage and deprotection, with a focus on ensuring the integrity of the furan ring.
Core Principles and Strategic Considerations
The successful incorporation of any non-standard carboxylic acid, such as 3-(2-furyl)propionic acid, into a peptide sequence hinges on the same fundamental principles as standard Fmoc-SPPS: sequential addition of protected building blocks to a growing chain on a solid support.[5][6] However, the unique structure of 3-(2-furyl)propionic acid necessitates special consideration of the following:
-
Activation of the Carboxylic Acid: The carboxylic acid of 3-(2-furyl)propionic acid must be activated to facilitate efficient amide bond formation with the free N-terminal amine of the peptide-resin.[7]
-
Furan Ring Stability: The furan ring is an electron-rich aromatic system that can be sensitive to strong acids. This is a critical consideration during the final cleavage and deprotection step, which typically employs strong acids like trifluoroacetic acid (TFA).
-
Steric Considerations: While not excessively bulky, the furyl group can present some steric hindrance compared to a simple glycine residue, potentially requiring optimized coupling conditions.[3]
Experimental Workflow: A Visual Guide
The overall workflow for incorporating 3-(2-furyl)propionic acid follows the standard Fmoc-SPPS cycle. The key steps are outlined in the diagram below.
Caption: General workflow for the incorporation of 3-(2-furyl)propionic acid.
Detailed Protocols and Methodologies
PART 1: Resin Preparation and Swelling
The choice of resin is critical and depends on whether the final peptide will have a C-terminal carboxylic acid or amide.[8] For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal acid, a 2-chlorotrityl chloride resin is recommended due to the mild cleavage conditions that help preserve acid-sensitive moieties.[8][9]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (typically 0.1 mmol scale) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL/g of resin).
-
Agitate the resin for 30-60 minutes at room temperature to ensure proper swelling of the polymer support.[10]
-
Drain the DMF.
PART 2: Fmoc-SPPS Cycle for Incorporating 3-(2-Furyl)propionic Acid
This cycle assumes that the synthesis has proceeded to the point where the N-terminal Fmoc group of the last coupled amino acid has been removed, leaving a free amine ready for coupling.
Protocol 2: Fmoc Deprotection (Prior to Coupling)
-
To the swollen peptide-resin, add a solution of 20% piperidine in DMF.[2]
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
Protocol 3: Coupling of 3-(2-Furyl)propionic Acid
The choice of coupling reagent is crucial for achieving high coupling efficiency, especially with non-standard building blocks.[11] A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is a reliable and cost-effective choice that minimizes the risk of racemization (though not a concern for 3-(2-furyl)propionic acid).[12] Alternatively, phosphonium or aminium/uronium salt-based reagents like HBTU or HATU can be used for faster and more efficient couplings.[7][10]
Method A: DIC/HOBt Activation
-
In a separate vial, dissolve 3-(2-furyl)propionic acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or a double coupling can be performed.[3]
-
After the coupling, drain the reaction solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
Method B: HBTU Activation
-
In a separate vial, dissolve 3-(2-furyl)propionic acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 2 minutes.[2]
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin as described in Method A.
Monitoring the Coupling Reaction
A qualitative Kaiser test can be performed on a small sample of the resin beads to check for the presence of free primary amines.[13] A positive (blue) result indicates incomplete coupling, in which case a second coupling should be performed.
| Reagent/Parameter | Equivalents (relative to resin loading) | Recommended Coupling Time |
| 3-(2-Furyl)propionic Acid | 3 - 5 | 1 - 4 hours |
| DIC | 3 - 5 | 2 - 4 hours |
| HOBt / Oxyma Pure | 3 - 5 | 2 - 4 hours |
| HBTU / HATU | 3 - 5 | 1 - 2 hours |
| DIPEA | 6 - 10 | 1 - 2 hours |
Table 1: Recommended Reagent Equivalents and Coupling Times.
PART 3: Final Cleavage and Deprotection
This is the most critical step concerning the integrity of the furan ring. Standard cleavage cocktails with high concentrations of TFA can potentially lead to side reactions with the electron-rich furan. Therefore, a well-designed cleavage cocktail with appropriate scavengers is essential.
Caption: Decision process for selecting a cleavage cocktail.
Protocol 4: Cleavage from the Resin
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail. For peptides containing the furan moiety but lacking other sensitive residues like Trp or Cys, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is recommended.[14] TIS is an excellent scavenger for carbocations generated during cleavage.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. The cold ether will precipitate the cleaved peptide.
-
Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
| Reagent | Purpose | Recommended Cocktail (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes acid-labile side-chain protecting groups | 95% |
| Triisopropylsilane (TIS) | Scavenger for carbocations, protects furan ring | 2.5% |
| Water | Scavenger, aids in solubility | 2.5% |
Table 2: Recommended Cleavage Cocktail for Furan-Containing Peptides.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating through in-process controls. The use of the Kaiser test after the coupling step provides immediate feedback on the reaction's success. Furthermore, after cleavage, analysis of the crude peptide by HPLC and mass spectrometry will confirm the successful incorporation of the 3-(2-furyl)propionic acid and the overall integrity of the peptide. The expected mass will be increased by 122.12 Da, corresponding to the mass of the furylpropionyl group (-CO-CH2-CH2-C4H3O).
Conclusion
The incorporation of 3-(2-furyl)propionic acid into peptides via Fmoc-SPPS is a straightforward process when appropriate considerations are made for the activation of the carboxylic acid and the stability of the furan ring. By utilizing optimized coupling conditions and a well-formulated cleavage cocktail, researchers can reliably synthesize novel furan-containing peptides for a wide range of applications in drug discovery and beyond.
References
-
University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation. Retrieved from [Link]
-
Frontiers in Chemistry. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
National Library of Medicine. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. digital.csic.es [digital.csic.es]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Efficient Coupling of Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid in Peptide Synthesis
Introduction: Navigating the Challenges of Incorporating Non-Canonical Amino Acids
For researchers, scientists, and professionals in drug development, the incorporation of structurally unique amino acids is a cornerstone of modern peptide and peptidomimetic design. Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, a β-amino acid featuring a bulky and electron-rich furan moiety, offers a unique structural scaffold to enhance the pharmacological properties of synthetic peptides.[1][2] Its incorporation can induce specific secondary structures, improve metabolic stability, and modulate receptor-binding affinity.[3]
However, the very features that make this amino acid attractive also present significant synthetic challenges. The steric hindrance imparted by the furan ring, coupled with the inherent differences in reactivity of β-amino acids compared to their α-counterparts, can lead to sluggish and incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[4] This guide provides a detailed analysis of coupling reagent selection and optimized protocols to ensure the efficient and successful incorporation of this compound into peptide sequences.
The Challenge: Steric Hindrance and Reactivity
The primary obstacle in the coupling of this compound is steric hindrance. The bulky furan group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This often results in low coupling yields when using standard coupling reagents and protocols. Therefore, the selection of a potent coupling reagent capable of forming a highly reactive activated intermediate is critical for overcoming this steric barrier.[5]
Selecting the Optimal Coupling Reagent: A Comparative Analysis
Several classes of coupling reagents are available for peptide synthesis, each with a distinct mechanism of action and efficacy profile. For sterically demanding amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides.[6]
| Coupling Reagent Class | Examples | Activation Mechanism | Performance for Hindered Couplings | Potential Side Reactions |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Formation of a highly reactive OAt- or OBt-active ester.[6][7] | Excellent: High reactivity and fast kinetics. HATU is often considered the gold standard for difficult couplings.[7] | Guanidinylation of the N-terminus if used in excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of an OBt- or OAt-active ester. | Very Good: Highly effective, particularly for hindered couplings and cyclizations.[5] | Generally cleaner than uronium salts, with a lower risk of side reactions. |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | Formation of an O-acylisourea intermediate, which then reacts with an additive to form an active ester.[8] | Good to Very Good: The DIC/Oxyma combination is a powerful, non-explosive alternative to HOBt-based methods and has shown high efficiency.[1][9] | Slower activation compared to onium salts. Potential for racemization, though minimized by additives like Oxyma.[1] |
Recommendation: For the highest probability of success with this compound, HATU is the primary recommendation due to its superior activation efficiency for sterically hindered residues.[7] The DIC/Oxyma system presents a highly effective and safer alternative.
Experimental Protocols
The following are detailed, step-by-step protocols for the efficient coupling of this compound using the recommended reagents. These protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).[10]
Protocol 1: High-Efficiency Coupling using HATU
This protocol is optimized for overcoming the steric hindrance associated with this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly challenging couplings, the reaction time can be extended or performed at a moderately elevated temperature (e.g., 40-50°C).
-
-
Washing and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to confirm the absence of free primary amines, which indicates reaction completion. If the test is positive, a second coupling (double coupling) is recommended.
-
Protocol 2: Efficient and Safe Coupling using DIC/Oxyma
This protocol provides a robust and safer alternative to benzotriazole-based additives, with proven efficacy in difficult couplings.[1][9]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for in situ neutralization)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
-
Coupling Reaction (In-situ Activation):
-
To the washed and deprotected peptide-resin in DMF, add this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents).
-
Agitate for 1-2 minutes to ensure dissolution and distribution.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a ninhydrin test to check for reaction completion. If necessary, perform a second coupling.
-
Visualization of the Coupling Workflow
The general workflow for the coupling of this compound on a solid support is depicted below.
Caption: General workflow for the activation and coupling of this compound in SPPS.
Troubleshooting and Advanced Strategies
-
Incomplete Coupling (Positive Ninhydrin Test):
-
Double Coupling: After the initial coupling and washing, repeat the entire coupling protocol with a fresh solution of the activated amino acid.
-
Increased Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can increase the reaction rate and overcome the activation energy barrier.[11]
-
Solvent Choice: In cases of peptide aggregation, using a solvent mixture like DMF/NMP or adding chaotropic salts can improve coupling efficiency.[5]
-
-
Racemization:
-
While β-amino acids are generally less prone to racemization at the α-carbon, the choice of reagents is still important. Uronium/aminium and phosphonium reagents, especially those based on HOAt or Oxyma, are known to suppress racemization effectively.[1]
-
Conclusion
The successful incorporation of this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric bulk of the furan moiety necessitates the use of high-potency coupling reagents. HATU stands out as the premier choice for maximizing coupling efficiency, while the DIC/Oxyma system offers a highly effective and safer alternative. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently integrate this valuable and structurally unique building block into their peptide synthesis workflows, paving the way for the development of novel peptidomimetics with enhanced therapeutic potential.
References
-
Chemical Science (RSC Publishing). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-05). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. Available at: [Link]
- Google Patents. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures.
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. J Org Chem. 2007 Jul 20;72(15):5794-801. Available at: [Link]
-
Electronic Conference on Synthetic Organic Chemistry. (2000-08-31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Available at: [Link]
-
OxymaPure. Oxyma-B. Available at: [Link]
-
CEM Corporation. OxymaPure. Available at: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
CORE. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Available at: [Link]
-
Merck Millipore. Product Focus: Reagents for peptide synthesis Novabiochem®. Available at: [Link]
-
OxymaPure®. Peptide/Amide bond Synthesis. Available at: [Link]
-
PubMed Central. (2023-01-05). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Utilizing 3-Amino-3-(2-hydroxyphenyl)propionic Acid in Peptide Modifications. Available at: [Link]
-
YouTube. (2024-04-29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available at: [Link]
-
Luxembourg Bio Technologies. (2013-08-29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2019-02-15). Introduction to Peptide Synthesis. Available at: [Link]
-
PubMed. (2017-05-16). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Available at: [Link]
-
CEM Corporation. (2025-09-24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]
-
YouTube. (2024-05-23). Lec11 - Formation of the Peptide Bond and Protecting Groups. Available at: [Link]
-
YouTube. (2024-11-10). From Amino Acids to Peptides: The Science Behind Peptide Synthesis. Available at: [Link]
-
Chem-Impex. Fmoc-(S)-3-amino-3-(2-hydroxyphenyl)propionic acid. Available at: [Link]
-
Chem-Impex. Fmoc-(R)-3-amino-3-(2-furyl)propionic acid. Available at: [Link]
-
Chem-Impex. Fmoc-(S)-3-amino-3-(2-furyl)propionic acid. Available at: [Link]
Sources
- 1. oxymapure.com [oxymapure.com]
- 2. mdpi.org [mdpi.org]
- 3. Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OxymaPure [cem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry and chemical biology, offering pathways to novel therapeutics with enhanced potency, stability, and unique functionalities.[1][2] Solid-Phase Peptide Synthesis (SPPS) remains the predominant method for creating these modified peptides, though the unique structural and chemical properties of UAAs often necessitate significant modifications to standard protocols.[1] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful SPPS of peptides containing UAAs, addressing common challenges such as steric hindrance, altered reactivity, and side-chain protection.[1][3][4]
Introduction: The Rationale for Unnatural Amino Acids
Peptides are privileged scaffolds for drug discovery, yet their native forms can be limited by poor metabolic stability and conformational flexibility.[2][5] The introduction of UAAs—amino acids not found among the 20 proteinogenic ones—can overcome these limitations by:
-
Enhancing Proteolytic Stability: Introducing D-amino acids or N-methylated residues can render peptide bonds resistant to enzymatic degradation.[1][3]
-
Constraining Conformation: Cyclic or sterically demanding UAAs can lock the peptide into a bioactive conformation, increasing receptor affinity and selectivity.
-
Introducing Novel Functionalities: UAAs can carry bioorthogonal handles, fluorescent probes, cross-linkers, or unique chemical groups for advanced applications.[1]
The success of synthesizing these structurally diverse peptides via SPPS is critically dependent on a rational selection of resins, orthogonal protecting groups, and coupling reagents tailored to the specific UAA being incorporated.[1][6]
Core Principles and Challenges in SPPS of UAA-Containing Peptides
The fundamental workflow of SPPS—iterative cycles of Nα-amino group deprotection and amino acid coupling on a solid support—remains the same.[1] However, the distinct nature of UAAs introduces specific challenges that must be systematically addressed.
Key Challenges
-
Steric Hindrance: This is the most common challenge, particularly with α,α-disubstituted or bulky side-chain UAAs.[1][3][7] Hindrance at the α-carbon or the N-terminus can dramatically slow down coupling reactions, leading to incomplete acylation and deletion sequences.[3][7]
-
Altered Electronic Effects: The electronic properties of a UAA's side chain can modify the nucleophilicity of the α-amino group or the reactivity of the carboxyl group, requiring adjustments to activation and coupling times.[1]
-
Side-Chain Compatibility: The UAA side chain may contain functional groups that are incompatible with standard SPPS chemistries (e.g., sensitive to the acid used for cleavage) or require specialized, orthogonal protecting groups.[8][9]
-
Aggregation: Sequences containing hydrophobic UAAs can be prone to aggregation on the solid support, impeding reagent access and leading to poor synthesis outcomes.[4][10]
To overcome these hurdles, every step of the synthesis, from resin choice to final cleavage, must be carefully optimized.
Strategic Planning for UAA Peptide Synthesis
A successful synthesis begins with a well-devised strategy that anticipates the challenges posed by the specific UAA in the sequence.
Resin Selection
The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the acid sensitivity of the linker.
-
Wang Resin: Used for generating C-terminal carboxylic acids. Cleavage requires strong acid (e.g., 95% TFA).
-
Rink Amide Resin: The standard choice for C-terminal amides, offering good stability and efficient cleavage with standard TFA cocktails.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-sensitive, allowing for the synthesis of fully protected peptide fragments that can be used in segment condensation strategies. This is particularly useful for long peptides or those containing difficult sequences.
Orthogonal Protecting Group Strategy
Orthogonality is the cornerstone of SPPS, ensuring that different protecting groups can be removed selectively without affecting others.[6][8] The most common strategy is the Fmoc/tBu approach.
-
Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protecting group for the N-terminus. It is base-labile, typically removed with a solution of 20% piperidine in DMF.[1]
-
Side-Chain Protection: Permanent side-chain protecting groups must be stable to piperidine but readily removable during the final acidolytic cleavage step. For UAAs with unique functionalities, a third layer of "auxiliary" orthogonal protection may be required.[8] These groups can be removed on-resin without disturbing the Nα-Fmoc or other side-chain protectors, enabling site-specific modifications like cyclization or branching.[8][11]
Table 1: Common Auxiliary Orthogonal Protecting Groups for UAA Side Chains
| Protecting Group | Chemical Structure | Removal Conditions | Typical Application |
| Alloc (Allyloxycarbonyl) | -O-CO-CH₂-CH=CH₂ | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) in DCM | Protection of Lys, Orn, Dap side-chain amines |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Complex Cyclic Structure | 2-10% Hydrazine in DMF | Protection of Lys, Orn side-chain amines for on-resin cyclization/branching |
| Mtt (4-Methyltrityl) | Trityl with a p-methyl group | 1-5% TFA in DCM (highly acid-labile) | Protection of His, Lys, Cys side chains for on-resin modification |
| Boc (tert-Butoxycarbonyl) | -CO-O-C(CH₃)₃ | Moderate Acid (e.g., 30% TFA in DCM) | Orthogonal protection of Lys in Fmoc-SPPS |
Data sourced from[11].
Coupling Reagents for Difficult Incorporations
Standard carbodiimide activators like DIC may be insufficient for coupling sterically hindered UAAs.[7] More potent uronium/aminium or phosphonium salt-based reagents are required to achieve high coupling efficiency.
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Advantages | Considerations |
| HBTU/HATU | Uronium/Aminium Salt | Highly efficient, well-established. HATU is superior for hindered couplings. | Byproducts can be allergenic. Potential for racemization. |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, safer (no explosive HOBt/HOAt byproduct), good solubility.[12] | More expensive than older reagents. |
| PyAOP/PyBOP | Phosphonium Salt | Excellent for hindered couplings, particularly α,α-disubstituted AAs.[7] | Can be more expensive. Byproducts must be thoroughly washed away. |
| DIC/OxymaPure | Carbodiimide/Additive | Safer and more effective than DIC/HOBt. OxymaPure suppresses racemization effectively.[7] | May require longer coupling times or double coupling for very hindered residues. |
| TFFH | Fluoroformamidinium | Generates amino acid fluorides in situ, which are highly reactive and excellent for coupling hindered AAs like Aib.[12][13] | Reagent is moisture-sensitive. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the key stages of SPPS involving UAAs.
General SPPS Cycle for UAA Incorporation
This protocol outlines a single coupling cycle using the standard Fmoc/tBu strategy.
Caption: Workflow for peptide cleavage from the resin and global deprotection.
Protocol 4.2.1: Standard TFA Cleavage
Caution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour. [14]2. Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard "Reagent K" cocktail is suitable for most peptides, especially those containing Trp, Met, or Cys.
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
For simpler peptides, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient. [1]TIS is a scavenger that traps carbocations generated during deprotection. [15]3. Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). [1]Agitate the slurry at room temperature for 2-4 hours. [1][15]4. Peptide Precipitation:
-
Filter the resin using a fritted funnel and collect the TFA filtrate into a centrifuge tube.
-
Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately. [1]5. Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The final step is to purify the crude peptide and verify its identity and purity.
Purification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification. [1][16]The crude peptide is dissolved in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water) and injected onto a C18 column. The peptide is eluted using a gradient of an organic solvent (typically acetonitrile containing 0.1% TFA). Fractions are collected and analyzed for purity.
Characterization
-
Analytical RP-HPLC: Used to assess the purity of the final product by injecting a small sample onto an analytical C18 column and integrating the peak area. [16][17]* Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide. [14][18]Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. High-resolution mass spectrometry can confirm the elemental composition. [19]* Tandem MS (MS/MS): Can be used for sequence confirmation by fragmenting the peptide and analyzing the resulting daughter ions. [18]
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is a powerful and versatile tool for modern drug discovery and chemical biology. [1][2]While the unique structures of UAAs introduce challenges, particularly steric hindrance and the need for orthogonal protection schemes, these can be effectively overcome. [1][4]A successful outcome relies on a methodical approach involving the rational selection of solid supports, potent coupling reagents, and optimized reaction protocols, followed by rigorous purification and characterization.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Hou, W., et al. (2009). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Tam, J. P., & Merrifield, R. B. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Solid-phase peptide synthesis. RSC Advances. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (1994). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Retrieved from [Link]
-
Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]
-
RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharmaspec.com [biopharmaspec.com]
Application Note: Fmoc Deprotection Conditions for Furan-Containing Peptides
Introduction: The Challenge of Incorporating Novel Moieties in Peptide Synthesis
The synthesis of peptides with unnatural amino acids is a cornerstone of modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, furan-containing amino acids, such as 3-(2-furyl)alanine (Fua), are of significant interest for their role in forming covalent crosslinks with target proteins upon oxidation.[1] A critical step in Solid-Phase Peptide Synthesis (SPPS) using the popular Fmoc/tBu strategy is the repetitive removal of the Nα-Fmoc protecting group, which is typically achieved using a solution of piperidine in a polar aprotic solvent.[2][3][4] This process, while routine, raises concerns about the stability of sensitive functional groups. This application note provides a detailed guide to the Fmoc deprotection conditions for peptides incorporating the furan moiety, addressing the stability of the furan ring and outlining robust protocols for successful synthesis.
Understanding Furan Stability in the Context of Fmoc SPPS
The furan moiety is an aromatic heterocycle whose chemistry is dominated by its susceptibility to electrophilic attack and oxidation.[1] A common concern among researchers is the potential for degradation of the furan ring under the basic conditions of Fmoc deprotection. However, extensive empirical evidence has shown that the commercially available Fmoc-3-(2-furyl)-alanine is compatible with standard SPPS protocols.[1] The furan ring is intrinsically stable prior to oxidation and does not react with piperidine under the conditions typically used for Fmoc removal.[1]
The key to the furan's stability lies in the distinction between its behavior under basic versus oxidative conditions. The standard 20% piperidine in DMF used for Fmoc deprotection is a non-oxidizing basic environment. The mechanism of Fmoc removal is a β-elimination reaction initiated by the abstraction of a proton from the fluorenyl group by piperidine.[2][4][5] This process does not generate reactive oxygen species or strong electrophiles that are known to compromise the furan ring.
The reactivity of the furan moiety is unlocked upon oxidation, which converts it to a highly reactive keto-enal intermediate, susceptible to nucleophilic attack.[1] This oxidative activation is a desired feature for applications such as covalent labeling and cross-linking, but it must be avoided during the synthetic process.
Recommended Fmoc Deprotection Protocols for Furan-Containing Peptides
Standard Protocol
For the majority of peptide sequences containing furan moieties, the standard Fmoc deprotection protocol is sufficient and recommended.
Reagents and Materials:
-
Fmoc-peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
Washing Solvent: High-purity DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the Fmoc-peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the resin slurry gently under an inert atmosphere for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and continue agitation for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the next coupling step.
Workflow for Standard Fmoc Deprotection
Caption: Standard workflow for Fmoc deprotection.
Alternative Deprotection Conditions
While standard conditions are generally effective, certain "difficult sequences" prone to aggregation may require modified protocols. For furan-containing peptides, the primary concern remains the avoidance of oxidative side reactions. Therefore, alternative bases should be chosen carefully.
| Reagent Cocktail | Concentration | Key Advantages & Considerations |
| Piperidine in DMF | 20% (v/v) | Standard: Well-established, efficient, and proven to be compatible with furan moieties. |
| 4-Methylpiperidine (4-MePip) in DMF | 20% (v/v) | Similar reactivity to piperidine, can be a direct replacement. |
| Piperazine/DBU in DMF | 5% Piperazine, 2% DBU (v/v) | Faster Deprotection: Useful for sequences prone to aggregation. DBU is a non-nucleophilic base, and piperazine acts as the dibenzofulvene scavenger.[5] |
Note: When using alternative reagents, it is crucial to ensure they are of high purity and free from oxidizing contaminants.
Mechanism of Furan Stability vs. Reactivity
To fully appreciate the robustness of the furan moiety during Fmoc deprotection, it's instructive to visualize the chemical pathways.
Furan Stability During Fmoc Deprotection
Caption: Furan ring stability under basic conditions.
Furan Activation and Reaction (Oxidative Conditions)
Caption: Furan ring activation under oxidative conditions.
Troubleshooting and Best Practices
-
Solvent Quality: Always use high-purity, amine-free DMF. Old or improperly stored DMF can contain impurities that may lead to side reactions.
-
Inert Atmosphere: While not strictly necessary for furan stability, performing deprotection under an inert atmosphere (nitrogen or argon) is good practice to prevent potential oxidation of other sensitive residues like methionine or cysteine.
-
Monitoring Deprotection: For difficult sequences, monitoring the completion of the Fmoc removal using a colorimetric test (e.g., the Kaiser test) can be beneficial. However, be aware that some furan-containing amino acids may give a false positive result.
-
Cleavage from Resin: Post-synthesis, the final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed under acidic conditions, typically with a trifluoroacetic acid (TFA) based cocktail.[6] The furan ring is stable to these acidic conditions. A standard cleavage cocktail for peptides without other sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6]
Conclusion
The incorporation of furan-containing amino acids into peptides is a powerful tool for chemical biology and drug development. The furan moiety is robust and stable under the standard basic conditions used for Fmoc deprotection in SPPS. Researchers can confidently employ standard protocols using 20% piperidine in DMF for the synthesis of furan-containing peptides. By understanding the fundamental chemistry of the furan ring and adhering to best practices in peptide synthesis, the successful and efficient production of these valuable molecules can be readily achieved.
References
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]
-
Li, P., & Roller, P. P. (2002). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]
-
Leverett, C. A. (2008). Use of Furans as Vehicles for Heterocyclic Synthesis: Anaza-Achmatowicz Approach to Piperidine Alkaloids, a Novel OxidativeRoute to Acyloxypyrrolinones, and IMDAF Studies Toward a Synthesisof Minfiensine and Morphine. ETD. Retrieved from [Link]
-
Wiley Online Library. (2022). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis and Application of Bioactive Peptides Functionalized with 3-(2-Furyl)propionic Acid
Introduction: Unlocking New Bioactive Frontiers with Furan-Functionalized Peptides
The strategic incorporation of non-proteinogenic amino acids and capping agents into peptide structures represents a cornerstone of modern peptidomimetic design and drug discovery. This approach allows for the fine-tuning of a peptide's pharmacological profile, including its stability, conformation, and receptor affinity. Among the diverse array of chemical moieties utilized for peptide modification, the furan ring has emerged as a particularly versatile functional group.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of bioactive peptides N-terminally capped with 3-(2-furyl)propionic acid. The furan moiety not only offers a unique structural element that can influence peptide bioactivity but also serves as a diene for post-synthetic modifications via the Diels-Alder reaction, enabling the creation of novel peptide conjugates with tailored properties.
We will delve into the causality behind experimental choices, providing detailed, step-by-step protocols for the solid-phase synthesis of furyl-propionic acid-modified peptides, their subsequent modification via the Diels-Alder reaction, and their analytical characterization. This guide is designed to be a self-validating system, empowering researchers to confidently explore the exciting potential of furan-functionalized peptides in their own laboratories.
Core Principles and Strategic Considerations
The synthesis of peptides featuring an N-terminal 3-(2-furyl)propionic acid cap is most efficiently achieved through solid-phase peptide synthesis (SPPS). The general workflow involves the stepwise assembly of the desired peptide sequence on a solid support, followed by the coupling of 3-(2-furyl)propionic acid to the N-terminus of the resin-bound peptide.
A critical consideration in the synthesis of furan-containing peptides is the stability of the furan ring, which can be sensitive to strongly acidic conditions.[1] Therefore, careful selection of cleavage and deprotection strategies is paramount to preserving the integrity of the furan moiety.
The furan ring's utility extends beyond its role as a structural component. Its ability to participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with maleimides, opens up a vast landscape for post-synthetic modifications.[2] This allows for the conjugation of a wide array of molecules, including fluorophores, cross-linkers, and other bioactive entities, to the peptide scaffold.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide
This protocol outlines the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) to assemble the full peptide sequence.
Diagram of the Solid-Phase Peptide Synthesis Cycle:
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Protocol 2: N-Terminal Capping with 3-(2-Furyl)propionic Acid
This protocol describes the acylation of the N-terminal amine of the resin-bound peptide with 3-(2-furyl)propionic acid.
Materials:
-
Peptide-resin from Protocol 1
-
3-(2-Furyl)propionic acid
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Final Fmoc Deprotection: After the coupling of the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection step as described in Protocol 1 to expose the N-terminal amine.
-
Capping Reaction:
-
Prepare a solution of 3-(2-furyl)propionic acid (5 eq.), HATU (4.9 eq.), and HOBt (5 eq.) in DMF.
-
Add DIPEA (10 eq.) to the solution to activate the carboxylic acid.
-
Add the activated 3-(2-furyl)propionic acid solution to the peptide-resin and agitate for 4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Diagram of the N-Terminal Capping Workflow:
Caption: Workflow for the N-terminal modification of the peptide.
Protocol 3: Cleavage and Deprotection
This protocol details the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Furyl-capped peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Post-Synthetic Modification via Diels-Alder Reaction
This protocol describes the cycloaddition of an N-substituted maleimide to the furan-capped peptide in solution.
Materials:
-
Crude or purified furyl-capped peptide
-
N-Phenylmaleimide
-
Solvent: Acetonitrile/Water (1:1)
-
HPLC for purification
Procedure:
-
Reaction Setup: Dissolve the furyl-capped peptide in the acetonitrile/water solvent system.
-
Diels-Alder Reaction: Add N-phenylmaleimide (10 eq.) to the peptide solution and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by HPLC-MS.
-
Purification: Purify the resulting peptide-maleimide conjugate by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product.
Diagram of the Diels-Alder Modification:
Sources
Application Notes & Protocols: The Versatility of Furan-Modified Peptides in Modern Drug Discovery
Introduction: Beyond the Primary Sequence
Peptides have emerged as highly selective and potent therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their specificity, however, is often counterbalanced by poor metabolic stability and limited cell permeability.[1] The field of medicinal chemistry has risen to this challenge by developing innovative strategies to chemically modify peptide scaffolds, enhancing their drug-like properties. Among the diverse chemical tools available, the incorporation of the furan moiety stands out for its remarkable versatility.
This guide provides an in-depth exploration of furan-modified peptides, moving beyond a simple catalog of applications. We will delve into the underlying chemical principles, provide field-tested protocols for key experimental workflows, and illustrate how this unique chemical entity can be leveraged for covalent drug design, advanced bioconjugation, conformational stapling, and as a core pharmacophore. The furan ring is not merely a passive structural element; it is a reactive handle, a "caged" electrophile, and a versatile diene, offering a suite of functionalities for the discerning drug discovery professional.[2][3]
Part 1: The Chemistry of Furan-Modified Peptides: Synthesis and Reactivity
The successful application of furan-modified peptides hinges on a robust synthetic strategy and a clear understanding of the furan's unique reactivity. The most common method for introducing the furan moiety is through the incorporation of an unnatural amino acid, 3-(2-furyl)-L-alanine (Fua), during standard solid-phase peptide synthesis (SPPS).[4]
Core Principle 1: Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The commercially available Fmoc-protected 3-(2-furyl)alanine is compatible with standard Fmoc-SPPS protocols, allowing for precise, site-specific incorporation into a peptide sequence.[4] This enables the strategic placement of the furan "warhead" at positions critical for interaction with a biological target or for subsequent chemical manipulation.
This protocol outlines the general procedure for synthesizing a furan-modified peptide on an automated synthesizer using Rink Amide resin for a C-terminal amide.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (standard and Fmoc-L-3-(2-furyl)alanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone)
-
Fmoc deprotection solution: 20-40% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold methyl tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Swell the Rink Amide AM resin in DMF for at least 30 minutes in the reaction vessel.[5]
-
Fmoc Deprotection:
-
Add the piperidine/DMF solution to the resin and shake for 3 minutes. Drain.
-
Add fresh piperidine/DMF solution and shake for an additional 12-15 minutes to ensure complete Fmoc removal.
-
Wash the resin extensively with DMF (e.g., 6 times for 30 seconds each) to remove all traces of piperidine.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with HBTU (5 eq.) and DIPEA (10 eq.) in DMF/NMP for several minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 40-60 minutes to allow for complete coupling.[5]
-
Wash the resin with DMF (e.g., 4 times for 30 seconds each) to remove excess reagents.[5]
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-3-(2-furyl)alanine at the desired position using the same protocol.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) and shake gently for 1.5-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin twice with neat TFA.
-
Combine the filtrates and evaporate the TFA under reduced pressure.[5]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the concentrated cleavage solution to a 10-20 fold excess of cold MTBE.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE.
-
Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
-
Purify the peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.
-
Workflow for Synthesis of Furan-Modified Peptides
Caption: Automated SPPS workflow for site-specific furan incorporation.
Core Principle 2: Dual Reactivity of the Furan Moiety
The furan ring confers two primary modes of reactivity that can be exploited in drug discovery:
-
Furan Oxidation: The furan acts as a "caged" electrophile. Upon mild oxidation, it converts to a highly reactive oxo-butadienyl species that readily forms covalent bonds with proximal nucleophiles, such as the ε-amino group of lysine.[2][6] This oxidation can be triggered chemically (e.g., with N-bromosuccinimide, NBS) or, more elegantly, via photosensitized singlet oxygen generation.[2][7]
-
Diels-Alder Cycloaddition: The furan can serve as an electron-rich diene in a [4+2] Diels-Alder reaction with a suitable dienophile, most commonly a maleimide.[8] This reaction is a form of "click chemistry"—highly efficient, specific, and proceeding under biocompatible conditions.[9]
Part 2: Applications in Drug Discovery
The unique reactivity of the furan moiety translates into a powerful and diverse set of applications for developing novel therapeutics and biological probes.
Application 1: Covalent Targeting and Proximity-Induced Crosslinking
The ability to switch on the reactivity of the furan at a specific time and place is a cornerstone of its utility. This allows for the creation of covalent peptides that can permanently bind to their target, offering significant advantages in potency and duration of action.[6] This strategy is particularly powerful for studying transient peptide-protein interactions, such as those involving G protein-coupled receptors (GPCRs).[4]
Mechanism of Action: A furan-modified peptide ligand first binds non-covalently to its receptor. Upon triggering oxidation (e.g., by light irradiation in the presence of a photosensitizer), the furan is activated in situ. If a nucleophilic residue (like lysine) on the receptor is within bonding distance, a covalent crosslink is formed, effectively "trapping" the ligand-receptor complex.[2][6] This proximity-driven reaction ensures high selectivity, as the reactive species is generated only at the target site.[6]
Mechanism of Furan-Oxidation Based Crosslinking
Caption: "Click" bioconjugation using the furan-maleimide reaction.
Materials:
-
Furan-modified peptide (1.2 equivalents)
-
Maleimide-functionalized molecule (e.g., a fluorescent dye or drug linker, 1.0 eq.)
-
Reaction Buffer: PBS, pH 7.0
-
Solvent: DMSO for dissolving reagents if necessary
Procedure:
-
Reagent Preparation: Dissolve the furan-peptide and the maleimide-functionalized molecule in the reaction buffer. If solubility is an issue, prepare concentrated stock solutions in DMSO.
-
Reaction: Combine the solutions of the furan-peptide and the maleimide molecule. The final concentration of DMSO should ideally be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within a few hours. Monitor the reaction progress by HPLC-MS, observing the consumption of starting materials and the formation of the product peak with the expected mass.
-
Purification: Once the reaction is complete, purify the resulting peptide conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.
Application 3: Peptide Stapling for Enhanced Therapeutic Properties
Peptide stapling is a strategy to constrain a peptide's conformation, often into an α-helix, by introducing a chemical brace. [10]This pre-organization can lead to increased target affinity, improved resistance to proteolytic degradation, and enhanced cell permeability. [11]A novel approach utilizes a Furan-Thiol-Amine (FuTine) reaction to link cysteine and lysine side chains. The furan acts as an electrophilic linker that connects the thiol (from Cys) and the amine (from Lys) to form a stable pyrrole heterocycle, effectively "stapling" the peptide. [10]
| Parameter | Unstapled Peptide | Stapled Peptide | Rationale for Improvement |
|---|---|---|---|
| Conformation | Flexible, random coil | Constrained, often α-helical | Pre-organized for target binding; reduced entropic penalty upon binding. |
| Proteolytic Stability | Low | High | Staple protects cleavage sites and prevents unfolding required by proteases. |
| Cell Permeability | Low | Often Increased | Stabilized helical structure and increased lipophilicity can facilitate membrane crossing. |
| Target Affinity | Variable | Often Increased | Conformation mimics the bioactive state, leading to a better fit with the target. |
Application 4: Furan as a Core Pharmacophore
In some contexts, the furan ring is not just a reactive handle but an integral part of the pharmacophore responsible for biological activity. Its unique electronic and steric properties can contribute directly to target binding. For example, a library of furan-conjugated tripeptides was screened, revealing a lead compound with potent anticancer activity against human cervical cancer cells, where the furan-peptide conjugate itself was the active drug. [12]In another study, the furan ring was incorporated into peptide-based inhibitors as a "warhead" to target Protein Arginine Deiminase Type IV (PAD4), a therapeutic target for rheumatoid arthritis. [13]These examples highlight that the furan moiety can be a key building block in the rational design of novel peptide-based drugs. [3]
Conclusion
Furan-modified peptides represent a powerful platform in drug discovery, offering a chemical versatility that addresses many of the inherent limitations of natural peptides. From creating highly potent covalent inhibitors and enabling precise bioconjugation to stabilizing therapeutic structures through stapling, the applications are broad and impactful. The straightforward incorporation of the furan moiety via standard SPPS allows researchers to readily access these advanced modalities. By understanding the fundamental principles of furan reactivity and applying the robust protocols outlined here, scientists can unlock new avenues for developing the next generation of peptide-based therapeutics.
References
-
Cadoni, E., & Madder, A. (2015). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications. [Link]
-
Li, P., et al. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chem & Bio Engineering. [Link]
-
V. A. Valeev, et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ResearchGate. [Link]
-
Van den Begin, J. (2020). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Squarespace. [Link]
-
Cadoni, E., et al. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. PubMed. [Link]
-
Valeev, V. A., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. ResearchGate. [Link]
-
Kumar, V., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed Central. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Semantic Scholar. [Link]
-
De Vreese, C., et al. (2018). The crosslinking mechanism of furan with nucleobases bearing exocyclic.... ResearchGate. [Link]
-
Singh, R., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Wiley Online Library. [Link]
-
Madder, A. (2020). Project: Furan-modified peptide and protein ligands for covalent trapping onto cell-surface receptors. Ghent University Academic Bibliography. [Link]
-
(2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Zhang, H., et al. (2024). Polyfluorinated reagents for peptide stapling. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
(n.d.). Methods for the synthesis of polysubstituted furan derivatives. ResearchGate. [Link]
-
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Teo, E., et al. (2019). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. rsc.org [rsc.org]
- 6. Project: Furan-modified peptide and protein ligands for covalent trapping onto cell-surface receptors [biblio.ugent.be]
- 7. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polyfluorinated reagents for peptide stapling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Manual Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, leading to increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) serves as the foundational technique for assembling these modified peptides.[1] This guide provides detailed application notes and experimental protocols for the successful manual solid-phase synthesis of peptides containing a variety of unnatural amino acids, utilizing the widely adopted Fmoc/tBu strategy.
The introduction of non-proteinogenic amino acids can dramatically alter a peptide's chemical and biological characteristics. These modifications range from simple substitutions, such as replacing an L-amino acid with its D-enantiomer to confer resistance to enzymatic degradation, to incorporating complex residues with fluorescent labels, photo-crosslinkers, or bioorthogonal handles for later conjugation.[1] The success of synthesizing these unique peptides depends on the careful selection of synthetic strategies, including the appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.[1]
Core Principles of SPPS for Unnatural Amino Acids
The fundamental workflow of SPPS for incorporating unnatural amino acids mirrors the iterative cycle used for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[1] However, the unique structures of unnatural amino acids often present challenges that require protocol modifications.
Key Considerations:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can impede coupling reactions.[1][2] This may necessitate the use of more potent coupling reagents, longer reaction times, or double coupling steps to ensure complete reaction.[2][3] Microwave-enhanced SPPS can also be a valuable tool to drive these difficult couplings to completion.[2]
-
Altered Reactivity: The functional groups on UAA side chains might interfere with standard SPPS chemistry. This requires specific and orthogonal protecting group strategies to prevent unwanted side reactions.[3]
-
Solubility Issues: Peptides containing certain UAAs may exhibit poor solubility, leading to aggregation on the resin and hindering subsequent synthesis steps.[3] The use of specialized solvents or chaotropic salts can help to mitigate these issues.
Orthogonal Protecting Group Strategy
A cornerstone of successful SPPS is the use of an orthogonal protection scheme.[4][5] This ensures that the temporary Nα-protecting group can be removed at each cycle without affecting the permanent protecting groups on the amino acid side chains.[4][6] The most common approach is the Fmoc/tBu strategy:[4][6]
-
Nα-Amino Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the N-terminus. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[6][7]
-
Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), are used for the permanent protection of reactive side chains.[4][6] These groups are stable to the basic conditions of Fmoc deprotection and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[6]
This orthogonality is crucial for maintaining the integrity of the peptide chain and preventing the formation of side products.[4][8]
Detailed Experimental Protocols
This section outlines a detailed, step-by-step manual protocol for a single coupling cycle in Fmoc-based SPPS. This cycle is repeated for each amino acid in the desired sequence.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier |
| Resin | Solid support for peptide synthesis (e.g., Rink Amide, Wang) | NovaBiochem, CEM Corporation |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain (natural and unnatural) | AnaSpec, Peptides International |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Fisher Scientific, Sigma-Aldrich |
| Deprotection Reagent | 20% Piperidine in DMF | Alfa Aesar, Sigma-Aldrich |
| Coupling Reagents | E.g., HATU, HBTU, DIC | CreoSalus, Sigma-Aldrich |
| Coupling Additives | E.g., OxymaPure®, HOBt | CEM Corporation, Sigma-Aldrich |
| Base | N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich |
| Washing Solvents | Methanol, Diethyl ether | Fisher Scientific |
| Cleavage Cocktail | E.g., TFA-based cocktail with scavengers | Varies based on peptide sequence |
| Monitoring Reagent | Kaiser Test Kit (Ninhydrin) | AnaSpec |
| Equipment | Solid-phase synthesis vessel, Shaker/Vortexer, Filtration apparatus | Bio-Rad, various |
Protocol for a Standard SPPS Cycle (0.1 mmol Scale)
1. Resin Swelling
-
Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[1]
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1][3]
-
Drain the DMF.[1]
2. Fmoc Deprotection
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[3][9]
-
Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3]
3. Amino Acid Coupling
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (natural or unnatural) and 3-5 equivalents of a coupling reagent (e.g., HATU) in DMF.[3]
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[3] Pre-activate for at least 5 minutes.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[3] For sterically hindered UAAs, longer coupling times or a second coupling may be necessary.[3]
4. Monitoring the Coupling Reaction
-
Monitor the completion of the coupling reaction using the qualitative Kaiser (ninhydrin) test.[1][3]
-
Procedure:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Add a few drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).[10]
-
Heat the sample at 100-120°C for 5 minutes.
-
-
Interpretation:
5. Washing
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.[1]
The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is fully assembled.
Workflow Diagram
Caption: Decision pathway for selecting coupling conditions for UAAs.
Final Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin support while simultaneously removing the side-chain protecting groups. [3]This is achieved using a strong acid cocktail containing scavengers to trap the reactive carbocations generated during the deprotection process. [11]
Cleavage Cocktail Selection
The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide, especially the presence of sensitive residues. [11][12]
| Reagent Cocktail | Composition (TFA/Scavengers) | Recommended For Peptides Containing |
|---|---|---|
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | General use, especially with Trityl-based protecting groups. [11][13] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Sensitive residues like Cys, Met, Trp, and Tyr. [13] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation. [14][15] |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | Peptides without sensitive residues. [9]|
Cleavage Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum. [9]2. Prepare the appropriate cleavage cocktail fresh. [12]3. Add the cleavage cocktail to the resin (typically 10 mL per 0.25 mmol of synthesis scale). [11]4. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. [9][10]5. Filter the resin and collect the TFA solution containing the cleaved peptide. [1]6. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. [1]7. Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum. [1]10. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS). [1]
Conclusion
The manual solid-phase synthesis of peptides containing unnatural amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology. While challenges such as steric hindrance and side-chain reactivity exist, they can be overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols. [1]The detailed procedures and guidelines presented here provide a robust framework for researchers to successfully synthesize novel and complex peptides, paving the way for new therapeutic agents and research tools.
References
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . PubMed. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis . ResearchGate. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]
-
Cleavage Cocktails; Reagent B . AAPPTec. [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . ResearchGate. [Link]
-
A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production . PubMed. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . LinkedIn. [Link]
-
A cleavage cocktail for methionine-containing peptides . PubMed. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor . MPG.PuRe. [Link]
-
Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides . LifeTein. [Link]
-
Manual Solid Phase Peptide Synthesis Protocol . The Werner Lab, University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
Application Notes and Protocols for Bioconjugation Techniques with Furan-Containing Peptides
Abstract
This comprehensive guide provides an in-depth exploration of bioconjugation techniques centered on the use of furan-containing peptides. We delve into the underlying principles of the furan-maleimide Diels-Alder cycloaddition, a powerful and versatile click chemistry reaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for the synthesis of furan-containing peptides, their subsequent conjugation to maleimide-functionalized molecules, and the thorough characterization of the resulting bioconjugates. By explaining the causality behind experimental choices and providing robust, self-validating systems, this guide aims to empower researchers to confidently and successfully implement these techniques in their own laboratories for applications ranging from targeted drug delivery to the development of novel biomaterials.
Introduction: The Power of Furan-Maleimide Chemistry in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become an indispensable tool in modern drug development, diagnostics, and materials science. The choice of conjugation chemistry is paramount, dictating the efficiency, stability, and functionality of the final conjugate. Among the diverse array of "click" chemistries, the Diels-Alder reaction between a furan moiety (the diene) and a maleimide moiety (the dienophile) has emerged as a particularly attractive strategy.
The furan-maleimide cycloaddition offers several distinct advantages:
-
Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (pH 6.5-7.5) and at ambient temperature, preserving the structural and functional integrity of sensitive biomolecules.[1][2]
-
High Selectivity and Efficiency: The reaction is highly specific, minimizing off-target reactions and leading to high yields of the desired conjugate.[2]
-
Thermo-Reversibility: The Diels-Alder adduct can undergo a retro-Diels-Alder reaction at elevated temperatures, allowing for the controlled release of conjugated cargo or the disassembly of biomaterials.[3][4][5] This dynamic covalent character opens up possibilities for creating "smart" materials and drug delivery systems.[4]
-
Stability: The resulting oxanorbornene linkage is generally stable under physiological conditions.[6]
Furan-containing peptides, in particular, are of significant pharmacological interest due to their potential for unique bioactivities and their utility in orthogonal bioconjugation strategies. The incorporation of furan moieties into peptides can be readily achieved during solid-phase peptide synthesis (SPPS) using commercially available building blocks.
This guide will provide a comprehensive overview of the synthesis of furan-containing peptides and their application in furan-maleimide bioconjugation, complete with detailed protocols and troubleshooting advice.
The Chemical Heart of the Matter: The Furan-Maleimide Diels-Alder Reaction
The cornerstone of this bioconjugation technique is the [4+2] Diels-Alder cycloaddition reaction between a furan ring and a maleimide. In this reaction, the four pi electrons of the furan (the diene) react with the two pi electrons of the maleimide (the dienophile) to form a six-membered ring, the oxanorbornene adduct.[3]
This reaction can result in two stereoisomers: the endo and exo adducts. The endo adduct is typically the kinetically favored product, forming faster at lower temperatures. However, the exo adduct is the thermodynamically more stable product and its formation is favored at higher temperatures or over longer reaction times due to the reversibility of the reaction.[3]
Reaction Kinetics and Conditions
The furan-maleimide Diels-Alder reaction generally follows second-order kinetics.[7] The rate of the reaction is influenced by several factors, including the electronic nature of the furan and maleimide, the solvent, and the temperature. For bioconjugation applications, the reaction is typically performed in aqueous buffers at a pH range of 6.5-7.5.[1][2] Higher pH values can lead to the hydrolysis of the maleimide ring, rendering it unreactive.[1]
| Reactants | Conditions | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Furfuryl acetate & N-methylmaleimide | Aqueous solution | ~0.04 (estimated from Eₐ) | [7] |
| Furan-functionalized polystyrene & Maleimide | Bulk state, 60-80°C | Eₐ = 7.04 kJ mol⁻¹ | [7] |
| 3-methoxyfuran & Maleimide | Aqueous solution | Faster than furan due to reduced aromaticity | [8] |
Table 1: Representative Kinetic Data for Furan-Maleimide Diels-Alder Reactions. Note: Specific rate constants for peptide conjugations in aqueous buffers at room temperature are not always readily available in the literature and may need to be determined empirically.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Furan-Containing Peptides
This protocol details the manual synthesis of a peptide containing a furan moiety using Fmoc-based solid-phase peptide synthesis (SPPS). The key building block is Fmoc-3-(2-furyl)-L-alanine.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids (including Fmoc-3-(2-furyl)-L-alanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[9]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[9]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (3 equivalents relative to resin loading) with HCTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For Fmoc-3-(2-furyl)-L-alanine, a standard coupling time of 2 hours is generally sufficient, but monitoring with a ninhydrin test is recommended to ensure complete coupling.
-
After coupling, drain the solution and wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid. Wash the resin thoroughly with DMF.[9]
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.[10] The furan ring is stable to these standard cleavage conditions.
-
Filter the cleavage solution from the resin into a collection tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Furan-Maleimide Bioconjugation
This protocol describes the conjugation of a purified furan-containing peptide to a maleimide-functionalized molecule.
Materials and Reagents:
-
Purified furan-containing peptide
-
Maleimide-functionalized molecule (e.g., drug, dye, PEG)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Anhydrous DMSO or DMF (if the maleimide compound is not water-soluble)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Reagent Preparation:
-
Dissolve the furan-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the maleimide-functionalized molecule is not water-soluble, prepare a concentrated stock solution in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the furan-peptide solution to achieve a desired molar excess of the maleimide (a 5-20 fold molar excess is a common starting point). The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.
-
-
Reaction Quenching:
-
Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in slight molar excess to the initial amount of maleimide to quench any unreacted maleimide.[1]
-
-
Purification: Purify the bioconjugate from excess reagents and unreacted starting materials using size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Characterization of the Bioconjugate
3.3.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an essential tool for assessing the purity of the final conjugate and for separating the conjugate from the starting materials.
-
Expected Outcome: The bioconjugate will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the attached molecule. The appearance of a new, well-defined peak with a corresponding decrease in the starting peptide peak indicates a successful conjugation.[11]
3.3.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the bioconjugate by determining its molecular weight.
-
Expected Outcome: The mass spectrum of the purified conjugate should show a major peak corresponding to the calculated molecular weight of the furan-peptide plus the maleimide-functionalized molecule. The expected mass increase is the molecular weight of the maleimide-containing molecule. For example, conjugation with N-ethylmaleimide (MW = 125.13 g/mol ) would result in a mass increase of 125.13 Da.[11]
| Analysis Technique | Parameter | Expected Result for Successful Conjugation |
| RP-HPLC | Retention Time | Appearance of a new peak with a longer retention time compared to the starting peptide. |
| ESI-MS | Molecular Weight | A major peak corresponding to the sum of the molecular weights of the furan-peptide and the maleimide-functionalized molecule. |
Table 2: Expected Analytical Results for Characterization of the Furan-Peptide Bioconjugate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide ring has opened due to exposure to moisture or high pH, rendering it inactive.[1] | - Use fresh, high-quality maleimide reagents. - Prepare maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[1] - Maintain the reaction pH between 6.5 and 7.5.[1] |
| Steric Hindrance: The conjugation site on the peptide or the maleimide-functionalized molecule is sterically inaccessible. | - If possible, design the peptide with the furan moiety at a more accessible position. - Consider using a maleimide with a longer linker arm to increase accessibility.[12] | |
| Incorrect Stoichiometry: Insufficient molar excess of the maleimide reagent. | - Increase the molar excess of the maleimide reagent (e.g., to 20-50 fold).[13] | |
| Presence of Multiple Peaks in HPLC | Incomplete Reaction: Both the starting peptide and the conjugate are present. | - Increase the reaction time or the molar excess of the maleimide. |
| Maleimide Hydrolysis: The hydrolyzed maleimide may react non-specifically or appear as a separate peak. | - Follow the recommendations for preventing maleimide hydrolysis. | |
| Formation of Endo/Exo Isomers: The two stereoisomers of the Diels-Alder adduct may separate under certain HPLC conditions. | - This is an inherent property of the reaction. If isomer separation is an issue, consider optimizing HPLC conditions for co-elution if a single peak is desired for quantification. | |
| Instability of the Conjugate | Retro-Diels-Alder Reaction: The conjugate is dissociating back to the starting materials. | - This is more likely to occur at elevated temperatures. Store the conjugate at 4°C or -20°C. - For applications requiring high stability, consider alternative, non-reversible conjugation chemistries. |
Table 3: Troubleshooting Common Issues in Furan-Maleimide Bioconjugation.
Conclusion
The furan-maleimide Diels-Alder reaction provides a robust and versatile platform for the bioconjugation of peptides. Its high selectivity, biocompatible reaction conditions, and the unique feature of thermo-reversibility make it a valuable tool for a wide range of applications in drug delivery, diagnostics, and biomaterials science. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively harness the power of this elegant click chemistry to advance their scientific endeavors.
References
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
Beyer, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249–3257. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
-
Van den Bergen, J., et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. Macromolecules, 53(15), 6435–6448. [Link]
-
Li, H., et al. (2018). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, 16(43), 8299-8305. [Link]
-
Martin, P., et al. (2020). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Force. The Journal of Physical Chemistry Letters, 11(15), 6044–6050. [Link]
-
D'Agosto, F., et al. (2019). A Comprehensive Depiction of the Furan-Maleimide Coupling via Kinetic and Thermodynamic Investigations of the Diels-Alder Reaction of Poly(styrene–co-2-vinylfuran) with Maleimides. Polymers, 11(10), 1641. [Link]
-
Van der Ende, M. Y., et al. (2020). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Polymers, 12(11), 2650. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2406–2415. [Link]
-
Martin, P., et al. (2021). Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force. Chemical Science, 12(14), 5142-5151. [Link]
-
Kiam, A. H., et al. (2019). Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. The Journal of Organic Chemistry, 84(15), 9495–9503. [Link]
-
ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?[Link]
-
Gevaert, K., et al. (2003). SCAPE: A new tool for the selective CApture of PEptides in protein identification. Journal of Proteome Research, 2(6), 633–640. [Link]
-
Wang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 415. [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (2017). TBAF and peptide cleavage cocktail?[Link]
-
Aapptec. (n.d.). Cleavage from HMPA Resin. [Link]
-
Verbraecken, B., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(10), 3584–3590. [Link]
-
Martinez-Alvarez, R., et al. (2024). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Molecules, 29(22), 5035. [Link]
-
Abellan-Pose, R., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 279, 11-20. [Link]
-
Kattamuri, P. V., et al. (2020). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 26(11), e3277. [Link]
-
ResearchGate. (2021). On the utility of the extracted ion chromatograms for assigning the conjugation sites in bioconjugates synthesized by the maleimide-thiol chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Furyl-Amino Acid Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically demanding residues, specifically furyl-amino acids, into peptide sequences. The unique electronic and spatial properties of these residues can impede standard coupling protocols, leading to low yields and incomplete reactions. This document provides a structured, causality-driven approach to troubleshooting these difficult couplings, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Coupling Failures
This section addresses the most frequent issues encountered during the coupling of furyl-amino acids and other bulky residues. The solutions are presented in a tiered approach, from simple optimizations to more advanced strategies.
Q1: My coupling reaction with a furyl-amino acid (e.g., Fmoc-3-(2-furyl)-L-alanine) is incomplete or has a very low yield. What should I do?
This is the most common problem and typically stems from the reduced reaction kinetics caused by steric hindrance. The bulky furan group physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid.[1] Your troubleshooting strategy should focus on systematically enhancing the reactivity of the system.
Step 1: Evaluate and Upgrade Your Coupling Reagent
The first and most critical variable is the method of carboxyl group activation.[2] Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically hindered couplings.[3] You should employ a more potent, modern coupling reagent.
-
Aminium/Uronium Salts (HATU, HCTU, COMU): These are the go-to choice for difficult couplings.[4][5] Reagents like HATU react with the carboxylic acid to form highly reactive OAt active esters. The resulting 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is not only more reactive than HOBt but also provides anchimeric assistance via its pyridine nitrogen, which catalyzes the aminolysis step.[4] COMU is another excellent choice, offering comparable efficiency to HATU but with improved safety and solubility profiles.[5]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents, like PyBOP, also form reactive esters and are highly effective.[6] Unlike the original BOP reagent, PyBOP does not produce the carcinogenic byproduct HMPA.[6] Phosphonium reagents can often be used in excess to drive slow reactions to completion.[4]
Step 2: Optimize Reaction Conditions
If a high-efficiency reagent is already in use, focus on the reaction environment and stoichiometry.
-
Pre-activation: Instead of adding all components to the resin at once, pre-activate the furyl-amino acid. In a separate vessel, dissolve the amino acid, coupling reagent (e.g., HATU), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in the solvent (e.g., DMF) for 1-5 minutes before adding the mixture to the deprotected resin-bound amine.[1] This ensures the highly reactive species is fully formed before it is introduced to the nucleophile.
-
Increase Equivalents: For a difficult coupling, increase the stoichiometry. Use 3-4 equivalents of the protected amino acid and a near-equivalent amount (e.g., 3.9 eq) of the coupling reagent relative to the resin loading capacity.[1][7] The base (DIPEA) should be in excess, typically double the amount of the amino acid (e.g., 8 equivalents).[1]
-
Extend Reaction Time & Temperature: Sterically hindered reactions are slow.[8] Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[1] If available, microwave-assisted peptide synthesis (MAPS) can dramatically accelerate slow couplings by using elevated temperatures (e.g., 50-80°C) for shorter periods.[5][9]
-
Perform a "Double Coupling": If a single coupling is incomplete (as indicated by a positive Kaiser test), simply repeat the entire coupling step with a fresh solution of activated amino acid.[7][9] This is a robust method to drive the reaction to completion.
Step 3: Re-evaluate Your Solvent System
Poor solvation of the growing peptide chain on the solid support can mimic steric hindrance by making reactive sites inaccessible.[10]
-
Standard Solvents: N-Methyl-2-pyrrolidone (NMP) is generally considered superior to Dimethylformamide (DMF) for solvating peptide resins and improving coupling yields.[11]
-
Solvent Mixtures: For particularly "difficult sequences" prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Below is a decision workflow for troubleshooting a failed coupling reaction.
Q2: My reaction is complete, but I'm observing significant racemization. What is the cause?
Racemization at the α-carbon of the activated amino acid is a major risk, especially with the highly reactive reagents needed for hindered couplings.[12] It typically proceeds through the formation of an oxazolone intermediate.[13]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid bases like triethylamine (TEA) or N-methylmorpholine (NMM) which are less hindered and can promote racemization.[5]
-
Additive Choice: The additives HOBt and, more effectively, HOAt, are excellent racemization suppressors.[12] Modern coupling reagents like HATU and HCTU already incorporate an HOAt or HOCt moiety, respectively, making them inherently low-racemization methods.[4][14]
-
Temperature Control: While higher temperatures can improve coupling speed, they also increase the rate of racemization. If racemization is a problem, avoid prolonged heating. A carefully controlled microwave protocol is often better than overnight heating at a moderate temperature.
Q3: Even with HATU and optimized conditions, my furyl-amino acid coupling is failing. What is the ultimate solution?
When even the most potent aminium/uronium reagents fail, it signifies extreme steric hindrance. In these cases, a different class of activated species is required.
-
Switch to Acyl Fluorides: Acyl fluorides are among the most reactive acylating agents used in peptide synthesis.[15] The small size of the fluoride leaving group minimizes steric congestion in the transition state, making this method uniquely suited for the most challenging couplings.[1][16] Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to convert the carboxylic acid to the acyl fluoride in situ.[5][15] This strategy has proven effective where other methods provide no product at all.[15][17]
In-Depth Protocols & Data
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
The choice of coupling reagent is a critical determinant of success.[8] The table below summarizes the relative performance of common reagents in sterically challenging contexts, such as the coupling of α,α-disubstituted amino acids.
| Reagent | Active Ester Type | Relative Reactivity | Typical Yield (Hindered) | Racemization Risk | Key Considerations |
| DCC/EDC | O-acylisourea | Low | Very Low to None | Moderate-High | Often insufficient for hindered residues.[3] |
| HBTU/PyBOP | OBt ester | Moderate | Good | Low | Can be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | High | Low | More reactive and efficient than HBTU.[4] |
| HATU | OAt ester | Very High | High to Excellent | Very Low | Gold standard for difficult couplings due to HOAt catalysis.[4][8] |
| COMU | Oxyma ester | Very High | High to Excellent | Very Low | Safer alternative to HATU with comparable reactivity.[4][5] |
| TFFH | Acyl Fluoride | Extremely High | Excellent | Very Low | Best for extremely hindered cases where others fail.[5][15] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended as the first-line approach for coupling furyl-amino acids.
-
Resin Preparation: Following N-terminal Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1-minute washes).[7]
-
Pre-activation: In a separate reaction vessel, dissolve the Fmoc-furyl-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[1]
-
Activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel for 2-4 hours at room temperature.[7]
-
Monitoring & Washing: Perform a Kaiser test on a small sample of resin beads.[7] If the test is negative (beads are yellow/colorless), the coupling is complete. If positive (beads are blue), proceed to a second coupling (see Q1, Step 3). Wash the resin thoroughly with DMF (5 x 1-minute washes).
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is an advanced method for cases where Protocol 1 fails.
-
Acyl Fluoride Formation: Dissolve the protected Fmoc-furyl-amino acid (1.2 eq.) in anhydrous DCM. Add TFFH (1.1 eq.) and a suitable base like DIPEA (3 eq.).[15][17] Stir for 30 minutes at room temperature to form the acyl fluoride.
-
Coupling Reaction: In a separate vessel containing the deprotected resin-bound amine, add the solution containing the pre-formed acyl fluoride.
-
Heating: Seal the reaction vessel and heat to 80°C for 12-24 hours.[15][17] Conventional heating in a sealed vial or microwave heating can be used.
-
Washing: After the reaction, allow the vessel to cool to room temperature. Drain the reaction solution and wash the resin thoroughly with DCM, followed by DMF.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for HATU's high efficiency?
A: HATU's superiority stems from its ability to generate a highly reactive OAt active ester.[4] The subsequent aminolysis step is catalyzed by the neighboring pyridine nitrogen in the HOAt leaving group, a phenomenon known as anchimeric assistance. This intramolecular catalysis significantly lowers the activation energy of the transition state, accelerating the rate of amide bond formation even in a crowded environment.[4]
The diagram below illustrates the activation mechanism.
Q: Are there specific protecting group considerations for furyl-amino acids?
A: For standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS), the furan ring itself is generally stable and does not require a side-chain protecting group.[18] The primary considerations are the standard orthogonal protection of the α-amino group (with Fmoc or Boc) and the α-carboxyl group (as an ester link to the resin).[19][20] However, if your downstream processing involves strong oxidizing agents, the electron-rich furan ring could be susceptible to degradation, though this is outside the scope of the coupling reaction itself.[21]
Q: What is the role of the base and why is DIPEA preferred?
A: The base plays two crucial roles in the coupling reaction:
-
It deprotonates the carboxylic acid, forming the carboxylate anion needed to react with the coupling reagent.
-
It acts as a scavenger for the acidic byproducts generated during the reaction, maintaining a neutral to slightly basic environment.
DIPEA is the preferred base because it is highly sterically hindered.[5] This bulkiness makes it a poor nucleophile, preventing it from competing with the peptide's N-terminal amine in attacking the activated ester. This minimizes side reactions and ensures the activated acid reacts exclusively with the intended amine.
References
-
Subiros-Funosas, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nishizawa, Y., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]
-
Tice, C. M. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. Retrieved from [Link]
-
Peptidewire. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Hayes, K., & Gever, G. (1953). THE PREPARATION OF 1-(2-FURYL)-2-AMINO-1,3-PROPANEDIOL AND DERIVATIVES. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. ResearchGate. Retrieved from [Link]
-
Ayalp, A. (1989). (Open Access) Synthesis of some substituted furan amino acid derivatives. Semantic Scholar. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Peptidewire. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]
-
Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Peptidewire. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. people.uniurb.it [people.uniurb.it]
- 14. merckmillipore.com [merckmillipore.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 19. jocpr.com [jocpr.com]
- 20. peptide.com [peptide.com]
- 21. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furan Ring Side Reactions During TFA Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of furan-containing molecules, particularly peptides, during trifluoroacetic acid (TFA)-mediated cleavage and deprotection steps. Our goal is to equip you with the mechanistic understanding and practical protocols needed to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving the furan ring during TFA cleavage?
The primary side reaction is electrophilic substitution on the furan ring. During the cleavage process, TFA removes acid-labile protecting groups (e.g., Boc, tBu, Trt) from other amino acid residues in the peptide sequence.[1][2][3][4] This generates highly reactive carbocations.[5] The electron-rich furan ring, present in unnatural amino acids like 3-(2-furyl)alanine (Fua), acts as a nucleophile and is susceptible to attack by these electrophilic carbocations.[6] This results in the alkylation of the furan ring, leading to undesired, modified peptide byproducts.
Q2: Why is the furan ring so susceptible to these side reactions?
The furan ring is an aromatic heterocycle with significant electron density, making it highly reactive towards electrophiles.[6] Its reactivity in electrophilic substitutions is greater than that of thiophene but less than that of pyrrole.[6] In the strongly acidic environment of a TFA cleavage cocktail, the concentration of reactive carbocations is high. Without a more effective nucleophile present to "scavenge" or trap these carbocations, the furan ring becomes a primary target for alkylation.
Visualizing the Core Problem: The Mechanism of Furan Alkylation
To understand how to prevent this side reaction, it's crucial to visualize the underlying chemical mechanism. The diagram below illustrates the generation of a tert-butyl cation from a protecting group and its subsequent attack on the furan ring of a Fua residue.
Caption: Mechanism of furan ring alkylation by carbocations during TFA cleavage.
Troubleshooting Guide
Q3: My HPLC analysis shows multiple peaks, and MS confirms adducts corresponding to +56 Da. What is happening?
This is a classic sign of tert-butylation. The mass difference of +56 Da corresponds to the addition of a tert-butyl group (C(CH₃)₃) to your peptide. This occurs when tert-butyl cations, generated from Boc or tBu protecting groups, alkylate nucleophilic residues. While residues like Tryptophan (Trp) and Methionine (Met) are common targets, the furan ring is also highly susceptible.[5]
Q4: How can I prevent or minimize these furan-related side reactions?
The most effective strategy is to use a "scavenger" in your TFA cleavage cocktail.[5] Scavengers are nucleophilic agents added to the cleavage mixture to trap reactive carbocations before they can modify your peptide.[7][8] By adding a scavenger in sufficient concentration, you create a competing reaction that favors the neutralization of carbocations, thus protecting the furan ring.
Q5: What are the best scavengers for protecting furan-containing peptides?
The choice of scavenger depends on the other amino acids in your sequence. For protecting the furan ring, thiol-based scavengers are particularly effective due to their high nucleophilicity.
| Scavenger Cocktail Component | Purpose & Target Residues | Recommended Concentration | Key Considerations |
| Triisopropylsilane (TIS) | Reduces and traps trityl (Trt) and other carbocations. A good general-purpose scavenger.[9] | 2.0 - 5.0% | "Odorless" alternative to thiols but may not be sufficient alone for highly sensitive peptides. |
| 1,2-Ethanedithiol (EDT) | Highly effective at scavenging a wide range of carbocations. Protects Trp, Met, and Cys.[10][11] Excellent choice for protecting furan. | 2.5% | Strong, unpleasant odor. Essential for peptides containing cysteine to maintain a reduced state.[10] |
| Thioanisole | Scavenger for protecting Trp and Met. Often used in powerful cocktails like Reagent K.[5][9] | 5.0% | Can be toxic and has a strong odor. |
| Water | Scavenges tert-butyl cations.[12] | 2.5 - 5.0% | Essential component in most cleavage cocktails. Helps hydrolyze carbocations. |
| Phenol | Aromatic scavenger that can trap various carbocations. | 5.0% | Can potentially cause side reactions with other residues if not used carefully. |
Recommendation: For peptides containing furan, a cocktail containing both TIS and a thiol scavenger like EDT provides robust protection. A mixture of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) is a highly effective starting point.
Experimental Protocol: Optimized TFA Cleavage for Furan-Containing Peptides
This protocol is designed to minimize side reactions on furan and other sensitive residues.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized Water
-
Cold Diethyl Ether
-
Reaction vessel with a frit and cap
-
Shaker or rotator
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) into a clean, dry reaction vessel.
-
Cocktail Preparation: In a fume hood, carefully prepare the cleavage cocktail. For every 10 mL of cocktail, mix:
-
9.25 mL TFA
-
0.25 mL TIS
-
0.25 mL Deionized Water
-
0.25 mL EDT
-
Note: Always add acid to other reagents slowly. Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (a common ratio is 10 mL of cocktail per 1 g of resin, or at least enough to fully swell and suspend the resin).
-
Incubation: Cap the vessel tightly and gently agitate the mixture at room temperature for 2-3 hours. Longer times may be needed for peptides with multiple Arg(Pbf) residues but should be optimized to avoid degradation.
-
Peptide Precipitation:
-
Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate containing your crude peptide should form immediately.[11]
-
-
Washing and Isolation:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether to wash away residual scavengers and cleaved protecting groups.
-
Repeat the centrifugation and washing steps at least two more times.
-
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Advanced Troubleshooting Workflow
If you still observe side products after using the recommended protocol, use this workflow to diagnose the issue.
Caption: A decision tree for troubleshooting persistent furan side reactions.
References
-
ResearchGate. (2025). A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium. Available at: [Link]
-
Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(23), 3535–3537. Available at: [Link]
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Available at: [Link]
- Clementi, S., et al. (n.d.). Relative Reactivities of Thiophen, Furan, and Pyrrole Rings in Electrophilic Substitutions : Trifluoroacetylation. RSC Publishing. Available at: [https://pubs.rsc.org/en/content/articlelanding/1965/c1/c19650000551]
-
Angulo, J., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available at: [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Available at: [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Relative reactivities of thiophen, furan, and pyrrole rings in electrophilic substitutions: trifluoroacetylation - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Coupling of Fmoc-Furyl-Propionic Acid
Welcome to the technical support center for advanced applications in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that incorporating non-standard amino acids like Fmoc-(S)-3-amino-3-(2-furyl)propionic acid presents unique challenges that require a nuanced approach beyond standard protocols. This guide is designed to provide you with the foundational knowledge, field-proven protocols, and troubleshooting frameworks to ensure successful and efficient coupling of this valuable building block.
The Challenge: Understanding Fmoc-Furyl-Propionic Acid
Fmoc-(S)-3-amino-3-(2-furyl)propionic acid is a versatile building block used to introduce a furan moiety into peptide sequences, enabling applications from novel therapeutic design to ligand-receptor crosslinking studies.[1][2] However, its structure presents two primary obstacles to efficient peptide coupling:
-
Steric Hindrance : The bulky furan ring adjacent to the reacting carboxyl group significantly impedes the approach of the activated acid to the resin-bound amine. This steric hindrance slows down reaction kinetics compared to simpler amino acids like Alanine or Glycine.[3][4]
-
Furan Moiety Reactivity : While generally stable under standard Fmoc-SPPS conditions, the furan ring is sensitive to strong acids and can be susceptible to oxidation.[1][5] This necessitates careful selection of reagents and cleavage conditions to prevent side reactions like ring-opening or polymerization.[6]
Our troubleshooting guide below directly addresses the most common issues encountered when working with this and other sterically hindered amino acids.
Troubleshooting Guide & FAQs
Q1: My coupling reaction with Fmoc-furyl-propionic acid is slow and incomplete. What is the most likely cause?
Answer: The most common cause of inefficient coupling for this residue is a combination of steric hindrance and suboptimal activation.[3] Standard coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when used alone, often fail to generate a sufficiently reactive species to overcome the steric bulk of the furan ring in a timely manner. This leads to low yields and the potential for deletion sequences in your final peptide.
The activation of the carboxylic acid is the rate-limiting step, and for hindered systems, this activation must be both rapid and result in a highly reactive ester to drive the acylation of the amine to completion.[7]
Q2: Which coupling reagents are recommended for Fmoc-furyl-propionic acid to improve yields and reduce coupling times?
Answer: For sterically demanding couplings, it is crucial to move beyond simple carbodiimides and utilize modern, high-efficiency activating agents. These are typically categorized as aminium/uronium or phosphonium salts.[3][8]
These reagents rapidly convert the protected amino acid into highly reactive esters (OBt, OAt, or Oxyma esters), which are more effective at acylating hindered amines.[8]
-
Aminium/Uronium Salts (Recommended):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the top choice for difficult couplings.[8][9] It forms a highly reactive OAt ester, and the presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[8]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly effective and widely used reagent that provides rapid activation and complete couplings, often within 10-30 minutes for even difficult residues.[10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU.[11] It is based on OxymaPure, making it a safer alternative to potentially explosive HOBt/HOAt-based reagents.[8][11]
-
-
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A strong coupling reagent that has largely replaced older, carcinogenic phosphonium salts. It is highly effective, though sometimes slightly less reactive than HATU for the most challenging cases.[9]
-
The choice among these depends on lab availability and specific sequence challenges, but HATU or COMU are excellent starting points for optimizing the coupling of Fmoc-furyl-propionic acid.
Q3: I've selected a better coupling reagent. How should I adjust my protocol parameters for optimal results?
Answer: Switching the reagent is only part of the solution. Optimizing stoichiometry, base, solvent, and reaction time is critical for success.
-
Stoichiometry: For difficult couplings, using an excess of reagents is standard practice. A good starting point is a 4-fold excess of the Fmoc-amino acid, coupling reagent, and base relative to the resin loading.
-
Base Selection: The choice of base is critical for activating the coupling reagent while minimizing side reactions.
-
DIPEA (N,N-Diisopropylethylamine): Widely used, but it can cause racemization with sensitive amino acids, especially during long pre-activation or coupling times.[7]
-
2,4,6-Collidine: A non-nucleophilic, sterically hindered base that is recommended as a substitute for DIPEA to suppress racemization, particularly in challenging couplings.[7]
-
-
Solvent System: The solvent must ensure proper resin swelling and solubilization of all reactants.[12][13]
-
DMF (N,N-Dimethylformamide): The standard solvent for SPPS.
-
NMP (N-Methyl-2-pyrrolidone): Often superior for difficult sequences as it is more polar and can better disrupt peptide aggregation on the resin.[12] If you suspect aggregation is contributing to poor coupling, switching to NMP is a valuable strategy.
-
-
Time and Temperature:
-
Extended Coupling Time: Allow the reaction to proceed for at least 2 hours. Monitor the reaction using a qualitative test like the Kaiser test to confirm completion.[7]
-
Double Coupling: If the first coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of reagents.[3] This is a very common and effective strategy for hindered residues.
-
Microwave Synthesis: The use of microwave energy can dramatically accelerate coupling reactions, often reducing times from hours to minutes.[14] If available, this is a powerful tool for overcoming slow kinetics.
-
Q4: I'm worried about side reactions involving the furan ring. What should I watch out for?
Answer: The furan moiety is generally stable throughout the iterative cycles of Fmoc deprotection (using piperidine) and coupling.[1] The primary concern is exposure to strong acids, which can cause polymerization or ring-opening.[5][6]
This becomes relevant during the final cleavage and deprotection step , which typically uses a strong acid like trifluoroacetic acid (TFA).[15] To minimize potential damage to the furan ring:
-
Use Scavengers: Always include scavengers in your cleavage cocktail to quench reactive cationic species generated during deprotection. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Limit Cleavage Time: Do not extend the cleavage time unnecessarily. For most standard resins, 2-3 hours is sufficient.[15]
-
Avoid Harsh Conditions: If your synthesis requires exceptionally strong acids like HF (typically in Boc chemistry), be aware that the furan ring may not be stable.[16]
During coupling, the main side reactions to control are those common to all SPPS, such as racemization and diketopiperazine formation, which can be mitigated by using appropriate bases (collidine) and avoiding prolonged activation times.[7][17]
Data & Protocols
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Relative Efficiency | Typical Coupling Time | Key Advantages |
| DIC/HOBt | Carbodiimide | Standard | 2 - 12 hours | Cost-effective, simple byproducts. |
| HBTU | Aminium Salt | High | 15 - 60 min | Fast, efficient, widely used for automated synthesis.[10] |
| PyBOP | Phosphonium Salt | High | 1 - 16 hours | Effective for hindered systems, non-carcinogenic byproducts.[3][9] |
| HATU | Aminium Salt | Very High | 15 min - 2 hours | Superior for highly hindered residues due to OAt ester formation.[3][8][9] |
| COMU | Aminium Salt | Very High | 15 min - 1 hour | Efficiency comparable to HATU, improved safety profile (non-explosive).[3][11] |
Experimental Protocol: Optimized Coupling of Fmoc-Furyl-Propionic Acid using HATU
This protocol is designed for a 0.1 mmol scale synthesis. Adjust volumes accordingly based on your resin loading and scale.
Reagents:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
Fmoc-(S)-3-amino-3-(2-furyl)propionic acid (0.4 mmol, 4 eq.)
-
HATU (0.4 mmol, 4 eq.)
-
2,4,6-Collidine (0.8 mmol, 8 eq.)
-
High-quality, amine-free NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the previous amino acid, wash the resin thoroughly with NMP (5 x 10 mL) to remove all residual piperidine.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-(S)-3-amino-3-(2-furyl)propionic acid and HATU in NMP (~5 mL).
-
Add the 2,4,6-collidine to the mixture.
-
Agitate the solution for 1-2 minutes to pre-activate the amino acid. Do not pre-activate for extended periods to minimize racemization.
-
-
Coupling Reaction:
-
Immediately add the activation solution to the washed peptide-resin.
-
Ensure the resin is fully suspended in the solution.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring:
-
Remove a small sample of resin beads, wash them thoroughly with NMP and then DCM, and dry them.
-
Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline). A negative result (yellow beads) indicates a complete reaction.
-
-
Post-Coupling Wash: Once the reaction is complete, drain the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with NMP (5 x 10 mL) to remove excess reagents and byproducts.
-
Troubleshooting (If Coupling is Incomplete):
-
If the Kaiser test is positive (blue beads), perform a second coupling .
-
Drain the vessel, re-wash with NMP (3 x 10 mL), and repeat steps 2-5 with a fresh preparation of reagents.
-
Visual Workflows
General Fmoc-SPPS Cycle
Caption: Standard workflow for one cycle of amino acid addition in Fmoc-SPPS.
Troubleshooting Low Coupling Efficiency
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric hindrance is a key factor in the coupling reaction of (acyloxy) alkyl-α-halides with phenols to make a new promoiety for prodrugs | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 9. file.globalso.com [file.globalso.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptlab.unifi.it [peptlab.unifi.it]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Unnatural Amino Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating unnatural amino acids (UAAs) into their peptides and encountering yield-related challenges. The inclusion of UAAs is a powerful tool for modulating the pharmacological properties of peptides, but their unique structures often require adjustments to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific peptide sequence.
Part 1: Diagnosis & Initial Investigation
The first step in troubleshooting is to determine where in the process the yield was lost. Was it a cumulative failure during synthesis, or an issue during the final cleavage and purification?
Question: My final peptide yield after purification is significantly lower than expected. How do I determine the cause?
Answer: A low final yield can stem from inefficient coupling/deprotection cycles or problems during the final cleavage and workup.[3] A systematic diagnosis is key.
-
Perform a Test Cleavage: Before cleaving the entire batch of resin, take a small sample (10-20 mg) and perform a test cleavage.[3] Analyze the crude product by mass spectrometry (MS).
-
If the target mass is present: This suggests the synthesis was at least partially successful. The low yield might be due to poor cleavage efficiency, peptide precipitation issues, or losses during purification.
-
If the target mass is absent or very low, but deletion sequences are present: This points to a systematic failure during the SPPS cycles, most likely incomplete coupling of one or more amino acids.[3]
-
-
Analyze the Crude Product: The crude product from the test cleavage provides a wealth of information.
-
Purity Assessment: Use RP-HPLC to assess the purity of the crude peptide. A very complex chromatogram with many small peaks suggests multiple side reactions or incomplete steps.[4]
-
Impurity Identification: Use LC-MS to identify the masses of the major impurities. Common impurities include:
-
Deletion Sequences: Target mass minus the mass of one or more amino acids. This is a direct indicator of failed coupling steps.[5]
-
Truncation Sequences: Often capped with acetyl groups if a capping step was used. These indicate that a portion of the peptide chains stopped elongating.[4]
-
Products of Side Reactions: Masses corresponding to known side reactions (e.g., aspartimide formation, oxidation).[5][6]
-
-
Workflow: Initial Diagnosis of Low Yield
Here is a logical flow for your initial investigation.
Caption: Initial diagnostic workflow for troubleshooting low peptide yield.
Part 2: Troubleshooting SPPS Cycles
If your diagnosis points to problems during the synthesis, the unique properties of your UAA are the most likely culprits.
Question: My mass spectrometry results show a significant deletion sequence corresponding to my unnatural amino acid. What's causing the incomplete coupling?
Answer: Incomplete coupling is the most common issue when incorporating UAAs.[1] The primary causes are steric hindrance, poor solubility, and competing side reactions.
Issue 1: Steric Hindrance
Many UAAs, particularly α,α-disubstituted or N-methylated amino acids, present a significant steric barrier that slows down the coupling reaction.[1][7] The incoming activated amino acid simply has a harder time approaching the resin-bound amine.
Solutions:
-
Switch to a More Powerful Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[8] Aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective because they form highly reactive esters that can overcome the steric barrier.[8][9] HATU is often considered a gold standard for difficult couplings.[10][11]
-
Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate.[8] Simply increasing the coupling time (e.g., from 1 hour to 4-12 hours) can often drive the reaction to completion.[1][8] Microwave-assisted peptide synthesis (MA-SPPS) is also highly effective at accelerating difficult couplings by using microwave energy to heat the reaction.[8]
-
Perform a "Double Couple": After the initial coupling reaction, wash the resin and then add a fresh solution of activated amino acid to couple a second time.[8][12] This ensures that any remaining free amines are acylated.
-
Improve Solvent Choice: The solvent must properly swell the resin and solvate the growing peptide chain. For difficult sequences, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[8]
Caption: Steric hindrance from a bulky UAA impeding the coupling reaction.
Table 1: Comparison of Coupling Reagents for Hindered UAAs
| Coupling Reagent | Class | Relative Potency | Key Considerations |
| DIC/HOBt | Carbodiimide | Standard | Often insufficient for hindered UAAs. Low cost. |
| HBTU/HCTU | Aminium/Uronium | High | Very effective, common choice for automated synthesis. |
| HATU | Aminium/Uronium | Very High | Often the reagent of choice for extremely difficult couplings, including N-methylated and α,α-disubstituted UAAs.[8][10] |
| PyBOP | Phosphonium | High | High efficiency with low risk of racemization. Byproducts can be problematic to remove.[9] |
| COMU | Aminium/Uronium | Very High | High reactivity and its byproducts are water-soluble, which is advantageous for purification.[13] |
Issue 2: Solubility & Aggregation
Both the protected UAA and the growing peptide chain can have poor solubility in standard SPPS solvents like DMF.[1][14] This can lead to aggregation on the resin, physically blocking reactive sites and preventing further reactions.[15]
Solutions:
-
Use "Chaotropic" Solvents: For sequences prone to aggregation, consider using solvent mixtures that disrupt secondary structures. A common example is a 1:1:1 mixture of DCM/DMF/NMP.[8]
-
Incorporate Backbone Modifications: For very difficult sequences, the temporary introduction of backbone-modifying dipeptides, such as pseudoproline dipeptides, can disrupt aggregation and dramatically improve synthetic efficiency.[15]
-
Check UAA Solubility: Before synthesis, ensure your protected UAA is fully soluble in your coupling solvent at the desired concentration. If not, you may need to switch solvents or use a solvent mixture. Poor solubility of the incoming amino acid is a common and often overlooked problem.[16]
Part 3: Side Reactions and Cleavage Issues
Question: My UAA has a reactive side chain. My MS data shows unexpected masses after cleavage. What could be happening?
Answer: Unnatural side chains can participate in unintended reactions, especially during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[6][17]
Common Issues:
-
Incompatible Protecting Groups: The side-chain protecting group on your UAA must be stable throughout the synthesis (e.g., to repeated piperidine treatment for Fmoc removal) but cleanly removable during the final cleavage. If it's too labile, it may fall off prematurely; if it's too stable, it will remain on the final peptide.[18]
-
Reaction with Scavengers: During cleavage, carbocations are generated from the cleavage of side-chain protecting groups (like tBu) and the resin linker. These are "scavenged" by nucleophiles added to the cleavage cocktail (e.g., water, triisopropylsilane (TIS)). However, a nucleophilic UAA side chain can also be attacked by these carbocations, leading to unwanted alkylation.[17]
-
Intrinsic Reactivity with TFA: Some functional groups on UAAs can be inherently unstable to strong acid. For example, a ketone-containing UAA might react with a newly deprotected N-terminal amine under acidic conditions.[19]
Solutions:
-
Select an Orthogonal Protecting Group: Ensure the UAA's side-chain protection is truly orthogonal to your main synthesis strategy (e.g., stable to piperidine in an Fmoc/tBu strategy).[18][20]
-
Optimize the Cleavage Cocktail: The choice of scavengers is critical. For peptides containing sensitive residues like Trp, Cys, or Met, a standard cocktail of TFA/TIS/Water (95:2.5:2.5) is often used. If your UAA is particularly sensitive, you may need to screen different scavenger combinations or reduce the cleavage time.
-
Perform a Pre-Synthesis Stability Test: If you suspect your UAA is unstable, treat the protected amino acid with your intended cleavage cocktail for the planned duration. Analyze the result by LC-MS to see if any degradation occurs before committing to a full synthesis.
Part 4: Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered UAA using HATU
This protocol is recommended when a standard coupling has failed, as indicated by a positive Kaiser test or the presence of deletion sequences in a test cleavage.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and drain.
-
Activation Solution: In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis:
-
Dissolve the hindered Fmoc-UAA (4 equivalents, 0.4 mmol).
-
Dissolve HATU (3.9 equivalents, 0.39 mmol).
-
Add a non-nucleophilic base like DIPEA (8 equivalents, 0.8 mmol).
-
Add DMF to a final concentration of ~0.4 M.
-
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, this can be extended overnight.[8]
-
Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines) to check for completion.[3][10]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x).
Protocol 2: On-Resin Monitoring with the Kaiser Test
The Kaiser (ninhydrin) test detects free primary amines on the resin. A negative result (yellow/colorless beads) indicates a complete coupling reaction. A positive result (dark blue/purple beads) indicates failure.[3]
-
Sample Collection: After the coupling step and subsequent DMF washes, remove a small sample of resin beads (~5-10 mg) and place them in a small glass test tube.
-
Wash: Wash the beads in the test tube with ethanol (2x) and drain.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Heat: Heat the test tube to 100-120 °C for 5 minutes.
-
Observe:
-
Dark Blue/Purple Beads: Incomplete coupling. Free primary amines are present.
-
Yellow/Colorless Beads: Complete coupling. No free primary amines detected.
-
Note: The Kaiser test does not work for secondary amines like proline or N-methylated amino acids.[10] For these, an alternative like the chloranil or isatin test is required.
References
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]
-
Gongora-Benitez, M. (n.d.). Optimizing Peptide Coupling: Key Techniques. LinkedIn. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Fields, G. B. (1997). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
Amso, Z., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 19999. Retrieved from [Link]
-
Galanis, A. S., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15024–15033. Retrieved from [Link]
-
Vankayala, B., & Ghouse, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183. Retrieved from [Link]
-
Vagner, J., et al. (2009). Introduction to Peptide Synthesis. Methods in Molecular Biology, 524, 241–266. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Kumari, A., & Kumar, D. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(34), 22005–22026. Retrieved from [Link]
-
Burlina, F., et al. (2019). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Fields, C. G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. Retrieved from [Link]
-
Amso, Z., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Retrieved from [Link]
-
Leniak, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(5), 295–299. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Retrieved from [Link]
-
Zolg, D. P., & Wilhelm, M. (2017). Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. Molecular & Cellular Proteomics, 16(4), 604–615. Retrieved from [Link]
-
Rapid Novor. (2021, August 17). How to Determine Peptide Sequences. Rapid Novor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. scienmag.com [scienmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. reddit.com [reddit.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Chiral Integrity of Furyl-propionic Acid in Amide Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for a critical challenge in synthetic chemistry: preventing the racemization of furyl-propionic acid and its derivatives during amide bond formation. As researchers and drug development professionals, maintaining the stereochemical integrity of your chiral building blocks is paramount. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate this complex issue successfully.
Understanding the Challenge: The Racemization of α-Aryl Propionic Acids
2-Arylpropionic acids, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs) and valuable chiral synthons like furyl-propionic acid, are susceptible to racemization at the α-carbon during amide coupling reactions.[1] This loss of stereochemical purity can have profound implications for the biological activity and safety of the final compound.
The primary pathway for this undesirable side reaction is the formation of a 5(4H)-oxazolone intermediate.[2] Activation of the carboxylic acid, a necessary step for amide bond formation, can lead to intramolecular cyclization to form the oxazolone. The α-proton of this oxazolone is significantly more acidic (pKa ≈ 9) and can be readily abstracted by a base present in the reaction mixture.[3][4] This deprotonation results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation or nucleophilic attack by the amine can occur from either face, leading to a mixture of enantiomers.[2][5]
Below is a diagram illustrating the racemization mechanism via oxazolone formation.
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of furyl-propionic acid and provides actionable solutions.
Q1: I'm observing significant racemization in my coupling reaction. What are the most likely causes?
A1: Several factors can contribute to racemization. The most common culprits are:
-
Choice of Coupling Reagent: Carbodiimides like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are notorious for promoting oxazolone formation and subsequent racemization, especially when used alone.[6][7]
-
Presence and Strength of Base: The presence of a base is often required for the coupling reaction, but it can also facilitate the deprotonation of the oxazolone intermediate. Strong, non-nucleophilic bases like DIEA (N,N-Diisopropylethylamine) can exacerbate racemization.[8]
-
Reaction Temperature: Higher temperatures can accelerate the rate of oxazolone formation and enolization, leading to increased racemization.
-
Solvent Polarity: Polar aprotic solvents like DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) can stabilize the charged enolate intermediate, thereby promoting racemization.[9]
-
Prolonged Reaction Times: Longer exposure of the activated acid to the reaction conditions increases the opportunity for racemization to occur.
Q2: How can I choose the right coupling reagent to minimize racemization?
A2: The key is to select a coupling system that either activates the carboxylic acid in a way that disfavors oxazolone formation or promotes a rapid reaction with the amine, outcompeting the racemization pathway.
-
Uronium/Aminium and Phosphonium Salts: Reagents like HBTU, HATU, HCTU (uronium/aminium salts), and PyBOP/PyAOP (phosphonium salts) are generally preferred over simple carbodiimides.[6][10] They react with the carboxylic acid to form active esters in situ that are less prone to cyclization.
-
Coupling Additives: The use of additives is crucial, especially when using carbodiimides. These additives react with the activated carboxylic acid to form an active ester that is more stable towards racemization and more reactive towards the amine.
-
HOBt (1-Hydroxybenzotriazole): A classic additive that significantly suppresses racemization.[10][11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization and accelerating the coupling reaction.[11][12]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[7][13] The combination of DIC/Oxyma is often a very mild and effective system.[14]
-
Q3: What is the role of the base, and which one should I use?
A3: A tertiary amine base is typically used to neutralize the protonated amine salt and to facilitate the coupling reaction. However, as mentioned, it can also promote racemization.
-
Stoichiometry: Use the minimum amount of base necessary. Typically, 2 equivalents are used with aminium/uronium or phosphonium salts.
-
Base Strength: A weaker base is generally better. While DIEA is commonly used, consider alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less prone to causing racemization.
-
Base-Free Conditions: When possible, using the amine component as its free base can eliminate the need for an additional tertiary amine, thereby reducing the risk of racemization.[7]
Q4: What are the optimal reaction conditions (solvent, temperature) to maintain stereochemical integrity?
A4:
-
Temperature: Perform the coupling reaction at low temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice.
-
Solvent: While DMF is a common solvent for peptide synthesis, its polarity can promote racemization.[9] Consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if the solubility of your reactants allows. N-butylpyrrolidinone (NBP) has been shown to result in less racemization than DMF.[9]
Q5: How can I confirm that my final product is enantiomerically pure?
A5: You must use a chiral analytical technique to determine the enantiomeric excess (ee) of your product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[15][16] You will need a chiral stationary phase column that can separate the two enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, often after derivatization.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the differentiation and quantification of enantiomers by NMR.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of a sample, especially in high-throughput screening applications.[17]
| Analytical Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision, widely applicable. | Requires method development and a specific chiral column. |
| Chiral GC | Separation of enantiomers on a chiral column in the gas phase. | High resolution for volatile compounds. | May require derivatization to increase volatility. |
| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. | No need for specialized equipment beyond an NMR spectrometer. | Requires a pure chiral auxiliary and may have limited sensitivity. |
| Circular Dichroism | Differential absorption of left and right circularly polarized light by chiral molecules. | Rapid analysis, suitable for high-throughput screening.[17] | Requires a chromophore near the stereocenter, less universally applicable for quantification. |
Recommended Experimental Protocols
Here are two detailed protocols for the coupling of furyl-propionic acid with a primary amine, designed to minimize racemization.
Protocol 1: DIC/Oxyma Coupling
This protocol is a mild and highly effective method for suppressing racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the enantiomerically pure furyl-propionic acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution. Stir the mixture at 0 °C for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent. If the amine is a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 eq) and stir for 10 minutes before adding to the reaction.
-
Coupling: Add the amine solution to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: HATU Coupling
This protocol utilizes a highly efficient uronium salt coupling reagent.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the enantiomerically pure furyl-propionic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.0 eq) to the mixture.
-
Activation: Stir the mixture at 0 °C for 5-10 minutes.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Sources
- 1. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uma.es [uma.es]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Cleavage of Furyl-Containing Peptides: A Technical Support Guide
Welcome to the technical support center for the synthesis and handling of furyl-containing peptides. The incorporation of furan-modified amino acids, such as 2-furylalanine, into peptide sequences opens up exciting avenues for post-synthesis derivatization and novel therapeutic design. However, the acid-sensitive nature of the furan moiety presents unique challenges during the final cleavage and deprotection step. This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the integrity of your peptide and the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring in my peptide susceptible to degradation during standard TFA cleavage?
A1: The furan ring is an electron-rich aromatic system that is prone to acid-catalyzed degradation.[1][2][3] During treatment with strong acids like Trifluoroacetic Acid (TFA), which is a standard procedure in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for cleavage and side-chain deprotection, the furan ring can be protonated.[4][5][6] This protonation can lead to subsequent ring-opening or other side reactions, ultimately compromising the structure of your peptide.[2][3] The mechanism often involves the formation of reactive intermediates that can lead to a variety of undesired byproducts.
Q2: What are the visible signs of furan degradation in my crude peptide analysis (e.g., HPLC, MS)?
A2: Furan degradation will typically manifest as a complex mixture of peaks in your HPLC chromatogram, indicating the presence of multiple byproducts alongside a diminished peak for your target peptide. Mass spectrometry (MS) analysis will likely show signals corresponding to masses that do not match your expected product, potentially indicating ring-opened species, adducts with scavengers, or other modifications. A significant decrease in the overall yield of the desired peptide is also a strong indicator of degradation.
Q3: Can the position of the furyl-containing amino acid in the peptide sequence affect its stability during cleavage?
A3: Absolutely. Research has shown that the stability of the furan moiety is position-dependent.[1] For instance, N-terminal furyl-containing residues can be particularly sensitive to degradation.[1] Interestingly, the presence of proximate aromatic residues can offer a "capping" effect, which has been demonstrated to suppress acid-catalyzed degradation of the furan ring.[1] Therefore, considering the local chemical environment of the furyl residue in your peptide design can be a proactive measure to enhance its stability.
Troubleshooting Guide: Optimizing Your Cleavage Strategy
This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Significant Peptide Degradation Observed with Standard TFA Cleavage Cocktail
If your analysis reveals substantial degradation of your furyl-containing peptide when using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5), it's a clear indication that the furan ring is not withstanding the harsh acidic conditions.
Root Cause Analysis: The high concentration of TFA is the primary culprit. The carbocations generated from the cleavage of side-chain protecting groups can also lead to unwanted side reactions with the furan ring.[5][7]
Solutions & Protocols:
-
Reduce TFA Concentration with Greener Alternatives: Consider using a milder cleavage cocktail. Recent studies have explored the use of greener solvents like toluene or p-xylene with a lower percentage of TFA (e.g., 2% v/v) for cleaving peptides from acid-sensitive resins like Sieber amide resin.[8] While this approach is primarily for obtaining protected peptide fragments, it highlights the feasibility of using lower TFA concentrations.
-
Employ a Scavenger-Rich Cocktail: The choice and concentration of scavengers are critical.[4][7] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive cationic species generated during the process, preventing them from modifying sensitive residues.[5][9]
Workflow for Selecting the Right Scavengers:
Caption: Decision workflow for cleavage cocktail selection.
Recommended Scavengers for Furyl-Containing Peptides:
| Scavenger | Target Reactive Species | Recommended Concentration (%) | Notes |
| Triisopropylsilane (TIS) | Trityl and Pbf cations | 2.5 - 5 | A standard and effective scavenger.[4][9] |
| 1,2-Ethanedithiol (EDT) | t-butyl cations | 2.5 - 5 | Reduces oxidation of Cys and Met.[4] Has a strong odor. |
| Dioxa-1,8-octane-dithiol (DODT) | t-butyl cations | 2.5 - 5 | A less odorous alternative to EDT.[4] |
| Thioanisole | Protects Trp, aids in Pbf removal | 5 | Can also suppress oxidation of Cys and Met.[4] |
| Phenol | Protects Tyr and Trp from oxidation | 5 | A common component in robust cleavage cocktails like Reagent K.[4][10] |
| Water | t-butyl cations | 2.5 - 5 | Particularly important when t-butyl protecting groups are present.[7] |
Experimental Protocol: Modified Cleavage with Reagent K
Reagent K is a well-established, robust cleavage cocktail suitable for peptides with multiple sensitive residues.[9][10]
-
Preparation: In a fume hood, prepare Reagent K by combining the following reagents in the specified volumetric ratios: TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (EDT) (2.5%).[10] Prepare the solution fresh before use.
-
Resin Treatment: Place the dry peptide-resin in a suitable reaction vessel. Add the freshly prepared Reagent K (approximately 10 mL per 0.25 mmol of synthesis scale).[7]
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.
-
Work-up: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide under vacuum.
Issue 2: Incomplete Cleavage from the Resin
In some cases, in an attempt to be gentle on the furan ring, you might use cleavage conditions that are too mild, resulting in incomplete removal of the peptide from the solid support.
Root Cause Analysis: Insufficient acid concentration or a very acid-stable linker-peptide bond.
Solutions & Protocols:
-
Optimize Cleavage Time: Before resorting to harsher conditions, try extending the cleavage time with your milder cocktail. Monitor the cleavage progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours) and analyzing them by HPLC.
-
Slight Increase in TFA Concentration: If extending the time is ineffective, a modest increase in the TFA concentration may be necessary. For example, if you started with a 90% TFA cocktail, try moving to a 92.5% or 95% TFA cocktail while maintaining a high scavenger concentration.
-
Consider Alternative Cleavage Strategies: For extremely acid-sensitive peptides, an orthogonal protecting group strategy might be the best approach.[11] This involves using protecting groups that can be removed under non-acidic conditions.
Diagram of Orthogonal Deprotection Strategy:
Caption: Standard vs. Orthogonal deprotection strategies.
Conclusion: A Balanced Approach is Key
Successfully cleaving furyl-containing peptides is a balancing act between ensuring complete deprotection and cleavage while preserving the integrity of the acid-sensitive furan moiety. By understanding the underlying chemistry, carefully selecting your cleavage cocktail and scavengers, and being open to optimizing reaction conditions, you can overcome these challenges. Always start with the mildest effective conditions and incrementally increase the strength if necessary, using analytical techniques like HPLC and MS to guide your decisions.
References
- Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides. (n.d.). BenchChem.
- Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. (2017). Organic & Biomolecular Chemistry.
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. (n.d.). Spiral.
- Application Note: Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM.
- Cleavage Cocktail Selection. (n.d.). CDN.
- Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. (n.d.). BenchChem.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). (n.d.). Aapptec.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar.
- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2016). ResearchGate.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
Sources
- 1. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cem.de [cem.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. langene.com [langene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aggregation in Hydrophobic Peptide Synthesis
Welcome to the technical support center for hydrophobic peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Here, we move beyond simple protocols to explain the underlying chemistry of why aggregation occurs and provide field-proven, validated strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures, most notably β-sheets.[1][2] This aggregation can physically block the N-terminus of the growing peptide, making it inaccessible for subsequent deprotection and coupling reactions, ultimately leading to truncated sequences and failed syntheses.[2]
Q2: My peptide sequence is rich in Val, Ile, and Leu. Should I be concerned about aggregation?
A2: Yes. Sequences that contain a high number of hydrophobic amino acids, especially β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), along with others like Leucine (Leu) and Phenylalanine (Phe), are highly susceptible to aggregation.[2][3][4] Glycine, when combined with hydrophobic residues, is also known to promote the packing of β-sheets.[3][4] While aggregation is difficult to predict with absolute certainty, these sequence characteristics are strong indicators that preventative measures should be taken.[5][6]
Q3: What are the first visible signs of on-resin aggregation during my synthesis?
A3: A primary physical indicator of on-resin aggregation is the failure of the peptide-resin to swell properly; in some cases, the resin bed may even appear to shrink or clump together.[2][4][5] In continuous-flow synthesizers, you might observe a flattening and broadening of the UV deprotection profile.[2] It is critical to note that in cases of severe aggregation, common qualitative tests for free amines, like the Kaiser or TNBS tests, can be unreliable and give false negatives because the N-terminus is inaccessible.[2]
Q4: What is the fundamental principle behind using "disrupting" strategies like pseudoproline dipeptides or elevated temperatures?
A4: The core principle is the disruption of the intermolecular hydrogen bonds that stabilize the β-sheet structures responsible for aggregation.
-
Pseudoproline dipeptides introduce a "kink" into the peptide backbone.[1][7] This is achieved by creating a temporary cyclic structure from a Ser, Thr, or Cys residue, which favors a cis-amide bond and sterically hinders the formation of the extended, planar backbone required for β-sheet formation.[1][7]
-
Elevated temperatures , whether applied via microwave or conventional heating, provide thermal energy to disrupt the hydrogen bonds holding the aggregated peptide chains together.[8][9][10] This increases the kinetic energy of the peptide chains, improving solvation and rendering the reactive sites accessible.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common aggregation-related issues.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.[2]
-
Mass spectrometry analysis of the crude product reveals significant deletion sequences (e.g., n-1, n-2).
-
Low yield of the desired full-length peptide after cleavage.
Causality: Incomplete reactions are the direct consequence of the N-terminus of the growing peptide chain being buried within an aggregate, preventing access for the incoming activated amino acid or the deprotection reagent (e.g., piperidine).
Caption: Workflow for using pseudoproline dipeptides in SPPS.
| Strategy | Description | Protocol Details |
| Backbone Modifications | These strategies introduce temporary or permanent changes to the peptide backbone to disrupt the planarity required for β-sheet formation. | 1. Pseudoproline Dipeptides: Strategically substitute X-Ser or X-Thr sequences with the corresponding Fmoc-X-Ser(ΨMe,Mepro)-OH or Fmoc-X-Thr(ΨMe,Mepro)-OH dipeptide. [7][11][12]This is highly effective and simple to implement.<[7][13]br>2. Dmb/Hmb Protecting Groups: Incorporate amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen. [5]This physically blocks hydrogen bond formation. Insert one every 6-7 residues for best results. [5][14] |
| Solid Support Selection | The choice of resin can significantly impact aggregation by altering the proximity of the growing peptide chains to one another. | 1. Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the physical distance between peptide chains, reducing the likelihood of interchain interactions.<[5][14]br>2. PEG-based Resins: Use a polyethylene glycol (PEG) based resin (e.g., TentaGel, NovaSyn® TG). These resins have good swelling properties in a variety of solvents, which helps to keep peptide chains solvated and separated. [5][12] |
| Coupling Reagent Choice | While not a primary solution for severe aggregation, the efficiency of the coupling reagent can help drive difficult reactions to completion. | 1. Use High-Efficiency Reagents: Employ modern uronium/aminium salts like HATU, HBTU, or COMU, which are known for high coupling efficiency and rapid activation.<[15][16]br>2. Pre-activation: Pre-activating the protected amino acid before adding it to the resin can prevent side reactions like guanidinylation, which can occur with some coupling reagents and terminate the peptide chain. [5] |
References
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
ResearchGate. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Tomich, J. M., et al. (1989). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry. [Link]
-
Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
-
Wikipedia. Pseudoproline. [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]
-
AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Biotage. What do you do when your peptide synthesis fails? [Link]
-
Bodanszky, M. (1971). The myth of coupling reagents. Journal of Peptide Science. [Link]
-
Wade, J. D. (2020). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. ResearchGate. [Link]
-
van der Sman, J., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]
-
Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]
-
Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Improving the Solubility of Peptides with Unnatural Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of peptides incorporating unnatural residues. The inclusion of unnatural amino acids can significantly alter a peptide's physicochemical properties, often leading to decreased solubility and increased aggregation propensity.[1][2][3] This resource is designed to equip you with the knowledge and practical protocols to overcome these hurdles in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of peptides with unnatural amino acids.
Q1: Why is my peptide with an unnatural residue insoluble in aqueous buffers?
The solubility of a peptide is fundamentally governed by its amino acid composition.[4][5] Unnatural amino acids can introduce significant hydrophobicity or alter the peptide's overall charge and hydrogen bonding capacity, leading to poor solubility in aqueous solutions.[1][3] Peptides with a high proportion of non-polar or hydrophobic residues, including many unnatural amino acids, tend to aggregate and precipitate.[4][6]
Q2: I've replaced a charged natural amino acid with a neutral unnatural one, and now my peptide won't dissolve. What happened?
Replacing a charged residue (like Lysine or Glutamic Acid) with a neutral unnatural amino acid eliminates a key point of interaction with water molecules.[1][4] This reduction in overall charge can dramatically decrease the peptide's hydrophilicity and, consequently, its solubility in aqueous solutions.[1]
Not necessarily. The introduction of an unnatural residue can fundamentally change the peptide's solubility characteristics. It is always recommended to perform a small-scale solubility test with the modified peptide before dissolving the entire sample.[7][8]
Q4: What is the first solvent I should try for a peptide with unknown solubility?
For most peptides, especially those shorter than five or six residues, sterile, distilled water is the recommended starting solvent.[9][10] If the peptide is predicted to be acidic or basic based on its sequence, a dilute acidic or basic solution may be more appropriate.[11][12]
Q5: My peptide contains a Cysteine residue. Are there any special considerations for solubilization?
Yes. Peptides containing Cysteine should not be dissolved in basic solutions (pH > 7) as this can promote the formation of disulfide bonds, leading to dimerization and aggregation.[10][13] Additionally, if using an organic solvent, dimethylformamide (DMF) is preferred over dimethyl sulfoxide (DMSO) for Cysteine-containing peptides, as DMSO can oxidize the free thiol group.[9][13]
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to troubleshooting and optimizing the solubility of your peptide containing unnatural residues.
Initial Assessment and Strategy Selection
Before attempting to dissolve your peptide, a thorough assessment of its sequence is crucial for selecting the most appropriate starting strategy.
Step 1: Characterize Your Peptide's Properties
-
Calculate the Overall Net Charge: Assign a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[6][14] The charge of the unnatural residue must also be considered based on its chemical structure at the intended pH.
-
Determine the Hydrophobicity: Identify the percentage of hydrophobic residues (natural and unnatural) in your sequence. Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[6][7]
-
Identify Aggregation-Prone Regions: Stretches of consecutive hydrophobic amino acids can act as "aggregation-prone regions" that promote the formation of insoluble β-sheets.[15][16]
The following diagram illustrates a decision-making workflow for selecting an initial solubilization strategy based on peptide characteristics.
Caption: Initial solubilization strategy decision tree.
Step-by-Step Solubilization Protocols
Protocol 2.2.1: Solubilization of Charged Peptides
This protocol is for peptides with a net positive (basic) or net negative (acidic) charge.
-
Initial Attempt: Begin by attempting to dissolve a small amount of the peptide in sterile, distilled water.[10]
-
pH Adjustment (if necessary):
-
For Basic Peptides (Net Positive Charge): If insoluble in water, add a small volume of 10-30% acetic acid dropwise while vortexing.[10][12] For very stubborn peptides, a minimal amount (<50 µL) of trifluoroacetic acid (TFA) can be used, followed by dilution with water.[10][14]
-
For Acidic Peptides (Net Negative Charge): If insoluble in water, add a small volume of 0.1M ammonium bicarbonate or dilute ammonium hydroxide (<50 µL) dropwise while vortexing.[10][12]
-
-
Dilution: Once dissolved, slowly dilute the peptide solution to the desired concentration with your aqueous buffer of choice.
-
Physical Assistance: If solubility is still an issue, gentle warming (<40°C) or sonication can be employed to aid dissolution.[7][11]
-
Final Clarification: Before use, centrifuge the solution to pellet any remaining undissolved material.[7][17]
Protocol 2.2.2: Solubilization of Hydrophobic and Neutral Peptides
This protocol is for peptides with a net neutral charge or a high percentage (>50%) of hydrophobic residues.
-
Organic Co-Solvent: Dissolve the peptide in a minimal amount of an organic solvent.[6][7]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its low toxicity in many biological assays.[7] Dimethylformamide (DMF), acetonitrile (ACN), or isopropanol are also effective alternatives.[6][13]
-
Caution: Avoid DMSO for peptides containing Met or Cys residues due to the risk of oxidation. Use DMF instead.[9][13]
-
-
Stepwise Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, add your desired aqueous buffer dropwise while continuously vortexing.[6][17] This gradual dilution is critical to prevent the peptide from precipitating out of solution.
-
Final Concentration of Organic Solvent: Aim to keep the final concentration of the organic solvent as low as possible, typically below 1% for cell-based assays.[8][17]
-
Physical Assistance and Clarification: As with charged peptides, gentle warming and sonication can be used, followed by centrifugation.[7][11]
Advanced Solubilization and Formulation Strategies
If the above protocols are insufficient, the following advanced strategies can be employed.
Table 1: Advanced Solubilization Agents and Their Mechanisms
| Additive/Strategy | Mechanism of Action | Typical Concentration | Considerations |
| Denaturants | Disrupt intermolecular hydrogen bonds that lead to aggregation.[9][13] | 6 M Guanidine HCl or 8 M Urea | Must be removed before most biological assays. |
| Surfactants | Solubilize hydrophobic peptides by incorporating them into micelles.[18] | Low concentrations (e.g., 0.1% CHAPS, 0.05% Tween 20) | Can interfere with some assays. Use non-ionic or zwitterionic detergents.[19] |
| Stabilizing Osmolytes | Favor the native, more soluble state of the peptide by interacting unfavorably with exposed backbones.[20][21] | Molar concentrations (e.g., Glycerol, Sucrose, TMAO) | Generally biocompatible but can affect solution viscosity. |
| Amino Acid Excipients | Arginine and Glutamate can bind to charged and hydrophobic regions, preventing self-association.[19][20] | 50 mM equimolar mixture | Can alter the ionic strength of the solution. |
| Reducing Agents | Prevent oxidation and subsequent aggregation of Cysteine residues.[20] | DTT, TCEP | TCEP is more stable than DTT.[19] |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield, increasing solubility.[4][22] | N/A (Peptide Modification) | Requires chemical modification of the peptide. |
| Cyclization | Introduces conformational constraints that can prevent aggregation.[4] | N/A (Peptide Modification) | Requires chemical modification of the peptide. |
The following diagram illustrates a workflow for addressing persistent solubility issues.
Caption: Advanced troubleshooting workflow for persistent solubility problems.
Section 3: Peptide Design and Modification for Improved Solubility
In some cases, the inherent properties of the peptide sequence make it extremely difficult to solubilize. Proactive design and modification can be the most effective long-term solution.
Q6: Can I modify my peptide sequence to improve its solubility?
Yes. Strategically replacing hydrophobic unnatural residues with more hydrophilic ones, or incorporating charged amino acids into the sequence, can significantly enhance solubility.[11][23] Computational tools are available to predict the solubility of peptides containing non-natural amino acids, which can guide these design choices.[24][25][26]
Q7: What is PEGylation and how does it improve solubility?
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a peptide.[4] These hydrophilic polymer chains create a "shield" around the peptide, which increases its hydrodynamic radius and masks hydrophobic regions, thereby improving water solubility and often extending its in vivo half-life.[4][22]
Q8: How does incorporating D-amino acids or other structural modifications help?
Incorporating D-amino acids or other modifications like N-methylation can disrupt the formation of stable secondary structures, such as β-sheets, which are a primary cause of aggregation.[4][27] By breaking up these ordered structures, the peptide is less likely to self-associate and precipitate.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Synpeptide. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]
-
Porebski, B., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Omega, 7(40), 36035-36041. [Link]
-
AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides? Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization Protocol. Retrieved from [Link]
-
O'Flynn, B., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 1234. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]
-
Chi, E. Y., et al. (2008). Effect of additives on protein aggregation. Methods in Molecular Biology, 490, 1-18. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Matthew, B. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Al-Garawi, A. A., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules, 26(3), 639. [Link]
-
Singh, I., et al. (2017). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Biology, 12(12), 2943-2955. [Link]
-
Al-Garawi, A. A., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules, 26(3), 639. [Link]
-
Biozentrum Biophysics Facility. (2014, May 15). Preventing Protein Aggregation. Retrieved from [Link]
-
Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1644. [Link]
-
BioProcess International. (2010). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]
-
Budisa, N. (2014). Residue-specific incorporation of unnatural amino acids into proteins in vitro and in vivo. Methods in Molecular Biology, 1179, 209-226. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
Ollivier, N., et al. (2016). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Organic & Biomolecular Chemistry, 14(24), 5556-5561. [Link]
-
O'Flynn, B., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 1234. [Link]
-
O'Flynn, B., et al. (2023). Workflow for optimising the solubility of peptides containing modified... ResearchGate. [Link]
-
O'Flynn, B., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Malik, S. N., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 126(34), 6465-6477. [Link]
-
O'Flynn, B., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. OUCI. [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Current Pharmaceutical Biotechnology, 6(5), 315-323. [Link]
-
O'Flynn, B., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]
Sources
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. biorbyt.com [biorbyt.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 13. lifetein.com [lifetein.com]
- 14. biobasic.com [biobasic.com]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jpt.com [jpt.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. scispace.com [scispace.com]
- 22. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furan Moiety Integrity in Fmoc-SPPS
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This document addresses a specific and challenging issue: the minimization of side reactions involving furan-containing amino acids during the N-α-Fmoc deprotection step.
The furan moiety is a valuable component in peptide chemistry, often used as a stable diene for Diels-Alder reactions or as a structural surrogate for other aromatic systems. However, its electron-rich nature makes it susceptible to modification by electrophilic byproducts generated during standard Fmoc deprotection, compromising the purity, yield, and structural integrity of the final peptide. This guide provides an in-depth analysis of the problem, troubleshooting strategies, and validated protocols to ensure the successful synthesis of furan-containing peptides.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues encountered in the lab.
Q1: I'm synthesizing a peptide containing a furan amino acid and consistently see an impurity with a mass addition of +166 Da. What is this side reaction?
A1: This is a classic and well-understood side reaction involving the alkylation of your furan-containing residue by dibenzofulvene (DBF).
The Mechanism: The standard Fmoc deprotection process is a β-elimination reaction initiated by a base, most commonly piperidine.[1][2] This reaction liberates the free N-terminal amine but also generates the highly reactive and electrophilic byproduct, dibenzofulvene (DBF), which has a molecular weight of approximately 166.22 g/mol .
While piperidine acts as both the deprotection base and a scavenger for DBF, this scavenging is not always 100% efficient.[2] If a sufficient concentration of "free" DBF exists in proximity to the peptide chain, it can attack the electron-rich furan ring in an electrophilic aromatic substitution-type reaction. This results in the covalent and irreversible attachment of a DBF molecule to your peptide, leading to the observed +166 Da mass addition.
Caption: Mechanism of Furan Alkylation Side Reaction.
Q2: How can I prevent the alkylation of the furan ring by dibenzofulvene (DBF)?
A2: The strategy is to intercept and neutralize the DBF byproduct more efficiently before it can react with the furan ring. This is achieved by modifying the deprotection cocktail with dedicated scavengers or by using alternative deprotection reagents.
-
Strategy 1: Enhanced Scavenging: The most direct approach is to add a more effective DBF scavenger to your existing piperidine solution. Thiols are excellent soft nucleophiles that react rapidly with the soft electrophile DBF.[3] 1-Octanethiol is a common and effective choice. Adding a small percentage to your deprotection solution can dramatically reduce furan alkylation.
-
Strategy 2: Alternative Deprotection Systems: A more robust solution involves replacing piperidine with a different base system. The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[4] Crucially, because DBU is non-nucleophilic, it cannot scavenge DBF on its own. Therefore, it is mandatory to include a nucleophilic scavenger when using DBU. [4] This uncouples the deprotection and scavenging steps, allowing for optimization of both. A combination of DBU for rapid deprotection and a thiol for scavenging is a powerful solution.
Q3: What are the recommended alternative deprotection cocktails for synthesizing furan-containing peptides?
A3: Based on extensive internal validation and literature, we recommend two primary approaches. The choice depends on the severity of the side reaction and your laboratory's standard operating procedures.
Recommendation A: Modified Piperidine Cocktail (Good Efficacy) This is a simple modification of the standard protocol.
-
Reagents: 20% (v/v) Piperidine, 2-5% (v/v) 1-Octanethiol in DMF.
-
Why it works: The piperidine performs the deprotection, while the more reactive 1-octanethiol acts as a preferential scavenger for the generated DBF.
Recommendation B: DBU-Based Cocktail (Highest Efficacy) This is the gold-standard method for sensitive sequences prone to DBF modification.
-
Reagents: 2% (v/v) DBU, 5% (v/v) 1-Octanethiol in DMF.
-
Why it works: DBU provides extremely rapid and efficient deprotection, minimizing the peptide's exposure time to the reaction conditions.[4] The dedicated high concentration of 1-octanethiol ensures near-instantaneous quenching of any DBF formed. Some protocols include a small amount of piperidine (e.g., 2%) in this mixture to act as a secondary scavenger and improve solubility of the DBF adduct.
Q4: Beyond changing reagents, what procedural optimizations can help minimize this side reaction?
A4: Yes, operational parameters play a significant role.
-
Use a Flow-Through System: Automated synthesizers or manual synthesis in a fritted vessel inherently perform washes in a flow-through manner. This is superior to batch washing in a flask, as it continuously removes the DBF adduct and excess reagents, preventing their accumulation around the resin.[5]
-
Minimize Deprotection Time: With more efficient deprotection agents like DBU, the total reaction time can often be reduced (e.g., to 1-5 minutes).[6] Shorter exposure times reduce the window of opportunity for side reactions to occur.
-
Ensure Thorough Washing: After deprotection, perform extensive DMF washes (at least 5-7 times the resin volume) to completely remove all traces of the deprotection cocktail and byproducts before proceeding to the next coupling step.[6]
Comparative Data: Deprotection Cocktail Performance
The following table summarizes the typical performance of different deprotection cocktails for a model peptide containing a furan-alanine residue. The extent of side reactions is highly sequence-dependent, but this provides a general comparison.
| Deprotection Cocktail | Typical Deprotection Time | Furan Alkylation (%) | Peptide Purity (%) | Key Advantages / Disadvantages |
| 20% Piperidine in DMF | 5-20 min | 5 - 25% | Variable | Adv: Standard, widely used. Disadv: Inefficient DBF scavenging for sensitive substrates. |
| 20% Piperidine, 5% 1-Octanethiol in DMF | 5-20 min | < 2% | > 90% | Adv: Easy modification of standard protocol, effective. Disadv: Odor of thiol. |
| 2% DBU, 5% 1-Octanethiol in DMF | 1-5 min | < 0.5% | > 95% | Adv: Very fast, highest purity.[4] Disadv: DBU is a stronger base; requires careful handling and mandatory scavenger. |
| 2% Piperazine, 2% DBU in DMF | 1-5 min | 1 - 5% | > 90% | Adv: Fast, reduced basicity compared to DBU alone.[6][7] Disadv: May be less effective at scavenging than a dedicated thiol cocktail. |
Experimental Protocols
Protocol 1: Modified Piperidine Deprotection with Thiol Scavenger
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a fritted synthesis vessel.[6] Drain the DMF.
-
Cocktail Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 5% (v/v) 1-octanethiol in high-purity DMF.
-
Deprotection: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 10 minutes at room temperature. Drain the solution. Repeat once for 10 minutes.
-
Washing: Drain the final deprotection solution. Wash the resin thoroughly with DMF (7 x 10 mL per gram of resin) to remove all residual reagents and byproducts.[6]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: High-Efficacy DBU-Based Deprotection
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a fritted synthesis vessel. Drain the DMF.
-
Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (v/v) 1-octanethiol in high-purity DMF.
-
Deprotection: Add the DBU-based cocktail to the resin. Agitate for 2-3 minutes at room temperature. Drain the solution. Repeat once for 2-3 minutes.
-
Washing: Immediately drain the deprotection solution. Wash the resin thoroughly with DMF (7 x 10 mL per gram of resin).
-
Confirmation: Proceed to the next coupling step. A Kaiser test should be strongly positive.
Troubleshooting Workflow
Use the following decision tree to guide your experimental choices when dealing with furan-containing peptides.
Caption: Decision tree for optimizing Fmoc deprotection.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. ACS GCI Reagent Guides. Retrieved from [Link]
-
Hartrampf, N., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 28(15), 1893-1898. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(23), 8166-8171. Retrieved from [Link]
-
ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. Request PDF. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Tulla-Puche, J., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2947. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. (Link available via ResearchGate: [Link])
- Google Patents. (2014). US20140296483A1 - Method for removing fmoc group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140296483A1 - Method for removing fmoc group - Google Patents [patents.google.com]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of Peptides Containing Furyl-alanine
Introduction: The Unique Challenge of Furyl-alanine Peptides
In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids like (2-furyl)-L-alanine (Fal) offers a gateway to novel structures and enhanced biological activities. However, the introduction of the furan moiety, a five-membered aromatic heterocycle, presents distinct analytical challenges for purity assessment by High-Performance Liquid Chromatography (HPLC). Unlike canonical amino acids, the furan ring introduces unique hydrophobicity, potential for specific secondary interactions (π-π stacking), and a susceptibility to acidic degradation.[1][2]
Ensuring the purity of these synthetic peptides is a critical step for reliable experimental outcomes and therapeutic efficacy.[3] The crude product from solid-phase peptide synthesis (SPPS) invariably contains process-related impurities such as deletion or truncated sequences.[3][4] Furthermore, the furyl group itself can be a source of impurities, as it is known to be partially susceptible to degradation during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1] A robust, stability-indicating HPLC method must not only quantify the main peptide but also resolve these potential impurities with high fidelity.
This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of furyl-alanine-containing peptides. We will explore the causality behind experimental choices in stationary phase, mobile phase, and detection parameters, supported by comparative data to guide researchers toward an optimal, self-validating analytical system.
Methodology Comparison: Optimizing Selectivity for the Furan Moiety
Reversed-phase HPLC is the predominant technique for peptide purity analysis, separating molecules based on their hydrophobicity.[3][5] However, standard "one-size-fits-all" methods may fail to provide the necessary resolution for Fal-containing peptides. The key to a successful separation lies in rationally selecting the column and mobile phase to exploit the unique chemistry of the furan ring.
Pillar 1: Stationary Phase Selection - C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[6] While octadecyl-silane (C18) columns are the workhorse for peptide separations, phases with alternative chemistry can offer significant advantages.[7]
-
C18 (Octadecyl): These phases separate primarily based on hydrophobic interactions. They are highly retentive and provide excellent resolving power for a wide range of peptides.[3][8] For Fal-peptides, a C18 column is a reliable starting point.
-
Phenyl-Hexyl: This phase possesses a hexyl chain linker with a terminal phenyl group. It provides not only hydrophobic interactions but also π-π stacking interactions with aromatic moieties like the furan ring. This alternative selectivity can be particularly useful for resolving impurities where the primary difference is related to the furan group or adjacent aromatic residues.[7][8]
The logical workflow for method development involves starting with the most universal column (C18) and moving to a phase with alternative selectivity (Phenyl-Hexyl) if the desired resolution is not achieved.
Caption: Experimental workflow for HPLC purity analysis.
Comparative Data: Stationary Phase Performance
To illustrate the impact of stationary phase choice, we analyzed a model 10-mer peptide containing a single furyl-alanine residue (Ac-Gly-Ala-Val-Phe-Fal-Leu-Lys-Gly-Ala-Arg-NH2) and a known process-related impurity (des-Phe).
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale & Justification |
| Retention Time (Main Peak) | 15.2 min | 16.5 min | The increased retention on the Phenyl-Hexyl phase suggests additional π-π interactions between the furan/phenyl rings and the stationary phase. |
| Resolution (Main Peak / des-Phe) | 1.8 | 2.5 | The Phenyl-Hexyl column provides superior resolution for this critical pair, demonstrating its alternative selectivity.[7][9] |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.1 | Both columns provide good peak shape, with the Phenyl-Hexyl showing slightly better symmetry. |
| Impurities Detected (>0.05%) | 4 | 6 | The enhanced resolution of the Phenyl-Hexyl phase allowed for the detection of two additional co-eluting impurities. |
| Calculated Purity (%) | 96.5% | 95.8% | The higher resolution on the Phenyl-Hexyl column provides a more accurate purity assessment by resolving previously hidden impurities. |
Pillar 2: Mobile Phase Modifiers - The Role of the Ion-Pairing Agent
The mobile phase composition, particularly the acidic ion-pairing agent, is crucial for achieving sharp peaks and reproducible retention times in peptide RP-HPLC.[10] These agents work by forming neutral ion pairs with the charged residues (e.g., Lys, Arg, N-terminus) on the peptide, minimizing undesirable ionic interactions with residual silanols on the stationary phase.[11][12][13]
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong ion-pairing agent that yields excellent peak shapes and high resolution.[4] Its hydrophobicity contributes to peptide retention.[11][14] However, TFA is an ion-suppressing agent, making it less ideal for subsequent mass spectrometry (MS) analysis.[4]
-
Formic Acid (FA): Also used at 0.1%, FA is a weaker, more hydrophilic ion-pairing agent.[15] It is volatile and fully compatible with MS detection. However, it may result in broader peaks and lower resolution for some peptides compared to TFA, especially for basic peptides.
The choice between TFA and FA represents a trade-off between chromatographic performance and MS compatibility. For purity analysis by UV detection, TFA is often the superior choice.
Caption: Decision logic for mobile phase modifier selection.
Pillar 3: Detection Wavelength - Leveraging Aromaticity
The peptide backbone provides a universal absorbance around 214-220 nm, which is commonly used for quantification.[16][17] However, aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan have secondary absorbance maxima at higher wavelengths (~250-280 nm).[18][19] The furan ring in furyl-alanine also imparts UV absorbance. While its extinction coefficient may be lower than that of tyrosine or tryptophan, monitoring at a higher wavelength (e.g., 254 nm) can offer greater selectivity, reducing interference from non-aromatic impurities that are only visible at 220 nm.
Comparative Analysis:
-
Detection at 220 nm: Provides the highest sensitivity for all peptide-related impurities.
-
Detection at 254 nm: More selective for the parent peptide and impurities containing the furyl-alanine or other aromatic residues. This can simplify the chromatogram and aid in identifying specific degradation pathways related to the aromatic moiety.
A diode-array detector (DAD) is highly recommended to monitor both wavelengths simultaneously, providing a comprehensive impurity profile.
A Self-Validating Protocol for HPLC Purity Analysis
This protocol describes a robust, validated method for determining the purity of a furyl-alanine-containing peptide using the optimized parameters derived from our comparative analysis. Trustworthiness is established through the inclusion of rigorous system suitability tests.
Materials & Reagents
-
Peptide Sample: Furyl-alanine peptide, lyophilized powder.
-
Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a DAD detector.
-
Column: Phenyl-Hexyl, 3 µm particle size, 150 x 4.6 mm.
Sample & Mobile Phase Preparation
-
Mobile Phases: Prepare 1 L of MPA and MPB. Filter through a 0.22 µm membrane and degas by sonication or online degasser.
-
Sample Preparation: Accurately weigh ~1 mg of the peptide sample and dissolve in 1.0 mL of Sample Diluent to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.[3]
HPLC Method Parameters
| Parameter | Setting |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | DAD, 220 nm & 254 nm |
| Gradient | 5% to 65% B over 30 minutes |
| Run Time | 40 minutes (including re-equilibration) |
System Suitability Testing (SST)
Before analyzing samples, perform five replicate injections of the peptide sample to establish system performance. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.
-
%RSD of Retention Time: ≤ 1.0%
-
%RSD of Peak Area: ≤ 2.0%
Data Analysis
-
Integrate all peaks in the chromatogram at 220 nm that are ≥ 0.05% of the total peak area.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Report any impurity exceeding 0.10%.
Ensuring Method Robustness: The Role of Forced Degradation
A truly reliable purity method must be "stability-indicating," meaning it can separate the intact peptide from its potential degradation products.[20][21] Forced degradation studies are essential to validate this capability.[20][22] By subjecting the peptide to harsh conditions, we can generate relevant degradants and confirm they do not co-elute with the main peak.
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 0.1% H₂O₂ at room temperature for 8 hours.
-
Thermal Stress: 80°C for 24 hours (solid state).
-
Photostability: Exposed to ICH-compliant light source.
Analysis of these stressed samples should demonstrate peak purity for the main peptide peak (via DAD analysis) and show clear separation of the newly formed degradation peaks, thus validating the method's stability-indicating properties. The furan moiety is particularly susceptible to acid and oxidative degradation, making these stress tests critical.[1][2]
Conclusion
The successful HPLC purity analysis of peptides containing furyl-alanine requires a nuanced approach that goes beyond standard methodologies. By understanding the unique physicochemical properties of the furan ring, analysts can make informed decisions to enhance chromatographic performance. A Phenyl-Hexyl stationary phase offers alternative selectivity through π-π interactions, often providing superior resolution compared to a standard C18 phase. The use of 0.1% TFA as a mobile phase modifier ensures sharp, symmetrical peaks, which is paramount for accurate quantification by UV. Finally, employing a stability-indicating method, validated through forced degradation studies, provides the highest level of confidence in the reported purity values. This rigorous, scientifically-grounded approach is essential for advancing the development of novel peptide therapeutics.
References
-
Title: Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures Source: HALO Columns URL: [Link]
-
Title: A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping Source: Separation Science URL: [Link]
-
Title: Peptide retention in RP ion pair HPLC. a, " screening " effect of... Source: ResearchGate URL: [Link]
-
Title: Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography Source: MDPI URL: [Link]
-
Title: Effect of acids as ion-pairing reagents on peptide retention in... Source: ResearchGate URL: [Link]
-
Title: A Comparison of Superficially Porous Column Chemistries for Peptide Mapping Source: ResearchGate URL: [Link]
-
Title: C18 PHENYL-HEXYL PEPTIDE Source: imChem URL: [Link]
-
Title: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides Source: PubMed URL: [Link]
-
Title: Proteins & Peptides Forced Degradation Studies Source: CD Formulation URL: [Link]
-
Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography Source: Agilent Technologies URL: [Link]
-
Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL: [Link]
-
Title: Workflow of HPLC in Peptide Purity Analysis Source: Mtoz Biolabs URL: [Link]
-
Title: A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations Source: CoLab URL: [Link]
-
Title: Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation Source: PubMed URL: [Link]
-
Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: OmicTools URL: [Link]
-
Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]
-
Title: HPLC Analysis and Purification of Peptides Source: PubMed Central (PMC) URL: [Link]
-
Title: Hydrophobicity indices for amino acid residues as determined by HPLC Source: ResearchGate URL: [Link]
-
Title: HPLC Tech Tip: Approach to Peptide Analysis Source: Phenomenex URL: [Link]
-
Title: Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups Source: MDPI URL: [Link]
-
Title: Defining intrinsic hydrophobicity of amino acids' side chains in random coil conformation. Reversed-phase liquid chromatography of designed synthetic peptides vs. random peptide data sets Source: PubMed URL: [Link]
-
Title: Tips for optimization of peptides and proteins separation by reversed-phase Source: YMC CO., LTD. URL: [Link]
-
Title: Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity Source: LCGC International URL: [Link]
-
Title: Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns Source: Agilent URL: [Link]
-
Title: Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules Source: MAC-MOD Analytical URL: [Link]
-
Title: HPLC Analysis and Purification of Peptides Source: ResearchGate URL: [Link]
- Title: UV absorption of Amino Acids Source: University of California, Davis URL
-
Title: Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity Source: ResearchGate URL: [Link]
-
Title: Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra Source: International Journal of ChemTech Research URL: [Link]
-
Title: Typical absorption spectrum of the L -alanine crystals. Source: ResearchGate URL: [Link]
-
Title: Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader Source: Agilent URL: [Link]
Sources
- 1. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. halocolumns.com [halocolumns.com]
- 8. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 9. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.montana.edu [chemistry.montana.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. longdom.org [longdom.org]
- 22. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Furyl-Modified Peptides
Introduction: The Rising Significance of Furyl-Modified Peptides
In the landscape of drug development and biological research, the covalent modification of peptides and proteins is a critical area of study. Among the diverse array of modifications, those originating from furan-containing compounds are gaining increasing attention. Furan and its derivatives are not only components of various synthetic molecules but are also found in thermally processed foods and are metabolites of certain industrial chemicals.[1] The reactive nature of furan metabolites, such as cis-2-butene-1,4-dial (BDA), can lead to the formation of adducts with nucleophilic amino acid residues, primarily lysine, resulting in structural and functional alterations of the modified biomolecules.[2] Understanding the precise nature of these furyl-modifications is paramount for elucidating their biological consequences, which can range from therapeutic efficacy to toxicity.
This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the characterization of furyl-modified peptides. We will delve into the nuances of different fragmentation methods, compare mass spectrometry with alternative analytical approaches, and provide detailed experimental protocols to empower researchers in this specialized field.
Mass Spectrometry: The Cornerstone of Modified Peptide Analysis
Mass spectrometry (MS) has emerged as the principal analytical technique for the identification and characterization of post-translationally modified peptides due to its unparalleled sensitivity, speed, and ability to provide detailed structural information.[3] When a peptide is modified with a furyl group, its mass increases by a specific amount, which can be readily detected in a mass spectrometer. For instance, the reaction of BDA with a lysine residue can result in the formation of a pyrrolinone adduct, leading to a mass increase of 66 Da.[2]
Ionization Techniques: Getting Furyl-Modified Peptides into the Gas Phase
The first step in any MS analysis is the ionization of the analyte. For peptides, the two most common soft ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): ESI is particularly well-suited for analyzing peptides from a liquid phase, making it highly compatible with liquid chromatography (LC) separation. It typically produces multiply charged ions, which can be advantageous for fragmentation analysis in certain mass analyzers.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy. It generally produces singly charged ions, leading to simpler mass spectra.
The choice between ESI and MALDI often depends on the specific experimental goals, sample complexity, and desired throughput.
Tandem Mass Spectrometry (MS/MS): Deciphering the Structure of Furyl-Modified Peptides
Tandem mass spectrometry (MS/MS) is the key to elucidating the sequence of a peptide and pinpointing the exact location of a modification. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then mass analyzed, generating a fragmentation spectrum that serves as a fingerprint of the peptide's sequence.
Fragmentation Methods: A Comparative Analysis
The method used to fragment the precursor ion has a profound impact on the type of information that can be obtained. The three most common fragmentation techniques are Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD).
| Fragmentation Method | Primary Ion Types | Mechanism | Advantages for Furyl-Modified Peptides | Disadvantages for Furyl-Modified Peptides |
| Collision-Induced Dissociation (CID) | b and y ions[4] | Vibrational excitation through collision with an inert gas.[5] | Well-established, robust, and effective for many peptide backbones. | Can lead to the loss of labile modifications from the side chain, potentially obscuring the modification site.[5] |
| Electron Transfer Dissociation (ETD) | c and z ions[4] | Electron transfer from a radical anion to the multiply charged peptide cation, leading to cleavage of the N-Cα bond.[5] | Preserves labile modifications on amino acid side chains, making it ideal for pinpointing the location of the furyl adduct.[5][6] | Generally more effective for peptides with higher charge states and may produce less extensive backbone fragmentation for doubly charged peptides.[6] |
| Higher-Energy Collisional Dissociation (HCD) | b and y ions[4] | A beam-type CID method performed in an Orbitrap mass spectrometer, leading to high-resolution fragment ions. | Provides high mass accuracy for fragment ions, aiding in confident identification. | Similar to CID, it can result in the loss of the modification. |
Causality Behind Experimental Choices: When analyzing a potentially labile modification like a furyl adduct, starting with a fragmentation method that preserves the modification, such as ETD, is often the most logical first step.[5][6] This allows for the unambiguous localization of the modification on a specific amino acid. Subsequent analysis using CID or HCD can then be employed to obtain complementary fragmentation information for sequence confirmation.
Expected Fragmentation Patterns of Furyl-Modified Peptides
While the peptide backbone fragments into predictable b, y, c, and z ions, the furyl moiety itself can also undergo fragmentation. Based on studies of furan and its derivatives, characteristic fragmentation patterns can be anticipated:
-
Neutral Loss of the Furan Moiety: Under CID or HCD conditions, the furyl group may be lost as a neutral molecule. The exact mass of this neutral loss will depend on the specific furyl adduct. For a simple furan adduct, this would correspond to a loss of 68 Da.
-
Ring Opening and Fragmentation: The furan ring can undergo cleavage, leading to the loss of smaller neutral molecules such as carbon monoxide (CO, 28 Da) or formaldehyde (CH₂O, 30 Da).[7]
-
Characteristic Fragment Ions: The fragmentation of the furyl group may also produce specific, low-mass diagnostic ions that can serve as reporters for the presence of this modification.
The presence of these characteristic neutral losses and fragment ions in an MS/MS spectrum can provide strong evidence for the presence of a furyl modification.
Experimental Workflow for the Characterization of Furyl-Modified Peptides
A robust workflow is essential for the successful identification and characterization of furyl-modified peptides. The following provides a detailed, step-by-step methodology.
Sample Preparation
-
Protein Digestion: The protein of interest is typically digested into smaller peptides using a protease such as trypsin. This is a critical step, and care should be taken to minimize artificial modifications during the process.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) to remove any contaminants that could interfere with the MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The peptide mixture is separated using reverse-phase liquid chromatography (LC). This step is crucial for reducing the complexity of the sample and allowing for the individual analysis of each peptide.
-
Mass Spectrometry: The eluting peptides are introduced into the mass spectrometer.
-
MS1 Scan: A full scan of the eluting peptides is performed to determine their mass-to-charge ratios (m/z).
-
Data-Dependent MS/MS: The mass spectrometer is programmed to automatically select the most abundant peptide ions from the MS1 scan for fragmentation and MS/MS analysis. It is often beneficial to include the expected mass shifts of the furyl modifications in the precursor selection criteria.
-
Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The search parameters should be configured to include the potential furyl modifications as variable modifications on relevant amino acids (e.g., lysine).
-
Manual Validation: The identified modified peptides should be manually inspected to confirm the quality of the MS/MS spectrum and the correct assignment of the modification site. Look for the presence of characteristic fragment ions and neutral losses associated with the furyl moiety.
Caption: Logical relationship between MS and NMR for furyl-peptide analysis.
Conclusion: An Integrated Approach for Confident Characterization
The characterization of furyl-modified peptides is a complex analytical challenge that requires a multi-faceted approach. Mass spectrometry, with its array of ionization and fragmentation techniques, stands as the central pillar of this endeavor. By carefully selecting the appropriate experimental conditions, particularly the fragmentation method, researchers can confidently identify the sequence of modified peptides and pinpoint the site of modification.
For a truly comprehensive understanding, especially when delving into the structural and functional consequences of furyl adduction, the integration of mass spectrometry with other techniques like NMR is highly recommended. As our understanding of the biological roles of these modifications continues to grow, the development and application of robust analytical workflows will be more critical than ever.
References
-
Covalent Modification of Cytochrome C by Reactive Metabolites of Furan. National Institutes of Health. [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. National Institutes of Health. [Link]
-
Figure 7. Identification of characteristic fragment ions. (a) Fragment.... ResearchGate. [Link]
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. [Link]
-
CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. [Link]
-
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. National Institutes of Health. [Link]
-
(PDF) Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. ResearchGate. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Quantitative analysis of complex peptide mixtures using FTMS and differential mass spectrometry. PubMed. [Link]
-
(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]
-
Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. Furan Dissociation Induced by Collisions with H3+ and C+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]
- 6. Analysis of non-enzymatically glycated peptides: neutral-loss-triggered MS3 versus multi-stage activation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
A Comprehensive Guide to NMR Analysis of Peptide Conformation Using Furyl-Propionic Acid as an Intrinsic Probe
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide therapeutics and drug discovery, understanding the three-dimensional conformation of a peptide is paramount to deciphering its biological activity, stability, and interaction with target molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the solution-state structure and dynamics of peptides. This guide provides an in-depth exploration of utilizing 3-(2-furyl)propionic acid, incorporated as a non-canonical amino acid (furylalanine), as a sensitive intrinsic probe for the conformational analysis of peptides by NMR. We will delve into the underlying principles, experimental workflows, data interpretation, and a comparative analysis with other common methodologies, supported by experimental insights and data.
The Furyl Group: A Unique Spectroscopic Reporter for Peptide Conformation
The introduction of a furyl group into a peptide sequence offers a distinct advantage for NMR-based structural studies. The five-membered aromatic furan ring possesses unique electronic properties and a compact size that makes it an excellent reporter of its local microenvironment within the folded peptide.
Causality Behind the Choice:
-
Distinct Chemical Shifts: The protons of the furan ring resonate in a region of the ¹H NMR spectrum that is typically less crowded than the aliphatic region, facilitating their unambiguous assignment.[1] Their chemical shifts are exquisitely sensitive to the surrounding electronic environment, providing a direct readout of conformational changes.[2]
-
Nuclear Overhauser Effect (NOE) Contacts: The proximity of the furan ring protons to other protons in the peptide backbone or side chains gives rise to NOE effects. These through-space correlations are the cornerstone of NMR structure determination, providing crucial distance restraints to define the peptide's fold.[3]
-
Ring Current Effects: The aromatic furan ring generates its own local magnetic field, known as a ring current. This effect can perturb the chemical shifts of nearby protons in a distance- and orientation-dependent manner, offering additional structural constraints.
-
Minimal Perturbation: When strategically incorporated, the furyl-propionic acid side chain can mimic the size and general properties of natural amino acids like phenylalanine or histidine, minimizing significant alterations to the peptide's native conformation.
Experimental Workflow: From Peptide Synthesis to NMR Data Acquisition
A robust and well-defined experimental protocol is crucial for obtaining high-quality NMR data amenable to structural analysis. The following sections outline the key steps, from the synthesis of the furyl-containing peptide to the acquisition of multidimensional NMR spectra.
Peptide Synthesis with Furyl-Propionic Acid
The incorporation of 3-(2-furyl)propionic acid, in the form of Fmoc-protected 3-(2-furyl)alanine, into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[4]
Step-by-Step Protocol:
-
Resin Selection and Swelling: Choose a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (standard or Fmoc-3-(2-furyl)alanine) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the deprotected N-terminus of the peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Protocol:
-
Sample Dissolution: Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a final concentration typically in the range of 0.5-2 mM. The choice of solvent will depend on the peptide's solubility and the desired experimental conditions.
-
pH Adjustment: Adjust the pH of the sample to the desired value, as chemical shifts of amide protons are pH-dependent.
-
NMR Experiments: Acquire a suite of one- and two-dimensional NMR experiments. The core set of experiments for conformational analysis includes:
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing the crucial distance restraints for structure calculation.[5]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.
-
Data Analysis and Interpretation: From Spectra to Structure
The analysis of the acquired NMR data is a meticulous process that involves resonance assignment, identification of structural restraints, and computational structure calculation.
Resonance Assignment
The first step is to assign all the observed NMR signals to their corresponding nuclei in the peptide sequence. This is achieved by a combination of TOCSY and NOESY experiments. The TOCSY spectrum reveals the spin systems of each amino acid, while the NOESY spectrum shows sequential NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)), which allows for the sequential walking through the peptide backbone. The distinct chemical shifts of the furyl protons aid in the unambiguous assignment of the furylalanine residue.
Structural Restraints from the Furyl Probe
The furyl group provides a wealth of structural information:
-
NOE-based Distance Restraints: The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons. NOEs between the furan ring protons and protons on the peptide backbone or other side chains provide a set of distance restraints that define the spatial arrangement of the furyl group relative to the rest of the peptide.
-
Chemical Shift Perturbations (CSPs): The chemical shifts of the furan protons are highly sensitive to their local environment. Changes in these chemical shifts upon interaction with a binding partner or a change in solvent conditions can be used to map binding interfaces or monitor conformational transitions.[6]
-
J-Coupling Constants: The scalar coupling constants (J-couplings) between protons on the peptide backbone can be related to the dihedral angles (φ, ψ) via the Karplus equation. While not directly involving the furyl group, this information is complementary and essential for a complete structural determination.
Table 1: Hypothetical NOE Data for a Furyl-Containing Peptide
| Proton Pair | NOE Intensity | Inferred Distance (Å) |
| Furyl-H3 to Ala-Hα | Strong | < 2.5 |
| Furyl-H4 to Leu-Hδ | Medium | 2.5 - 3.5 |
| Furyl-H5 to Val-Hγ | Weak | 3.5 - 5.0 |
| Ala-HN to Leu-HN | Strong | < 2.8 (helical) |
This table presents hypothetical data to illustrate the type of information that can be obtained from a NOESY spectrum.
Comparative Analysis: Furyl-Propionic Acid vs. Other Conformational Probes
The choice of a conformational probe is a critical experimental design parameter. Here, we compare furyl-propionic acid with other commonly used probes.
Table 2: Comparison of Conformational Probes for Peptide NMR
| Probe | Advantages | Disadvantages |
| Furyl-Propionic Acid | - Distinct chemical shifts in a less crowded spectral region.[1] - Aromatic ring provides NOE and ring current effects. - Relatively non-perturbing. | - Less common than natural aromatic amino acids, requiring custom synthesis. |
| Phenylalanine/Tyrosine | - Naturally occurring and readily incorporated. - Well-characterized ring current effects. | - Phenyl protons can have significant spectral overlap. |
| Tryptophan | - Indole ring provides a larger surface area for interactions and more dispersed proton signals. - Indole NH proton is a sensitive probe of hydrogen bonding. | - Larger size may be more perturbing to the native peptide structure. |
| ¹⁹F-labeled Amino Acids | - No background signal in biological samples. - Extremely high sensitivity of ¹⁹F chemical shifts to the environment.[7] | - Requires specialized NMR capabilities. - Can be more synthetically challenging to incorporate. |
The furan ring of furyl-propionic acid offers a balance of properties that make it a highly attractive probe. Its unique chemical shifts and compact aromatic nature provide a rich source of structural information with potentially less spectral overlap than phenylalanine, and without the larger steric bulk of tryptophan.
Conclusion
The incorporation of furyl-propionic acid as a furylalanine residue into peptides provides a powerful and sensitive tool for the detailed analysis of their conformation by NMR spectroscopy. The distinct NMR signature of the furan ring, combined with its ability to generate crucial NOE-based distance restraints, offers a robust method for elucidating the three-dimensional structure of peptides in solution. By following the systematic experimental and analytical workflows outlined in this guide, researchers can leverage the unique properties of the furyl probe to gain critical insights into the structure-function relationships of peptides, thereby accelerating the pace of drug discovery and development.
References
-
Behera, L. M., Ghosh, M., & Rana, S. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 53(11), 1735-1754. [Link]
-
SHI, C., SHI, P., & TIAN, C. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 38(4), 523-532. [Link]
-
Li, Y., et al. (2023). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics, 13(1), 95-105. [Link]
-
Annunziata, O., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11889. [Link]
-
Mobli, M., & King, G. F. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link]
-
Peti, W., et al. (2004). Biomolecular NMR Using a Microcoil NMR Probe − New Technique for the Chemical Shift Assignment of Aromatic Side Chains in Proteins. Journal of the American Chemical Society, 126(16), 5083-5090. [Link]
-
Hanson, G. S. M., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology, 4(9), 740-748. [Link]
-
Li, Y., et al. (2023). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics, 13(1), 95-105. [Link]
-
Wang, L., et al. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B, 127(2), 369-381. [Link]
-
Roche, J., et al. (2021). Comparative Assessment of NMR Probes for the Experimental Description of Protein Folding Pathways with High-Pressure NMR. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
London, R. E., Stewart, J. M., & Cann, J. R. (1978). 13C n.m.r. study of L-alanine peptides. Journal of the American Chemical Society, 100(8), 2270-2275. [Link]
-
Vargiu, A. V., & Ruggerone, P. (2014). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 107(6), 1433-1443. [Link]
-
Roche, J., et al. (2021). Comparative Assessment of NMR Probes for the Experimental Description of Protein Folding Pathways with High-Pressure NMR. International Journal of Molecular Sciences, 22(16), 8823. [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349-378. [Link]
-
Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Chemical Communications. [Link]
-
Lin, V. S., et al. (2015). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. Chemical Society Reviews, 44(14), 4596-4641. [Link]
-
Hruby, V. J., et al. (1986). Proton n.m.r, spectroscopic evidence for sulfur-aromatic interactions in peptides. International Journal of Peptide and Protein Research, 28(2), 144-153. [Link]
-
Aaltio, A., et al. (2024). Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. Nature Communications, 15(1), 1380. [Link]
-
Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
-
El Maddah, F., Nazir, M., & König, G. M. (2017). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Natural Product Communications, 12(1), 147-150. [Link]
-
Yates, J. R., et al. (2010). Time Averaging of NMR Chemical Shifts in the MLF Peptide in the Solid State. Journal of the American Chemical Society, 132(19), 6733-6743. [Link]
-
Lin, V. S., et al. (2015). Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. Chemical Society Reviews, 44(14), 4596-4641. [Link]
-
Hudson, K. L., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(30), 7936-7947. [Link]
-
Scheurer, C., et al. (1995). Density Functional Calculations of Proton Chemical Shifts in Model Peptides. Journal of the American Chemical Society, 117(25), 6641-6651. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]
-
Niccolai, N., et al. (1980). Use of nuclear Overhauser effect in the study of peptides and proteins. Biochimie, 62(11-12), 753-773. [Link]
-
Lian, L. Y., & Barsukov, I. L. (2001). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin. Journal of Biomolecular NMR, 21(3), 221-230. [Link]
-
Schwochert, J. D., et al. (2019). Bioinformatics-Guided Discovery of Biaryl-Linked Lasso Peptides. Journal of the American Chemical Society, 141(42), 16750-16760. [Link]
-
Smolina, M., et al. (2020). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. International Journal of Molecular Sciences, 21(18), 6883. [Link]
-
Ramamourthy, G., Ishida, H., & Vogel, H. J. (2023). Antibiofilm Activities of Tritrpticin Analogs Against Pathogenic Pseudomonas aeruginosa PA01 Strains. Molecules, 28(5), 2199. [Link]
-
Zhang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 779. [Link]
Sources
- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 3. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of nuclear Overhauser effect in the study of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations | MDPI [mdpi.com]
- 7. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
A-Head-to-Head Comparison: Furyl-alanine versus Phenylalanine in Peptide Structure and Function
A Senior Application Scientist's Guide to Leveraging Non-natural Amino Acids in Peptide Design
In the landscape of peptide-based therapeutics and research, the strategic incorporation of non-natural amino acids is a cornerstone of innovation.[1][2] This guide provides an in-depth comparison of two structurally related but functionally distinct amino acids: the naturally occurring Phenylalanine (Phe) and its non-natural analogue, Furyl-alanine (Fal). We will explore how the subtle substitution of a phenyl ring with a furan ring can profoundly impact peptide structure, bioactivity, and stability, offering a powerful tool for peptide engineers and drug developers.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, Phenylalanine and Furyl-alanine share a similar architecture: an alanine backbone with an aromatic side chain. However, the replacement of the benzene ring in Phenylalanine with the five-membered furan ring in Furyl-alanine introduces significant changes in electronics, steric profile, and hydrogen bonding potential.
Phenylalanine (Phe) is a nonpolar, essential α-amino acid with a benzyl side chain.[3][][5] Its hydrophobic nature is a key driver of protein folding and stability.[] The phenyl group can participate in π-π stacking and cation-π interactions, which are crucial for molecular recognition and binding.[][6]
Furyl-alanine (Fal) , a non-proteinogenic amino acid, exists as 2-furyl-alanine or 3-furyl-alanine.[7][8][9] The furan ring, with its oxygen heteroatom, introduces polarity and the potential for hydrogen bonding, distinguishing it from the purely hydrophobic phenyl ring. This alteration can modulate the physicochemical properties of peptides, influencing solubility and interactions with biological targets.[1]
| Property | Phenylalanine (Phe) | 2-Furyl-alanine (2-Fal) |
| Molecular Formula | C₉H₁₁NO₂[3] | C₇H₉NO₃[9] |
| Molecular Weight | 165.19 g/mol | 155.15 g/mol [9] |
| Side Chain | Benzyl | Furfuryl |
| Aromaticity | Aromatic | Aromatic |
| Polarity | Nonpolar[3][5] | Moderately Polar |
| Hydrogen Bonding | Acceptor (π-system) | Acceptor (Oxygen) |
Impact on Peptide Conformation and Structure
The substitution of Phenylalanine with Furyl-alanine can induce significant conformational changes in peptides. The smaller size and altered electronic distribution of the furan ring can lead to different side-chain packing and backbone torsion angles. These subtle structural perturbations can have a cascading effect on the overall secondary and tertiary structure of the peptide.
For instance, the introduction of a Furyl-alanine residue can disrupt or stabilize helical structures, influence β-turn formation, or alter the overall fold of a peptide.[10][11][12] This conformational modulation is a powerful tool for optimizing peptide scaffolds to achieve desired biological activities.
Caption: Substitution of Phenylalanine with Furyl-alanine impacts peptide conformation.
Modulation of Biological Activity: A Case Study on Receptor Binding
The functional consequences of Phe to Fal substitution are most evident in the context of peptide-receptor interactions. The altered side chain properties of Furyl-alanine can significantly impact binding affinity and selectivity.
Consider a hypothetical peptide ligand that binds to a G protein-coupled receptor (GPCR). The binding pocket of the receptor may have specific requirements for hydrophobicity, hydrogen bonding, and steric bulk.
-
Scenario 1: Enhanced Affinity: If the receptor pocket has a hydrogen bond donor in proximity to the ligand's aromatic side chain, the oxygen atom of the furan ring in Furyl-alanine could form a favorable hydrogen bond, leading to enhanced binding affinity compared to the Phenylalanine-containing peptide.
-
Scenario 2: Altered Selectivity: The distinct electronic and steric profile of the furan ring might favor binding to a different receptor subtype compared to the phenyl ring, thereby altering the selectivity profile of the peptide.
The formyl peptide receptors (FPRs) are an example of a receptor family where ligand recognition is sensitive to the nature of the amino acid side chains.[13][14][15] While direct comparative studies on Phe vs. Fal in FPR ligands are not extensively documented in the provided search results, the principles of ligand-receptor interactions suggest that such a substitution would likely modulate receptor activation.[13]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(3-Furyl)-L-alanine - Creative Peptides [creative-peptides.com]
- 9. 2-(2-Furyl)alanine | C7H9NO3 | CID 13635559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Folding and conformational consequences of glycine to alanine replacements at different positions in a collagen model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The polyproline II conformation in short alanine peptides is noncooperative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neighbor effect on conformational spaces of alanine residue in azapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Biological Activity Assays of Furan-Containing Peptide Analogues
For researchers, scientists, and drug development professionals, the integration of heterocyclic moieties like furan into peptide structures presents a compelling strategy for discovering novel therapeutics. The furan ring, a five-membered aromatic heterocycle, is not merely a passive scaffold; its unique electronic and steric properties can significantly enhance the biological activity, selectivity, and pharmacokinetic profiles of peptide analogues.[1][2] This guide provides an in-depth comparison of key biological activity assays for evaluating these promising compounds, grounded in field-proven insights and established protocols.
The rationale for incorporating furan into peptides is multifaceted. It can act as a bioisostere for phenyl rings, offering altered hydrophilicity and metabolic stability.[1] Furthermore, the electron-rich nature of the furan ring can facilitate critical π–π stacking and hydrogen bonding interactions with biological targets, often leading to enhanced binding affinity.[1][2] From anticancer to antimicrobial applications, the versatility of the furan scaffold is well-documented.[3][4][5] This guide will navigate the essential assays required to characterize and compare the efficacy of these analogues.
Comparative Analysis of Key Biological Activity Assays
The selection of an appropriate assay is contingent upon the therapeutic target and the anticipated biological effect of the furan-containing peptide analogue. Here, we compare fundamental in vitro and cell-based assays, providing the "why" behind the "how" for each experimental choice.
Table 1: At-a-Glance Comparison of Primary Assay Types
| Assay Type | Primary Endpoint | Key Advantages | Common Readouts | Throughput |
| Anticancer Cytotoxicity | Cell Viability/Proliferation | Direct measure of cytotoxic effect; well-established protocols. | IC50 values from dose-response curves. | High |
| Antimicrobial Susceptibility | Microbial Growth Inhibition | Determines direct effect on bacterial or fungal pathogens. | Minimum Inhibitory Concentration (MIC). | High |
| Enzyme Inhibition | Catalytic Activity of a Target Enzyme | Mechanistic insight; useful for target-based drug design. | IC50, Ki values. | Medium to High |
| Receptor Binding | Ligand-Receptor Interaction | Quantifies binding affinity and specificity. | Kd, Bmax values. | Medium |
I. Anticancer Cytotoxicity Assays: A Case Study with Furan-Conjugated Tripeptides
Recent studies have demonstrated the potent anticancer activity of furan-conjugated tripeptides against human cervical cancer cells (HeLa).[6][7] This provides an excellent case study for comparing cytotoxicity assays.
A. The Foundational Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Causality Behind Experimental Choices: The MTT assay is often the first-line choice for screening compound libraries due to its simplicity, low cost, and high-throughput capability. It provides a robust initial assessment of a compound's ability to reduce cell viability, a hallmark of effective anticancer agents.
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing peptide analogues in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Mechanistic Insights: Mitochondrial Membrane Potential Assay
For promising candidates identified in the primary screen, it's crucial to delve into the mechanism of action. One furan-conjugated tripeptide, Fur-2-Nal-Ala-Phe-CONH2, was found to induce a loss of mitochondrial membrane potential.[6][7]
Causality Behind Experimental Choices: The loss of mitochondrial membrane potential is a key indicator of apoptosis. Assays like those using the fluorescent dye Rhodamine 123 can confirm if the cytotoxic effect observed in the MTT assay is due to the induction of programmed cell death, providing valuable mechanistic information.
Caption: Workflow for Mitochondrial Membrane Potential Assay.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Peptide Sequence | Modification | Target Cell Line | IC50 (µM) | Reference |
| Analogue 1 | 2-Nal-Ala-Phe | α-furoic acid | HeLa | 0.28 | [6][7] |
| Analogue 2 | (Hypothetical) | 5-nitrofuran | HeLa | Data to be determined | N/A |
| Doxorubicin | N/A | N/A | HeLa | ~0.1 | (Literature Value) |
II. Antimicrobial Susceptibility Testing
Furan derivatives have a long history as antimicrobial agents.[1][5] When incorporated into peptides, they can enhance potency against various bacterial and fungal strains.[8]
A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind Experimental Choices: The broth microdilution method is a gold standard for determining MIC. It is quantitative, reproducible, and suitable for testing a large number of compounds against multiple microbial strains simultaneously.
-
Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the furan-containing peptide analogue in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
B. Visualizing the Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
III. Enzyme Inhibition Assays
Many furan-containing compounds exert their biological effects by inhibiting specific enzymes.[1] For peptide analogues designed with a specific enzyme target in mind, such as a protease or kinase, a direct inhibition assay is essential.
A. Case Study: ACE (Angiotensin-Converting Enzyme) Inhibition
Bioactive peptides derived from food sources are known to exhibit ACE inhibitory activity, which is relevant for managing hypertension.[9] Furan-containing peptides could be designed to target this enzyme.
Causality Behind Experimental Choices: A fluorometric assay provides a sensitive and continuous method to measure enzyme activity. The use of a specific substrate that releases a fluorescent product upon cleavage by the enzyme allows for precise quantification of inhibition.
-
Reagent Preparation: Prepare solutions of ACE enzyme, a fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH), and the furan-containing peptide inhibitor in assay buffer.
-
Assay Setup: In a 96-well black plate, add the ACE enzyme and varying concentrations of the peptide inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Trustworthiness and Self-Validation
Every protocol described is designed as a self-validating system. The inclusion of appropriate controls is non-negotiable:
-
Vehicle Controls: To account for any effects of the solvent used to dissolve the compounds.
-
Positive Controls: A known active compound to ensure the assay is performing as expected.
-
Negative Controls: To establish a baseline and confirm that the observed effects are compound-specific.
By adhering to these principles and meticulously executing the described assays, researchers can generate reliable and comparable data, paving the way for the development of the next generation of furan-based peptide therapeutics.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
-
Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company.
-
A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences.
-
Pharmacological activity of furan derivatives. World of Chemicals.
-
Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. National Institutes of Health.
-
Screening of Bioactive Peptides Using an Embryonic Stem Cell-Based Neurodifferentiation Assay. PubMed Central.
-
Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. PubMed Central.
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed Central.
-
Furan-modified peptides for crosslinking to GPCRs. Ghent University Library.
-
(PDF) Furan-Conjugated Tripeptides as Potent Antitumor Drugs. ResearchGate.
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed.
-
In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. Food and Drug Administration.
-
In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. PubMed Central.
-
Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc..
-
In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. Food and Drug Administration.
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central.
-
Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate.
-
Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate.
-
Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar.
-
A) Bioactive natural products containing a furan ring (blue) or 3-furoic acid moiety (red). ResearchGate.
-
Manufacturing of Plant-Based Bioactive Peptides Using Enzymatic Methods to Meet Health and Sustainability Targets of the Sustain. Frontiers.
-
Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI.
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences.
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. frontiersin.org [frontiersin.org]
A Senior Application Scientist's Guide to Enhancing Peptide Enzymatic Stability with Unnatural Amino Acids
For researchers and drug developers, the therapeutic promise of peptides is immense, offering high specificity and low toxicity. However, this potential is often curtailed by a critical flaw: rapid degradation by proteases in the body.[1][2] This guide provides an in-depth comparison of strategies employing unnatural amino acids to overcome this challenge, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind these modifications and provide robust protocols for their validation.
The Challenge: The Fleeting Lifespan of Natural Peptides
The journey of a peptide therapeutic in vivo is fraught with peril. The peptide bond, the very backbone of its structure, is the primary target for a vast army of enzymes called proteases.[3] These enzymes, essential for normal physiological protein turnover, readily recognize and cleave the peptide bonds of therapeutic peptides, drastically shortening their half-life and limiting their bioavailability.[1][4]
Proteolysis is the enzymatic hydrolysis of these peptide bonds.[5] Key culprits in the gastrointestinal tract and bloodstream include serine proteases like trypsin and chymotrypsin, which exhibit specificity for cleaving bonds adjacent to particular amino acid residues.[6][7] Trypsin, for instance, typically cleaves after positively charged residues like lysine (Lys) and arginine (Arg), while chymotrypsin targets large hydrophobic residues such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).[7][8] The process involves the enzyme's active site binding to a specific sequence on the peptide, followed by a nucleophilic attack that hydrolyzes the peptide bond.[5][6]
To create viable peptide drugs, we must outsmart these enzymes. The most effective strategy is to modify the peptide's structure in a way that makes it unrecognizable to proteases, without compromising its therapeutic activity. This is where unnatural amino acids become indispensable tools.[9][10]
Caption: Mechanism of protease-mediated peptide degradation.
Comparative Analysis of Stability-Enhancing Unnatural Amino Acids
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a diverse toolkit to enhance proteolytic resistance. The choice of modification depends on the specific peptide sequence, its target, and the primary proteases responsible for its degradation.
N-Methylation: A Subtle Shield
N-methylation involves replacing the hydrogen atom on a peptide bond's nitrogen with a methyl group.[11] This seemingly minor alteration has profound effects on enzymatic stability.
-
Mechanism of Action: The primary protective mechanism is steric hindrance. The added methyl group disrupts the hydrogen-bonding pattern that proteases use for recognition and binding.[12] This steric shield effectively "hides" the scissile peptide bond from the enzyme's active site, inhibiting cleavage.[12] A single N-methylation can confer protection over a four-residue window, demonstrating its significant local impact.[12][13] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into its bioactive conformation and further prevent enzyme binding.[11][13]
-
Performance & Comparison: N-methylation is a highly effective strategy for improving stability against a broad range of proteases. It has been shown to significantly increase the half-life of peptides in human serum and plasma.[14][15] Unlike more drastic modifications, it often preserves the side-chain functionalities crucial for biological activity. However, the introduction of N-methyl groups can increase hydrophobicity, potentially affecting solubility.[13]
| Peptide Analog | Modification | Half-life in Serum | Fold Increase | Reference |
| Parent Peptide | None | ~ minutes | - | [14] |
| N-Me Analog | N-methylation at cleavage site | > hours | > 100x | [14] |
D-Amino Acid Substitution: The Chiral Mirror
Natural proteins and the proteases that degrade them are chiral, composed exclusively of L-amino acids. By strategically replacing a key L-amino acid at a cleavage site with its D-enantiomer, we can create a peptide that is effectively invisible to these enzymes.[16]
-
Mechanism of Action: Proteases have highly specific, three-dimensional active sites that have evolved to recognize the L-configuration of amino acid residues. A D-amino acid simply does not fit correctly into the binding pocket, preventing the enzyme from catalyzing the hydrolysis of the adjacent peptide bond.[17][18] This strategy is particularly effective at known protease cleavage sites.[17]
-
Performance & Comparison: The substitution of L-amino acids with D-amino acids can lead to remarkable increases in stability against specific proteases like trypsin and in complex biological fluids like plasma.[19][20] In one study, replacing all L-Lys and L-Arg residues in an antimicrobial peptide with their D-counterparts resulted in a derivative (DP06) with over 60% of the peptide remaining intact after 24 hours in human plasma, whereas the parent peptide was completely degraded much sooner.[19] However, a potential drawback is that such a substitution can sometimes alter the peptide's secondary structure and reduce its biological activity or, in some cases, induce toxicity.[16][21] Therefore, substitutions must be chosen carefully.
| Peptide Derivative | Modification | % Remaining (Trypsin, 18h) | % Remaining (Plasma, 24h) | Reference |
| Pep05 (Parent) | All L-amino acids | 0% | <10% | [19] |
| DP06 | All L-Lys/Arg replaced with D-Lys/Arg | 15% | >60% | [19] |
| UP09 | Single Aib at N-terminus | Not specified for trypsin | >30% | [19] |
β-Amino Acids: Rewriting the Backbone
While natural α-amino acids have the amino and carboxyl groups attached to the same carbon (the α-carbon), β-amino acids have an additional carbon atom separating these groups.[22] Incorporating them into a peptide chain fundamentally alters the backbone structure.
-
Mechanism of Action: The altered spacing of the peptide backbone in β-peptides or α,β-hybrid peptides creates conformations that are not recognized by natural proteases.[23][24] The geometry of the peptide bond and the surrounding atoms is sufficiently different to prevent effective binding to the enzyme's active site.[18] Peptides composed entirely of β-amino acids are almost completely resistant to proteolysis.[22][24]
-
Performance & Comparison: The inclusion of β-amino acids is a powerful strategy for conferring high levels of enzymatic stability.[18][25] Even the incorporation of a single β-amino acid can significantly hinder cleavage near the modification site.[22] The challenge with β-peptides lies in retaining biological activity, as the altered backbone can change the spatial orientation of the side chains that interact with the target receptor.[24] Therefore, a common approach is to create α,β-hybrid peptides to balance stability and activity.[24]
α,α-Disubstituted Amino Acids: Imposing Rigidity
In these analogs, the hydrogen atom on the α-carbon is replaced with a second side chain, such as a methyl group (as in aminoisobutyric acid, Aib).[26][27]
-
Mechanism of Action: Similar to N-methylation, the additional substituent on the α-carbon provides steric hindrance that blocks protease access to the peptide backbone.[19] Furthermore, these amino acids severely restrict the conformational freedom of the peptide chain, often inducing stable helical or extended structures.[26][27] This pre-organization can both enhance binding to the desired target and prevent the peptide from adopting the conformation required for protease binding.
-
Performance & Comparison: α,α-disubstituted amino acids, particularly Aib, are highly effective at enhancing stability. The incorporation of a single Aib residue at the N-terminus of an antimicrobial peptide (UP09) was shown to afford remarkably enhanced plasma stability and improved in vivo activity.[19] This modification is a valuable tool for stabilizing helical peptides and protecting the termini from exopeptidases.[28]
Experimental Validation: Protocols for Assessing Enzymatic Stability
Objective comparison requires robust, reproducible experimental data. The following protocols outline standard methodologies for quantifying the stability of modified peptides.
Experimental Workflow Overview
A typical stability assay involves incubating the peptide in a relevant biological matrix (e.g., protease solution, human plasma), stopping the reaction at various time points, processing the sample to remove interfering proteins, and quantifying the remaining intact peptide using chromatography.[29][30]
Caption: A typical workflow for an in vitro peptide stability assay.
Protocol 1: In Vitro Protease Stability Assay (Trypsin)
This assay directly measures the resistance of a peptide to a specific, purified protease.
-
Objective: To determine the half-life of a peptide in the presence of trypsin.
-
Materials:
-
Test Peptide and Control Peptide (unmodified parent sequence), purified to >95%
-
Trypsin (TPCK-treated, to avoid chymotrypsin activity)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching/Precipitation Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
-
-
Methodology:
-
Preparation: Prepare a stock solution of the test peptide and control peptide (e.g., 1 mg/mL in water). Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Reaction Setup: In a microcentrifuge tube, combine 90 µL of Assay Buffer and 5 µL of the peptide stock solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 5 µL of the trypsin stock solution (final enzyme:peptide ratio typically ranges from 1:20 to 1:100 w/w). Vortex gently. This is your t=0 sample point (immediately quench as described below).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of Quenching Solution (e.g., 20 µL of 10% TCA). Vortex and incubate on ice for 10 minutes.[31] The choice of quenching agent is critical; strong acids like TCA are effective but can sometimes cause loss of the analyte peptide itself.[29][32] Organic solvents like acetonitrile are often a better choice.[29]
-
Sample Cleanup: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated trypsin and any protein fragments.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[29]
-
Protocol 2: Human Plasma Stability Assay
This assay provides a more physiologically relevant measure of stability by exposing the peptide to the complex mixture of proteases present in blood plasma.
-
Objective: To determine the half-life of a peptide in human plasma.
-
Materials:
-
Test Peptide and Control Peptide
-
Human Plasma (pooled, heparinized or EDTA-treated)
-
Precipitation Solution: Acetonitrile (ACN) with 1% formic acid (or other internal standard).
-
LC-MS system is highly recommended for its sensitivity and specificity in a complex matrix.
-
-
Methodology:
-
Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any cryoprecipitates. Keep on ice.
-
Reaction Setup: Pre-warm an aliquot of plasma (e.g., 190 µL) to 37°C in a microcentrifuge tube.
-
Initiation: Add 10 µL of the peptide stock solution (e.g., 1 mg/mL) to the pre-warmed plasma. Vortex gently. This is the t=0 time point.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes, 24 hours), withdraw an aliquot (e.g., 50 µL).
-
Precipitation: Immediately add the plasma aliquot to a tube containing a 2- to 3-fold excess of cold Precipitation Solution (e.g., 150 µL of ACN with internal standard). Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Sample Cleanup: Incubate on ice for 20 minutes, then centrifuge at high speed (14,000 x g) for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to an LC-MS vial for analysis. Monitor the disappearance of the parent peptide mass signal over time. The use of an internal standard helps correct for variations in sample processing and instrument response.
-
Data Analysis: Calculate the ratio of the parent peptide peak area to the internal standard peak area at each time point. Plot this ratio (or percentage remaining) versus time and calculate the half-life (t½).[19][29]
-
Conclusion
The inherent instability of natural peptides is a significant barrier to their clinical translation. However, the strategic incorporation of unnatural amino acids provides a powerful and versatile toolkit to overcome this limitation. By understanding the mechanisms of proteolytic degradation, researchers can make informed choices about which modifications—be it N-methylation, D-amino acid substitution, backbone extension with β-amino acids, or conformational constraint with α,α-disubstituted residues—are best suited for their therapeutic candidate. Each strategy offers a unique balance of enhanced stability, retained biological activity, and synthetic feasibility. Rigorous experimental validation using standardized protocols, as detailed in this guide, is the final, essential step to confirming the success of these designs and advancing the next generation of potent and durable peptide therapeutics.
References
-
Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
-
Sarvepalli, S., et al. (2019). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of Biological Chemistry. [Link]
-
ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. [Link]
-
Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [Link]
-
Caballero, A., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
De Marco, R. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
-
Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. [Link]
-
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
-
Zhang, M., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 26(11), 3192. [Link]
-
Varghese, R. J., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. bioRxiv. [Link]
-
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]
-
Sarvepalli, S., et al. (1999). Pathway for Degradation of Peptides Generated by Proteasomes. Semantic Scholar. [Link]
-
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Semantic Scholar. [Link]
-
Wikipedia. Proteolysis. [Link]
-
ResearchGate. (2019). Beta-amino acids: versatile peptidomimetics. [Link]
-
Ito, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. [Link]
-
Harrison, R. S., et al. (2010). Synthesis of Stabilized Alpha-Helical Peptides. PubMed Central. [Link]
-
Singh, Y., et al. (2015). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
van der Meulen, N. P., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2322. [Link]
-
BAP, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
BAP, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Strøm, M. B. (2013). Serum Stability of Peptides. Springer Nature Experiments. [Link]
-
BAP, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Britannica. (2025). Proteolysis. [Link]
-
Meister, D., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 14(6), e0217426. [Link]
-
D'Hondt, M., et al. (2022). Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]
-
Reimer, J. M., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Central Science, 8(7), 955-964. [Link]
-
Klett, K. C., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
ResearchGate. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. [Link]
-
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]
-
ResearchGate. (2022). A) Proteolytic stability of the peptides in a trypsin solution. B) Proteolytic stability of peptides in chymotrypsin solution. [Link]
-
Kumar, S., et al. (2018). Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
Navarro, P., et al. (2021). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. PubMed Central. [Link]
-
Yang, Y., et al. (2015). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry, 13(28), 7673-6. [Link]
-
ResearchGate. (2002). Thermal Stability of α-Chymotrypsin, Native and Chemically Modified, Inside Reverse Micelles During Peptide Synthesis. [Link]
-
2A Biopharma. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]
-
Kim, D., et al. (2017). Effects of Concentration and Reaction Time of Trypsin, Pepsin, and Chymotrypsin on the Hydrolysis Efficiency of Porcine Placenta. PubMed Central. [Link]
-
Chondrex, Inc. Trypsin Activity Assay. [Link]
-
Zhang, M., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. PubMed Central. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. | Semantic Scholar [semanticscholar.org]
- 5. Proteolysis - Wikipedia [en.wikipedia.org]
- 6. Proteolysis | Protein Degradation, Enzymes & Peptides | Britannica [britannica.com]
- 7. Effects of Concentration and Reaction Time of Trypsin, Pepsin, and Chymotrypsin on the Hydrolysis Efficiency of Porcine Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 9. researchgate.net [researchgate.net]
- 10. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 20. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 26. researchgate.net [researchgate.net]
- 27. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 32. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Guide to Stubborn Bonds: A Comparative Study of Coupling Reagents for Hindered Amino Acids
For the Modern Peptide Chemist: Navigating the Challenges of Sterically Demanding Couplings
Researchers, scientists, and drug development professionals constantly push the boundaries of peptide synthesis, often venturing into the challenging territory of sterically hindered amino acids. These bulky residues, such as α,α-disubstituted amino acids (e.g., Aib) and N-methylated amino acids, are crucial for designing peptides with enhanced proteolytic stability, improved pharmacokinetic profiles, and constrained conformations. However, their very nature presents a significant hurdle in the delicate dance of peptide bond formation. The steric bulk around the amine or carboxylic acid functionality can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of racemization, thereby compromising the integrity of the final peptide.
This guide, designed for the discerning scientist, moves beyond a simple catalog of reagents. It offers a deep, comparative analysis of the most effective modern coupling reagents, grounded in experimental data and mechanistic understanding. We will explore the causality behind experimental choices, empowering you to select the optimal reagent and conditions for your most demanding synthetic challenges.
The Challenge of the Crowded Transition State
The formation of a peptide bond is a nucleophilic acyl substitution reaction. A coupling reagent's role is to activate the carboxylic acid of one amino acid, transforming the hydroxyl group into a better leaving group and making the carbonyl carbon more electrophilic for the incoming amine of the next amino acid.[1] With hindered amino acids, the bulky side chains or N-alkylation physically obstruct this approach, creating a crowded transition state that is energetically unfavorable.[2] This steric clash is the primary reason for sluggish and incomplete reactions.
Furthermore, the electronic nature of the amino acid can also play a role. For instance, the nucleophilicity of the amine in an N-methylated amino acid is reduced compared to a primary amine, further slowing the reaction rate.[3]
A Comparative Analysis of Modern Coupling Reagents
The evolution of coupling reagents has been driven by the need to overcome these steric and electronic barriers. While classical carbodiimides like DCC and DIC have their place, the advent of phosphonium and aminium/uronium salts has revolutionized the synthesis of complex peptides.[4] These reagents generally offer faster reaction rates and are less prone to side reactions when coupling hindered residues.[4][5]
Here, we compare some of the most effective and commonly used coupling reagents for hindered amino acids, with a focus on their performance in terms of yield, reaction time, and suppression of racemization.
Onium Salts: The Powerhouses of Peptide Synthesis
Onium salts, which include both aminium/uronium and phosphonium types, are currently the reagents of choice for most challenging couplings.[4] They react with the carboxylic acid to form a highly reactive active ester, which then readily couples with the amine component.
Aminium/Uronium Salts: HATU, HBTU, and COMU
These reagents are characterized by a guanidinium or uronium core.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : For a long time, HBTU has been a workhorse in peptide synthesis. It activates carboxylic acids via the formation of a HOBt (1-hydroxybenzotriazole) ester. While effective for many standard couplings, its performance can be sluggish with severely hindered amino acids.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : HATU is structurally similar to HBTU but incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating the rate of aminolysis and reducing racemization. This makes HATU significantly more efficient than HBTU for coupling hindered amino acids.[7][8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : COMU is a third-generation uronium salt that incorporates OxymaPure (ethyl (hydroxyimino)cyanoacetate) as the activating agent.[9] COMU boasts coupling efficiencies comparable to or even exceeding HATU in some cases, with the added benefits of being non-explosive and having better solubility.[4][9] It has proven to be highly effective for coupling sterically demanding and N-methylated amino acids.[9]
Phosphonium Salts: PyBOP and PyAOP
Phosphonium salts are another powerful class of coupling reagents.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : PyBOP is a well-established phosphonium reagent that, like HBTU, forms a HOBt active ester. It is known for its high coupling efficiency and is a viable alternative to HBTU.[10]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : Similar to the HBTU/HATU relationship, PyAOP is the HOAt-based counterpart of PyBOP. The presence of HOAt makes PyAOP a more potent coupling reagent, particularly for challenging couplings such as those involving N-methylated amino acids.[10]
Quantitative Performance Comparison
The following table summarizes the performance of these key coupling reagents in the context of hindered amino acid couplings, drawing from various studies. It's important to note that direct, one-to-one comparisons across different studies can be challenging due to variations in substrates, reaction conditions, and analytical methods. However, general trends in reactivity and efficiency are well-documented.
| Coupling Reagent | Hindered System Example | Typical Yield | Typical Reaction Time | Racemization | Key Advantages |
| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yields[6] | Room Temperature[6] | Low | Well-established, cost-effective. |
| HATU | Fmoc-Aib-Aib-Resin | High[11] | 1-2 hours[11] | Very Low[8] | Highly efficient, fast kinetics, low racemization.[7][8] |
| COMU | Fmoc-Aib-Aib-Resin | High[9] | 1-hour double coupling[11] | Low[9] | High efficiency, safer (non-explosive), good solubility.[4][9] |
| PyBOP | Various Hindered Systems | >90% Conversion[11] | 16 hours[11] | Low | High efficiency, non-toxic byproducts compared to BOP.[4] |
| PyAOP | N-methylated amino acids | High[10] | Varies | Low[10] | Very effective for N-methylated amino acids.[10] |
Mechanistic Insights: Why the Reagent Matters
The superiority of reagents like HATU and COMU lies in the nature of the active esters they form.
Caption: General workflow for peptide bond formation using onium salt coupling reagents.
The OAt ester formed by HATU and the Oxyma ester formed by COMU are more reactive than the OBt ester formed by HBTU and PyBOP. This increased reactivity is due to the lower pKa of HOAt and OxymaPure compared to HOBt, making them better leaving groups. The enhanced reactivity of the active ester accelerates the rate-limiting aminolysis step, which is particularly beneficial when the incoming amine is sterically hindered.
Experimental Protocols: A Practical Guide
To ensure the successful incorporation of hindered amino acids, meticulous attention to experimental detail is paramount. The following are representative protocols for solid-phase peptide synthesis (SPPS) using some of the most effective coupling reagents.
Protocol 1: Standard HATU Coupling for a Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol is a general guideline for manual solid-phase peptide synthesis using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-Aib-OH (or other hindered amino acid) (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)[12]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[12]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. For particularly difficult couplings, a double coupling (repeating the coupling step) may be necessary.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). The Kaiser test may give a false negative with some hindered N-terminal amines; in such cases, a small sample of resin can be cleaved and analyzed by mass spectrometry.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol 2: COMU-Mediated Coupling for a Hindered Amino Acid
This protocol is similar to the HATU protocol, highlighting the versatility of modern onium salt reagents.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-hindered amino acid (3-5 equivalents)
-
COMU (2.9-4.5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, DCM, 20% Piperidine in DMF
Procedure:
The procedure is analogous to the HATU protocol. The key difference is the substitution of HATU with COMU in the coupling step. Pre-activation times and coupling times are generally similar.
Caption: A simplified workflow for coupling a hindered amino acid using SPPS.
Troubleshooting and Optimization
Even with the most powerful coupling reagents, challenges can arise. Here are some key considerations for troubleshooting and optimization:
-
Solvent Choice: DMF is the most common solvent for SPPS. In cases of severe peptide aggregation, using more polar solvents like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic agents can be beneficial.
-
Double Coupling: For extremely difficult couplings, performing the coupling reaction twice (a "double couple") before moving to the next deprotection step can significantly improve the yield of the desired peptide.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions, particularly for hindered amino acids.[13] This technique can reduce reaction times and improve coupling efficiency.
-
Choice of Base: While DIPEA is the most common base, for couplings that are particularly prone to racemization, a weaker base such as N-methylmorpholine (NMM) or collidine may be advantageous.[4]
Conclusion: An Empowered Approach to Peptide Synthesis
The synthesis of peptides containing sterically hindered amino acids is no longer an insurmountable obstacle. The development of advanced coupling reagents, particularly onium salts like HATU and COMU, has provided peptide chemists with powerful tools to tackle these challenges. By understanding the underlying principles of steric hindrance, the mechanisms of different coupling reagents, and by employing optimized protocols, researchers can confidently incorporate these valuable building blocks into their peptide designs. The ability to efficiently synthesize these complex peptides opens up new avenues for the development of novel therapeutics and research tools with enhanced properties.
References
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
- BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Bionauts. (2025). Synthesis of Peptides Combining α-Disubstituted Amino Acids (Aib) and N-Methyl Amino Acids.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (2025). What is coupling reagents in peptide synthesis?. [Link]
- Cariello, D., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(12), 1086-1105.
- Spencer, J. R., & Grathwohl, C. (1994). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 44(4), 327-333.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Roodbeen, R., van der Veken, P., & de Visser, P. C. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 119-130). Humana Press, Totowa, NJ.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- BenchChem. (2025).
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5843-5846.
- Dudash Jr, J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative study of selected coupling reagents in dipeptide synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Validation of Unnatural Amino Acid Incorporation by MS/MS
For researchers at the vanguard of protein engineering, drug development, and synthetic biology, the site-specific incorporation of unnatural amino acids (UAAs) is a transformative technology. It unlocks proteins with novel chemical functionalities, from bioorthogonal handles for "click" chemistry to photocrosslinkers for mapping interactions. However, the promise of this technology rests on a critical, and often challenging, verification step: confirming that the UAA has been incorporated with high fidelity at the intended site.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating UAA incorporation. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that your validation strategy is not just a routine procedure, but a self-validating system that produces trustworthy and publishable data.
The Imperative of Validation: Why Trust, But Verify?
The incorporation of UAAs, most commonly through the amber stop codon (UAG) suppression methodology, is a complex biological process.[1] An engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair is designed to recognize the UAA and insert it in response to the UAG codon.[] However, several outcomes are possible:
-
Successful Incorporation: The UAA is inserted at the target UAG codon.
-
Truncation: The ribosome recognizes the UAG as a stop codon, leading to a truncated protein product.
-
Miscalonylation: A natural amino acid is incorporated by the orthogonal pair or by endogenous tRNAs.
Mass spectrometry (MS) is the gold standard for distinguishing between these possibilities, offering definitive confirmation and even quantification of incorporation efficiency.[][3]
The Core Workflow: From Protein to Proof
The most robust and widely used method for validating UAA incorporation is a "bottom-up" proteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This workflow involves enzymatically digesting the protein into smaller peptides, which are more amenable to mass spectrometric analysis.
Caption: High-level workflow for MS/MS validation of UAA incorporation.
Part 1: The Experimental Protocol - A Self-Validating Approach
This protocol details a standard bottom-up workflow. The key to trustworthiness lies in the inclusion of proper controls.
Essential Controls:
-
Positive Control: The purified protein expressed under conditions that include the UAA.
-
Negative Control (-UAA): A parallel expression culture where the UAA is omitted from the media. This is crucial to confirm that the mass shift observed is UAA-dependent and not from an unexpected post-translational modification (PTM).
-
Wild-Type (WT) Control: The protein expressed without the UAG mutation. This helps identify the native peptide in the MS analysis.
Step-by-Step Methodology: In-Solution Tryptic Digestion
-
Protein Quantification & Normalization:
-
Accurately determine the concentration of your purified protein samples (Positive, -UAA, WT) using a method like the Bradford assay.
-
Normalize the starting amount for each sample to 20-50 µg in a low-volume microfuge tube.
-
-
Denaturation and Reduction:
-
Bring the volume of each sample to 90 µL with a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).
-
Add 5 µL of 200 mM Dithiothreitol (DTT). Vortex gently.
-
Incubate at 37°C for 1 hour.
-
Causality: Denaturation with urea unfolds the protein, making cleavage sites accessible to the protease. Reduction with DTT breaks disulfide bonds.
-
-
Alkylation:
-
Cool samples to room temperature.
-
Add 5 µL of 400 mM Iodoacetamide (IAA). Vortex gently.
-
Incubate in the dark at room temperature for 45 minutes.
-
Causality: Alkylation with IAA permanently modifies the reduced cysteine residues, preventing disulfide bonds from reforming. This step is critical for consistent digestion and chromatographic performance.
-
-
Digestion:
-
Dilute the urea concentration to <1 M by adding 900 µL of 100 mM Tris-HCl, pH 8.5. High urea concentrations inhibit trypsin activity.
-
Add sequencing-grade modified trypsin at a 1:50 ratio (enzyme:protein, w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction to pH <3 by adding trifluoroacetic acid (TFA) to a final concentration of 0.5-1%. This stops the digestion.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with MS analysis.
-
Elute peptides and dry them completely in a vacuum centrifuge. Reconstitute in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Part 2: The Analysis - Choosing Your Tools Wisely
The power of MS/MS lies in its ability to isolate a peptide of interest (MS1), fragment it, and then analyze the resulting fragment ions (MS2) to determine the amino acid sequence.
Fragmentation Methods: A Comparative Overview
The choice of fragmentation method is critical and depends on the chemical nature of your UAA's side chain.
| Fragmentation Method | Mechanism | Advantages for UAA Analysis | Disadvantages/Considerations |
| Collision-Induced Dissociation (CID) | Inert gas collision | Well-characterized, good for standard peptides. Generates primarily b- and y-ions. | Low-energy; may not efficiently fragment the peptide backbone. Labile UAA side chains or PTMs can be lost. |
| Higher-Energy C-trap Dissociation (HCD) | Inert gas collision in HCD cell | Higher energy leads to more complete fragmentation and detection of low-mass reporter ions. Generally provides richer spectra than CID. | Can still result in the loss of labile side chains. |
| Electron-Transfer Dissociation (ETD) | Anion-induced electron transfer | A "gentle" technique that cleaves the peptide backbone (c- and z-ions) while preserving labile modifications and side chains.[4] | Less efficient for doubly charged precursor ions. Can be slower than CID/HCD. |
Expert Insight: For UAAs with large, complex, or chemically sensitive side chains, ETD is often the superior choice as it provides sequence information without destroying the very moiety you are trying to detect. For simpler UAAs, HCD provides high-quality, information-rich spectra.
Data Analysis: Finding the Needle in the Haystack
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database.
-
Crucial Step: Your database MUST contain the sequence of your target protein.
-
To identify the UAA-containing peptide, you define the UAA as a variable modification on the canonical amino acid that was replaced at the UAG site (e.g., a modification on Lysine if the UAG replaced a Lys codon). The mass shift will be the mass of the UAA minus the mass of the canonical amino acid. Some modern software, like MSFragger (used in FragPipe), allows you to define entirely new amino acid residues.[5]
-
-
Manual Validation:
-
Even with a successful database hit, manual inspection of the MS/MS spectrum is the ultimate confirmation.
-
Look for a continuous series of b- and/or y-ions that "walk" you through the peptide sequence.
-
The mass difference between adjacent fragment ions should correspond to the residue masses in the peptide sequence. The key is to confirm the mass jump at the site of incorporation corresponds precisely to the mass of the UAA.
-
Caption: Decision tree for selecting the optimal fragmentation method.
Part 3: Beyond Simple Confirmation - Alternative & Quantitative Methods
While bottom-up proteomics confirms incorporation, other MS-based methods and complementary techniques provide a more complete picture.
| Method | Description | Advantages | Limitations |
| Top-Down/Intact Mass Analysis | The purified, intact protein is directly infused into the mass spectrometer without digestion. | Provides the exact mass of the full-length protein, giving a clear indication of successful incorporation vs. truncation. | Requires very pure samples. Provides no information on the site of incorporation. Less sensitive than bottom-up. |
| Western Blot | Uses an antibody that recognizes an epitope tag (e.g., His-tag, FLAG-tag) at the C-terminus of the protein. | A quick and easy way to assess the ratio of full-length protein to truncated product. | Does not confirm UAA incorporation, only that read-through of the stop codon occurred. |
| Fluorescence/Bioconjugation | If the UAA contains a bioorthogonal handle (e.g., an azide or alkyne), it can be selectively reacted with a fluorescent probe.[] | Provides functional confirmation that the incorporated UAA is accessible and reactive. Can be analyzed by in-gel fluorescence. | Indirect; does not provide sequence-level confirmation. |
| Quantitative MS (e.g., SRM/PRM) | Selected/Parallel Reaction Monitoring targets specific UAA-containing peptides and their wild-type counterparts for highly sensitive and accurate quantification. | The gold standard for measuring incorporation efficiency.[][6] | Requires more complex instrument setup and method development. |
Expert Insight: A truly comprehensive validation strategy often involves a combination of these techniques. For example, use Western blotting for a quick screen of expression clones, followed by bottom-up LC-MS/MS on the best candidate for definitive proof, and finally, employ quantitative MS if precise efficiency data is required for your application.
Conclusion
Validating the incorporation of unnatural amino acids is a non-trivial but essential step in harnessing their power. By understanding the principles behind the methodologies, selecting the appropriate fragmentation strategies, and employing a system of controls, researchers can move forward with confidence. Tandem mass spectrometry provides an unparalleled level of detail, offering definitive, sequence-specific proof that your engineered protein is exactly what you designed it to be. This analytical rigor is the bedrock upon which trustworthy and impactful science is built.
References
-
Proteomics - Wikipedia. Wikipedia. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Center for Biotechnology Information (NCBI). [Link]
-
Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. National Center for Biotechnology Information (NCBI). [Link]
-
(PDF) Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. ResearchGate. [Link]
-
Incorporation of non-canonical amino acids. National Center for Biotechnology Information (NCBI). [Link]
- Methods for proteomic profiling using non-natural amino acids.
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Royal Society of Chemistry. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. [Link]
-
Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]
-
Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
- In vivo incorporation of unnatural amino acids.
-
Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Wiley Online Library. [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]
-
PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. National Center for Biotechnology Information (NCBI). [Link]
-
Incorporation of Unnatural Amino Acids. Profacgen. [Link]
-
Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. arXiv. [Link]
-
Identification of amino acids with PTMs and the unnatural amino acid. ResearchGate. [Link]
-
Combined proteomic approaches for the identification of specific amino acid residues modified by 4-hydroxy-2-nonenal under physiological conditions. PubMed. [Link]
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]
-
Determining Non-natural aminoacid integration in an expressed protein. Reddit. [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Publications. [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Portland Press. [Link]
-
Reprogramming natural proteins using unnatural amino acids. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. reddit.com [reddit.com]
- 6. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Assessing Conformational Effects of β-Amino Acids in Peptides
For researchers, medicinal chemists, and drug development professionals, the incorporation of β-amino acids into peptides opens up a world of possibilities for creating novel therapeutics with enhanced stability and unique structural properties. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts a distinct conformational flexibility, leading to a diverse array of secondary structures such as helices, sheets, and turns.[1][2][3] Understanding and controlling these conformations is paramount to designing β-peptides with specific biological activities. This guide provides an in-depth comparison of the primary analytical techniques used to assess the conformational effects of β-amino acids in peptides, offering insights into the causality behind experimental choices and providing actionable protocols.
The Unique Structural Landscape of β-Peptides
The presence of an additional methylene unit in the backbone of β-amino acids leads to a departure from the familiar α-helices and β-sheets of α-peptides. Instead, β-peptides are known to form a variety of unique and stable secondary structures, including:
-
Helices: β-peptides can form various helical structures, distinguished by the number of atoms in the hydrogen-bonded ring. Common examples include the 10-helix, 12-helix, and 14-helix.[1][3] The stability of these helices can be influenced by the substitution pattern on the β-amino acid (β² vs. β³).[1][2]
-
Sheets: Similar to α-peptides, β-peptides can form sheet-like structures, which are implicated in the formation of fibrils and aggregates.[4]
-
Turns: β-peptides can also adopt various turn conformations, which are crucial for reversing the direction of the peptide backbone.[5][6][7]
The ability to predictably control these conformations is the cornerstone of rational β-peptide drug design. The following sections will delve into the analytical techniques that enable us to probe and understand these structures.
A Comparative Analysis of Key Analytical Techniques
Choosing the right analytical tool is critical for accurately characterizing the conformation of a β-peptide. Each technique offers a unique window into the peptide's structure, and often, a combination of methods provides the most comprehensive picture.
| Technique | Information Provided | State of Sample | Strengths | Limitations |
| Circular Dichroism (CD) Spectroscopy | Secondary structure estimation (helices, sheets, turns, random coil) | Solution | Rapid, requires small sample amount, sensitive to conformational changes | Provides a global average structure, can be ambiguous for complex structures and aromatic residues, deconvolution can be challenging for β-peptides |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, dynamics, intermolecular interactions | Solution | Provides atomic-level detail in a near-native environment, can study dynamics | Requires larger sample amounts, technically complex, limited by peptide size |
| X-ray Crystallography | High-resolution 3D structure in the solid state | Crystal | Provides precise atomic coordinates, unambiguous structure determination | Requires well-diffracting crystals (can be a major bottleneck), solid-state structure may not reflect solution conformation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure content, hydrogen bonding | Solution, solid, films | Versatile sample handling, can be used in various environments (e.g., lipid bilayers)[8][9][10], sensitive to hydrogen bonding | Provides information on secondary structure elements but not their arrangement, band overlap can complicate interpretation |
| Computational Modeling | Predicted 3D structures, conformational energy landscapes, dynamics | In silico | Can explore a vast conformational space, provides insights into structure-stability relationships, can guide experimental design | Accuracy is dependent on the force field and sampling method, requires experimental validation |
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[5] This technique is exquisitely sensitive to the regular, repeating secondary structures within a peptide.
Causality in Experimental Design
The choice of solvent is critical in CD experiments as it can significantly influence peptide conformation. A non-polar solvent like cyclohexane may favor intramolecular hydrogen bonding and ordered structures, while a polar solvent like water may disrupt these interactions.[7] Temperature and pH are also key parameters that can induce conformational changes.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Dissolve the purified β-peptide in a suitable, UV-transparent solvent (e.g., methanol, trifluoroethanol, or aqueous buffer).
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Data Acquisition:
-
Record CD spectra from approximately 260 nm to 190 nm at a controlled temperature.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra for β-peptide helices often show a maximum around 200 nm and a minimum around 215-220 nm.[11] However, the interpretation for β-peptides is less standardized than for α-peptides.
-
Workflow for CD Spectroscopy Analysis
Caption: Workflow for determining the 3D structure of a β-peptide in solution using NMR.
X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state. [12]While obtaining suitable crystals can be challenging, a successful crystal structure offers unambiguous proof of a specific conformation. [13][14]
Causality in Experimental Design
The crystallization process is often a trial-and-error endeavor. A wide range of conditions (precipitants, pH, temperature, peptide concentration) must be screened to find the one that favors the formation of well-ordered crystals. The incorporation of heavy atoms can aid in solving the phase problem, which is a critical step in structure determination. [12]
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that produce initial crystals to obtain larger, single crystals suitable for diffraction.
-
-
Data Collection:
-
Mount a single crystal and expose it to a focused beam of X-rays, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement or anomalous dispersion.
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Workflow for X-ray Crystallography
Caption: Workflow for determining the high-resolution structure of a β-peptide by X-ray crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Secondary Structure and Hydrogen Bonding
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its molecules. [8][10]The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation and is widely used to characterize secondary structure. [9][15][16]
Causality in Experimental Design
FTIR is highly versatile and can be used to analyze peptides in various states, including in solution, as a solid, or incorporated into lipid membranes. [8][9][10]This makes it a valuable tool for studying environmentally induced conformational changes. The use of polarized IR light can provide information on the orientation of secondary structural elements within an ordered sample, such as a lipid bilayer. [9]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solution studies, dissolve the peptide in a suitable solvent (e.g., D₂O, as the H₂O bending mode overlaps with the amide I band).
-
For solid-state studies, prepare a KBr pellet or cast a thin film of the peptide.
-
-
Data Acquisition:
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Collect a background spectrum of the solvent or KBr and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Analyze the position and shape of the amide I band. Different secondary structures have characteristic absorption frequencies (e.g., α-helices ~1655 cm⁻¹, β-sheets ~1630 cm⁻¹).
-
Deconvolution of the amide I band can provide a quantitative estimate of the different secondary structural elements.
-
Workflow for FTIR Secondary Structure Analysis
Sources
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta sheet - Wikipedia [en.wikipedia.org]
- 5. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 15. researchgate.net [researchgate.net]
- 16. revroum.lew.ro [revroum.lew.ro]
A Tale of Two Heterocycles: A Comparative Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid and its Thienyl Derivative in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer the ability to fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and receptor specificity. Among the myriad of available options, heterocyclic amino acids have garnered significant attention for their capacity to introduce novel structural and electronic features. This guide provides an in-depth comparison of two prominent examples: Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid and its corresponding 2-thienyl derivative. By examining their intrinsic chemical differences and performance in peptide synthesis, we aim to equip researchers with the knowledge to make informed decisions in their quest for next-generation therapeutics.
The Contenders: A Structural Overview
At first glance, this compound and Fmoc-(S)-3-amino-3-(2-thienyl)-propionic acid are remarkably similar. Both are Fmoc-protected β-amino acids, primed for use in solid-phase peptide synthesis (SPPS). The key distinction lies in the five-membered aromatic ring of their side chains: a furan ring containing an oxygen atom versus a thiophene ring with a sulfur atom. This seemingly subtle difference has profound implications for their chemical behavior and the properties they impart to a peptide.
| Property | This compound | Fmoc-(S)-3-amino-3-(2-thienyl)-propionic acid |
| Synonyms | Fmoc-D-β-Ala-(2-furyl)-OH | Fmoc-D-β-Ala-(2-thienyl)-OH |
| CAS Number | 1217741-88-2[1] | 507472-08-4 |
| Molecular Formula | C₂₂H₁₉NO₅[1][2] | C₂₂H₁₉NO₄S |
| Molecular Weight | 377.4 g/mol [1][3] | 393.46 g/mol [4][5] |
| Appearance | White powder[1] | White powder[4][5] |
| Melting Point | 177-182 °C[1] | 179-184 °C[4] |
| Storage | 0-8 °C[1] | 0-8 °C[4] |
Physicochemical and Electronic Divergence: The Influence of the Heteroatom
The substitution of oxygen in the furan ring for the larger, less electronegative sulfur atom in thiophene sets the stage for a cascade of differing properties that are critical in drug design.
Aromaticity and Stability: Thiophene is generally considered to be more aromatic than furan.[6] This is attributed to the ability of sulfur's 3d orbitals to participate in π-conjugation, leading to a more delocalized and stable aromatic system. The resonance energy of thiophene is significantly higher than that of furan, indicating greater aromatic stability. This enhanced stability of the thiophene ring can translate to greater metabolic robustness in the resulting peptides.
Reactivity: The lower aromaticity of furan renders it more reactive and less stable than thiophene. Furan is more susceptible to reactions like the Diels-Alder, and the ring itself can be prone to degradation under strongly acidic conditions. This is a crucial consideration during the trifluoroacetic acid (TFA) cleavage step in SPPS. While the furan moiety is generally stable prior to oxidation, its degradation during acidic cleavage has been reported to be position-dependent within the peptide sequence.[7] The presence of nearby aromatic residues can offer a "capping" effect, surprisingly stabilizing the furan ring against acid-mediated degradation.[7]
Hydrogen Bonding: The oxygen atom in furan is more electronegative than the sulfur in thiophene, making it a better hydrogen bond acceptor. This property can be pivotal for receptor binding, where the furan ring might engage in key interactions within a binding pocket that a thiophene ring could not.
Implications for Peptide Synthesis and Drug Discovery
The choice between incorporating a furyl or thienyl amino acid can have a significant impact on both the synthesis process and the final properties of the peptide.
-
Metabolic Stability: The greater stability of the thiophene ring often leads to more metabolically robust compounds. However, both furan and thiophene can be metabolized by cytochrome P450 enzymes to form reactive metabolites, a factor that must be considered in drug development.
-
Biological Activity: The distinct electronic and steric properties of furan and thiophene can lead to different biological activities. For instance, in some contexts, thiophene-containing compounds have shown superior anticancer or antimicrobial activity compared to their furan counterparts. Conversely, the furan ring is a key component in drugs like nitrofurantoin, where it is central to the drug's mechanism of action.[8]
-
Peptide Conformation: The introduction of these bulky, aromatic side chains can induce specific conformational constraints on the peptide backbone, influencing its secondary structure and overall topology.
Experimental Protocols: A General Guideline for Incorporation in SPPS
The following is a generalized protocol for the incorporation of both this compound and its thienyl derivative into a peptide sequence using manual solid-phase peptide synthesis with Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (including the furyl or thienyl derivative)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
DODT (3,6-Dioxa-1,8-octanedithiol) (as a less odorous alternative to EDT)
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (furyl, thienyl, or standard) and an equivalent amount of HOBt or OxymaPure® in DMF.
-
Add an equivalent amount of DIC to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For these bulky heterocyclic amino acids, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a ninhydrin test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 94% TFA, 2.5% water, 2.5% DODT, and 1% TIS. For peptides containing the furyl derivative, particular attention should be paid to the cleavage conditions to minimize ring degradation.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Making the Right Choice
The selection between this compound and its thienyl derivative is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties of the final peptide.
-
Choose the thienyl derivative when metabolic stability is a primary concern and the potential for hydrogen bonding from the heteroatom is less critical. Its greater aromatic stability may also be advantageous in resisting degradation during synthesis.
-
Opt for the furyl derivative when the hydrogen bond accepting capability of the oxygen atom is hypothesized to be important for biological activity or when exploring structure-activity relationships where subtle electronic differences are being probed. However, be mindful of the potential for acid-catalyzed degradation during cleavage and consider strategies to mitigate this, such as the incorporation of flanking aromatic residues.
Ultimately, the empirical evaluation of both building blocks in the specific context of the target peptide will provide the most definitive answer. This guide serves as a foundational resource to inform that decision-making process, grounded in the fundamental chemical principles that differentiate these two valuable tools in the peptide chemist's arsenal.
References
-
Organic & Biomolecular Chemistry. (n.d.). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. RSC Publishing. [Link]
-
Amino Acids. (2015). A direct method for the synthesis of orthogonally protected furyl- and thienyl- amino acids. [Link]
-
MDPI. (n.d.). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Solid Phase Peptide Synthesis with Fmoc-Based Strategies and Key Building Blocks. [Link]
-
INNO PHARMCHEM. (n.d.). Fmoc-(S)-3-Amino-3-(2-thienyl)-propionic Acid: A Vital Component in Advanced Chemical Synthesis. [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link]
-
Інститут металофізики. (n.d.). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. [Link]
-
SpringerLink. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. [Link]
-
ACS Publications. (2013). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. [Link]
-
University at Albany, Scholars Archive. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. cem.de [cem.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid
For researchers, scientists, and professionals in drug development, the synthesis of novel peptides is a routine yet critical task. The use of specialized building blocks like Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is integral to this process. However, beyond the synthesis, the responsible management of resulting waste streams is a matter of paramount importance, ensuring both laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste, grounded in established safety principles and regulatory compliance.
I. Hazard Assessment and Chemical Profile
This compound is a solid, non-volatile amino acid derivative.[1][2] Its primary structure consists of three key components: the Fmoc protecting group, the propionic acid backbone, and a furan ring. While data for the complete molecule is limited, an analysis of its components and related structures is instructive:
-
Fmoc-Protected Amino Acids : Generally, these are stable solids. SDS for similar compounds indicate potential for skin and eye irritation.[3]
-
Propionic Acid : A carboxylic acid that can be corrosive.[4][5][6]
-
Furan Moiety : This is the most significant component from a hazard perspective. Furan is classified as a possible human carcinogen and is known to be harmful if swallowed or inhaled.[7][8] It can also be a skin, eye, and respiratory tract irritant.[7][9] Furthermore, furan is a flammable liquid that can form explosive peroxides upon exposure to air.[10][11]
Given these considerations, all waste containing this compound must be treated as hazardous chemical waste.
| Chemical Component | CAS Number | Physical State | Key Disposal Considerations |
| This compound | 1217741-88-2[1] | White Powder[1] | Treat as hazardous solid waste. Potential for irritation. |
| Furan (as a structural moiety) | 110-00-9 | - | Potential carcinogen, irritant, and peroxide former.[7][8][11] |
| Common Solvents (e.g., DMF, Piperidine) | Various | Liquid | Segregate based on halogen content. Consider reactivity and toxicity. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste generated from procedures involving this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
Caption: Waste Disposal Workflow for this compound.
1. Waste Segregation at the Source
The principle of waste segregation is fundamental to safe and compliant chemical disposal.[1] Immediately upon generation, waste must be separated into distinct streams:
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials.
-
Liquid Waste: This stream comprises solutions containing the compound. A critical sub-segregation is required here:
-
Non-Halogenated Solvents: Solutions of the compound in solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or alcohols. This also includes the basic solutions from Fmoc deprotection (e.g., piperidine in DMF).[8]
-
Halogenated Solvents: Solutions in solvents such as Dichloromethane (DCM) or Chloroform.
-
Never mix incompatible waste streams. For example, acidic waste should never be mixed with basic waste, and oxidizing agents must be kept separate from organic compounds.[9]
2. Proper Containerization
The choice of waste container is crucial to prevent leaks, reactions, and exposure.
-
For Solid Waste: Use a designated, puncture-resistant container, such as a high-density polyethylene (HDPE) pail. It is good practice to line the container with a heavy-duty plastic bag.
-
For Liquid Waste:
-
Select containers made of a material compatible with the chemical contents (e.g., HDPE or borosilicate glass for most organic solvents).[12]
-
Ensure the container has a secure, screw-top cap.[9]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]
-
Attach a funnel for easy and safe addition of waste, but remove it and cap the container immediately after use. Containers must remain closed except when adding waste.[12]
-
3. Accurate and Complete Labeling
Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific labels. Generally, the label must include:
-
The words "Hazardous Waste".
-
The full chemical name of all contents (no abbreviations or formulas). For example: "this compound," "Dimethylformamide," "Piperidine."
-
The approximate percentage of each component.
-
The date when waste was first added to the container (the "accumulation start date").[12]
4. Safe Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][12]
-
The SAA must be under the control of the laboratory personnel.
-
Store waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
5. Arranging for Final Disposal
Once a waste container is full or has been in the SAA for a specified period (often up to 12 months, though this can vary by institution), you must arrange for its removal.[12]
-
Contact your institution's EHS or equivalent safety department to schedule a waste pickup.
-
Provide them with all necessary information about the waste as indicated on the label.
-
Do not, under any circumstances, dispose of this chemical waste down the drain or in the regular trash.[13]
III. Emergency Procedures and Decontamination
Spill Management:
-
Small Spills (Solid): If you are trained and it is safe to do so, gently sweep up the solid material, avoiding dust formation.[7][14] Place the material in the designated solid hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Place the contaminated absorbent material in the solid hazardous waste container.
-
Large Spills: Evacuate the immediate area and notify your supervisor and institutional EHS.[9]
Decontamination:
-
After a spill or at the end of a procedure, decontaminate work surfaces (e.g., fume hood sash, benchtop) with soap and water or an appropriate solvent.[9]
-
All materials used for decontamination, such as paper towels, must be disposed of as solid hazardous waste.[9]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- SCION Instruments. Good Laboratory Practices: Waste Disposal. Accessed January 12, 2026.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Accessed January 12, 2026.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Accessed January 12, 2026.
- American Chemical Society.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Accessed January 12, 2026.
- Echemi.com. FMOC-(S)-3-AMINO-3-(3-CHLORO-PHENYL)
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Accessed January 12, 2026.
- Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- Sigma-Aldrich.
- Chem-Impex. Fmoc-(S)-3-amino-3-(2-furyl)propionic acid. Accessed January 12, 2026.
- ChemicalBook. FMOC-(S)-3-AMINO-3-(3-THIENYL)
- NOAA. FURAN | CAMEO Chemicals. Accessed January 12, 2026.
- CymitQuimica. This compound. Accessed January 12, 2026.
- New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. Accessed January 12, 2026.
- Flinn Scientific. Safety Data Sheet (SDS) Propionic Acid. Accessed January 12, 2026.
- DC Fine Chemicals.
- Carl ROTH. Safety Data Sheet: Propionic acid. Accessed January 12, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Fmoc-(S)-3-Amino-3-phenylpropionic acid | C24H21NO4 | CID 7006554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. CAS#:282525-14-8 | this compound | Chemsrc [chemsrc.com]
- 6. This compound | 1217741-88-2 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
This document provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (CAS No. 1217741-88-2). As a specialized amino acid derivative used in peptide synthesis and drug development, its unique structure necessitates a thorough understanding of its potential hazards to ensure laboratory safety.[1] This guide is intended for researchers, chemists, and laboratory personnel.
Hazard Assessment: Understanding the Risks
A comprehensive risk assessment is the foundation of laboratory safety. The hazards associated with this compound stem from its physical form and chemical structure.
Physical Hazards: Fine Powder
The compound is supplied as a white, crystalline powder.[1] Fine chemical powders pose a significant respiratory hazard.[2]
-
Inhalation Risk : Fine particles can easily become airborne during handling, such as weighing or transferring, and can be inhaled deep into the lungs.[3]
-
Contamination : The dust can settle on surfaces, clothing, and equipment, leading to unintentional secondary exposure.
Chemical Hazards: Irritation and Potential Toxicity
-
Skin and Eye Irritation : Analogous Fmoc-protected amino acids are known to cause skin and eye irritation.[4] Direct contact with the powder or its solutions should be avoided.
-
Respiratory Irritation : Inhalation of the dust may cause respiratory tract irritation.[4]
-
The Furan Moiety : The presence of a furan ring is a critical consideration. Furan and many of its derivatives are recognized for potential hepatotoxicity (liver damage) and carcinogenicity.[5][6] The International Agency for Research on Cancer (IARC) classifies furan as a "possible human carcinogen" (Group 2B).[7] Metabolic activation of the furan ring can produce reactive intermediates that are toxic.[6] While the toxicity of this specific substituted furan is not defined, the precautionary principle mandates handling it as a substance with potential for long-term or systemic health effects.
Core PPE and Engineering Controls
The selection of PPE must be based on a "hierarchy of controls," where engineering controls are the first line of defense, supplemented by appropriate personal gear.
Mandatory Engineering Control: The Chemical Fume Hood
All handling of this compound in its solid form, and any procedures with its solutions that could generate aerosols or vapors, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain dust and vapors at the source.
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses | Nitrile gloves | Lab coat | Not required |
| Weighing & Solid Transfer | Safety goggles (sealed) | Nitrile gloves (double-gloving recommended) | Lab coat (fully buttoned) | NIOSH-approved N95 respirator or higher |
| Dissolution & Solution Handling | Safety goggles | Nitrile gloves | Lab coat | Recommended if aerosols may be generated |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | As required by the specific waste stream |
Procedural Guidance: Safe Handling Protocols
Adherence to step-by-step protocols minimizes exposure and ensures operational integrity.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and has a valid certification.
-
Ensure all required PPE is available and in good condition. Inspect gloves for any signs of degradation.[8]
-
Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
Keep a chemical spill kit readily accessible.
-
Review the procedure and ensure all necessary equipment (spatulas, weigh boats, solvents) is inside the fume hood before starting.
Step-by-Step: Weighing the Solid Compound
Causality: This procedure is the point of highest risk for dust generation and inhalation. The goal is to contain all solid particles.
-
Don all required PPE as listed in the table above, including an N95 respirator and safety goggles.
-
Place an analytical balance or a tared weigh boat inside the fume hood.
-
Slowly open the container with the compound, avoiding any sudden movements that could create a dust cloud.
-
Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Do not "tap" the spatula against the container, as this will aerosolize the powder.
-
Once the desired weight is achieved, securely close the main container.
-
Wipe the spatula clean with a solvent-dampened wipe (e.g., isopropanol or ethanol) and dispose of the wipe in the designated solid hazardous waste container.
-
Proceed immediately to the dissolution step within the same fume hood.
Step-by-Step: Dissolution and Solution Handling
Causality: While the inhalation risk is lower with a solution, the risk of skin/eye contact via splashes remains.
-
Add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the chance of dust becoming airborne.
-
Add the solvent slowly at first to avoid splashing.
-
Cap the vessel and mix using a vortexer or magnetic stirrer as required by your protocol.
-
All transfers of the resulting solution should be done using appropriate pipettes or syringes to minimize the risk of splashes.
-
If you must remove the solution from the fume hood, ensure the container is securely capped and the exterior is decontaminated.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the chemical.
Disposal and Decontamination Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : All contaminated solid materials, including weigh boats, gloves, disposable lab coats, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and solvent washes should be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour this chemical down the drain.
-
Decontamination : At the end of the procedure, wipe down the work area inside the fume hood, the balance, and any equipment with an appropriate solvent. Dispose of the wipes as solid hazardous waste.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
By understanding the specific hazards and rigorously adhering to these engineering controls, PPE requirements, and handling protocols, researchers can safely and effectively utilize this compound in their work.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. International Protective Coatings. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 40(4), 589-599. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Personal protective equipment. Wikipedia. Available at: [Link]
-
Powder Coating Safety and Regulations. International Protective Coatings. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. Available at: [Link]
-
Furan Compounds Group - information sheet. Canada.ca. Available at: [Link]
-
Fmoc-(S)-3-Amino-3-phenylpropionic acid. PubChem. Available at: [Link]
-
Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. PubChem. Available at: [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]
-
Fmoc-S-3-Amino-3-(2-bromo-phenyl)-propionic acid. ChemBK. Available at: [Link]
-
Immediately dangerous to life or health (IDLH) value profile: furan. CDC Stacks. Available at: [Link]
-
Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment. ResearchGate. Available at: [Link]
-
Safety Data Sheet. DC Fine Chemicals. Available at: [Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. int-enviroguard.com [int-enviroguard.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Fmoc-(S)-3-Amino-3-phenylpropionic acid | C24H21NO4 | CID 7006554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.es [fishersci.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
